Pralatrexate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-WMCAAGNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048578 | |
| Record name | Pralatrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in shloroform and ethanol, Soluble in aqueous solutions at pH 6.5 or higher | |
| Record name | Pralatrexate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to yellow solid | |
CAS No. |
146464-95-1 | |
| Record name | Pralatrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146464-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pralatrexate [USAN:INN] | |
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| Record name | Pralatrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06813 | |
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| Record name | Pralatrexate | |
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| Record name | Pralatrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048578 | |
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| Record name | (2S)-2-[[4-[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioc acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALATREXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q8I19Q20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pralatrexate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pralatrexate in T-Cell Lymphoma: A Mechanistic Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pralatrexate, a potent antifolate, has emerged as a significant therapeutic agent in the management of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4][5] Its efficacy is rooted in a sophisticated mechanism of action that overcomes some limitations of earlier-generation antifolates like methotrexate. This guide provides an in-depth exploration of the molecular and cellular pharmacology of this compound, detailing its transport, intracellular metabolism, and primary target engagement. Furthermore, we present established experimental protocols to enable researchers to probe and validate these mechanisms in a laboratory setting. This document is intended to serve as a comprehensive resource for scientists and drug development professionals seeking a deeper understanding of this compound's therapeutic rationale in T-cell lymphoma.
Introduction: The Clinical Challenge of T-Cell Lymphoma and the Advent of this compound
Peripheral T-cell lymphomas (PTCLs) represent a heterogeneous group of aggressive non-Hodgkin lymphomas with historically poor prognoses.[1] Treatment strategies have often been extrapolated from B-cell lymphoma protocols, yielding suboptimal outcomes and highlighting an urgent need for novel therapeutic approaches.[6] this compound was the first drug approved by the U.S. Food and Drug Administration (FDA) specifically for patients with relapsed or refractory PTCL, marking a significant advancement in the treatment landscape for this challenging disease.[1][3][5]
This compound is a 10-deazaaminopterin analogue of methotrexate, rationally designed for enhanced efficacy.[7][8] Its chemical structure confers a higher affinity for key cellular components involved in its uptake and retention, leading to superior antitumor activity compared to methotrexate in preclinical models.[4][7] Understanding the intricacies of its mechanism of action is paramount for optimizing its clinical use, identifying potential resistance mechanisms, and developing next-generation antifolates.
The Core Mechanism: A Multi-Step Process of Cellular Infiltration and Metabolic Disruption
The therapeutic effect of this compound is not merely the result of inhibiting a single enzyme, but rather a cascade of events that begins with its entry into the cancer cell and culminates in the induction of apoptosis. This multi-step process can be dissected into three critical phases: cellular uptake, intracellular retention via polyglutamylation, and inhibition of dihydrofolate reductase.
Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1)
The journey of this compound into the T-cell lymphoma cell is primarily mediated by the reduced folate carrier-1 (RFC-1), a transmembrane protein responsible for transporting folates and antifolates into the cell.[1][9][10] this compound was specifically designed to have a high affinity for RFC-1.[10][11][12] This enhanced affinity translates to a significantly more efficient internalization into tumor cells compared to methotrexate.[1][7]
Studies have demonstrated that the rate of influx of this compound is approximately 14 times that of methotrexate, a crucial factor contributing to its potent cytotoxicity.[1][11] This preferential uptake by cells expressing high levels of RFC-1, which can include malignant cells, provides a degree of therapeutic selectivity.[3][9]
Intracellular Retention: The Role of Folylpolyglutamyl Synthase (FPGS)
Once inside the cell, this compound is a superior substrate for the enzyme folylpolyglutamyl synthase (FPGS) compared to methotrexate.[1][10][11] FPGS catalyzes the addition of multiple glutamate residues to this compound, a process known as polyglutamylation.[1][9][13] These polyglutamylated forms of this compound are larger and more negatively charged, leading to their prolonged intracellular retention.[1][8]
This increased intracellular half-life allows for sustained inhibition of its target enzyme and is a key determinant of this compound's cytotoxic activity.[1][8] The differential activity of FPGS in normal versus malignant cells may also contribute to the therapeutic window of this compound.[8]
The Primary Target: Potent Inhibition of Dihydrofolate Reductase (DHFR)
The principal molecular target of this compound is dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[9][11][14] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9][11][15]
By competitively and potently inhibiting DHFR, this compound depletes the intracellular pool of THF.[9] This leads to an interruption of DNA synthesis, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2][3][9][16] this compound exhibits a very high affinity for DHFR, with a Ki value reported to be in the picomolar range.[14]
This compound's Mechanism of Action: A Visual Guide
Caption: this compound's cellular uptake, activation, and target inhibition pathway.
Experimental Validation: Protocols for Mechanistic Studies
To rigorously investigate the mechanism of action of this compound, a series of in vitro experiments can be employed. The following protocols provide a framework for assessing the key aspects of its pharmacology.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent and time-dependent effects of this compound on T-cell lymphoma cell lines.
Protocol: MTT/XTT Assay
-
Cell Seeding: Plate T-cell lymphoma cells (e.g., Jurkat, HuT 78) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 50 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay directly measures the inhibitory effect of this compound on DHFR activity.[15]
Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: Prepare a fresh solution of dihydrofolic acid (DHF) in the assay buffer.
-
Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.
-
Enzyme Solution: Dilute recombinant human DHFR enzyme in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of this compound.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Blank: Assay buffer.
-
Enzyme Control: Assay buffer, NADPH, and DHFR enzyme.
-
Inhibitor Wells: Serial dilutions of this compound, NADPH, and DHFR enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each this compound concentration and calculate the IC50 value.[15]
Experimental Workflow for DHFR Inhibition Assay
Caption: Step-by-step workflow for the in vitro DHFR inhibition assay.
Mechanisms of Resistance
Despite its efficacy, acquired resistance to this compound can emerge. Understanding these mechanisms is crucial for predicting treatment outcomes and developing strategies to overcome resistance.
-
Impaired Cellular Uptake: Downregulation of RFC-1 expression or mutations in the SLC19A1 gene (which encodes RFC-1) can reduce this compound influx, thereby conferring resistance.[10]
-
Defective Polyglutamylation: Decreased expression or activity of FPGS can lead to reduced intracellular retention of this compound, diminishing its cytotoxic effects.[8][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), can actively pump this compound out of the cell.[1]
-
Alterations in DHFR: Increased expression of DHFR or mutations that reduce the binding affinity of this compound can also contribute to resistance.[10]
Quantitative Data Summary
| Parameter | Value | Cell Line/Condition | Reference |
| DHFR Inhibition (Ki) | 13.4 pM | N/A | [14] |
| RFC-1 Transport (Km) | 0.3 µmol/L | N/A | [1] |
| RFC-1 Transport (Vmax/Km) | 12.6 | N/A | [1] |
| IC50 (72 hours) | 0.77 nM - 2.8 nM | Various T-lymphoma cell lines | [14] |
| Clinical Trial (PROPEL Study) | |||
| Overall Response Rate | 27% | Relapsed/refractory PTCL | [1][2] |
| Complete Response | 10% | Relapsed/refractory PTCL | [2] |
Conclusion
This compound's mechanism of action in T-cell lymphoma is a testament to the power of rational drug design. By optimizing cellular uptake and intracellular retention, this compound achieves potent inhibition of its target, DHFR, leading to clinically meaningful responses in a patient population with a high unmet need. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced pharmacology of this compound and other antifolates. A thorough understanding of its mechanism, from molecular interactions to clinical outcomes, is essential for maximizing its therapeutic potential and advancing the development of more effective treatments for T-cell malignancies.
References
- 1. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound injection for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the High-Affinity Interaction Between Pralatrexate and the Reduced Folate Carrier-1 (RFC-1)
This guide provides a detailed examination of the molecular interaction between pralatrexate, a potent antifolate chemotherapeutic, and its primary cellular transporter, the Reduced Folate Carrier-1 (RFC-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, quantitative data, and validated experimental protocols to offer a comprehensive understanding of this clinically significant interaction.
Introduction: A Symbiotic Relationship in Cancer Therapy
This compound (Folotyn®) is a folate analog metabolic inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA and RNA replication.[1][3] However, the clinical efficacy of any antifolate is fundamentally dependent on its ability to enter and accumulate within malignant cells.
This is governed by the Reduced Folate Carrier-1 (RFC-1), a transmembrane protein encoded by the SLC19A1 gene.[4][5] RFC-1 is the major transport system for folates in mammalian cells.[4][6] this compound was rationally designed to exploit this pathway, exhibiting a significantly higher affinity for RFC-1 compared to its predecessor, methotrexate, and even natural folates.[7][8][9] This enhanced affinity leads to preferential uptake and retention in tumor cells, which often overexpress RFC-1 to meet the demands of rapid proliferation, forming the basis of its therapeutic window.[2][7][10]
This guide will dissect the structural basis of this interaction, quantify its affinity, provide methodologies for its study, and discuss the clinical implications for drug efficacy and resistance.
The Molecular Players
Reduced Folate Carrier-1 (RFC-1): The Cellular Gateway
RFC-1 is a member of the Major Facilitator Superfamily (MFS) of transporters, typically consisting of 12 transmembrane helices.[11] It functions as a bidirectional anion exchanger, coupling the import of folate and antifolate substrates to the export of intracellular organic anions.[5][11]
-
Function: In normal physiology, RFC-1 is crucial for maintaining folate homeostasis, which is essential for one-carbon metabolism, DNA synthesis, and repair.[4][6]
-
Structure: While a high-resolution crystal structure was historically elusive, recent cryo-electron microscopy studies have begun to reveal the molecular basis of substrate recognition.[5][6] Key amino acid residues in the transmembrane domains are critical for binding and translocation.[11]
-
Cancer Relevance: Many tumor types, particularly hematologic malignancies, overexpress RFC-1 to fuel their high proliferative rate.[2][7] This overexpression creates a vulnerability that can be exploited by antifolates with high affinity for the transporter.
This compound: A High-Affinity Ligand
This compound is a 10-deazaaminopterin analog of methotrexate.[12] Its unique structure, specifically a propargyl group substitution, was engineered to enhance its interaction with RFC-1 and the enzyme folylpolyglutamyl synthetase (FPGS).[12]
-
Enhanced Uptake: The primary distinction of this compound is its superior ability to be transported into the cell via RFC-1.[13]
-
Intracellular Trapping: Once inside the cell, this compound is efficiently polyglutamylated by FPGS.[3][12][14] This process adds glutamate residues, which not only traps the drug inside the cell, preventing efflux, but also increases its inhibitory potency against DHFR.[3][12]
Quantitative Analysis: this compound vs. Methotrexate Affinity
The therapeutic advantage of this compound is quantitatively demonstrated by its superior binding affinity (lower Michaelis constant, Kₘ) and transport efficiency (Vₘₐₓ/Kₘ) for RFC-1 compared to methotrexate.
| Parameter | This compound | Methotrexate | Fold Difference (Advantage) | Reference |
| RFC-1 Kₘ (μmol/L) | 0.3 | 4.8 | 16x Higher Affinity | [8][13] |
| RFC-1 Vₘₐₓ/Kₘ (Influx Rate) | 12.6 | 0.9 | ~14x Faster Transport | [8][13] |
| FPGS Kₘ (μmol/L) | 5.9 | 32.3 | ~5.5x Higher Affinity | [8][10] |
| FPGS Vₘₐₓ/Kₘ (Polyglutamylation Rate) | 23.2 | 2.2 | ~10.5x More Efficient | [8] |
Interpretation of Data:
-
The 16-fold lower Kₘ value for RFC-1 signifies that this compound binds to the transporter with much greater affinity than methotrexate.[8][13]
-
The ~14-fold higher transport rate (Vₘₐₓ/Kₘ) indicates that this compound is internalized into the cell far more efficiently.[8][13]
-
Similarly, the superior kinetics for FPGS ensures that once inside the cell, this compound is more rapidly and efficiently polyglutamylated, leading to enhanced intracellular retention and activity.[8][10]
Methodologies for Quantifying this compound-RFC-1 Interaction
Accurate characterization of the drug-transporter interaction is critical for preclinical development and understanding resistance. The following are standard, validated protocols.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-methotrexate) for binding to RFC-1.
Causality: The choice of [³H]-methotrexate as the radioligand is based on its well-characterized interaction with RFC-1 and commercial availability. The experiment is performed on cells known to overexpress RFC-1 (e.g., CCRF-CEM leukemia cells) to ensure a robust signal-to-noise ratio.
Step-by-Step Methodology:
-
Cell Culture: Culture CCRF-CEM-7A cells, which are known to overexpress RFC-1, to mid-log phase.
-
Cell Preparation: Harvest cells and wash twice with a transport buffer (e.g., HBS, pH 7.4) to remove media components. Resuspend to a final concentration of 2x10⁷ cells/mL.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
A fixed, non-saturating concentration of [³H]-methotrexate.
-
Increasing concentrations of unlabeled this compound (or unlabeled methotrexate as a positive control).
-
A tube with a high concentration of unlabeled methotrexate (e.g., 100 µM) to determine non-specific binding.
-
A tube with buffer only for total binding.
-
-
Incubation: Initiate the binding reaction by adding the cell suspension to the tubes. Incubate for a short period (e.g., 2 minutes) at 37°C to measure initial influx rates.
-
Termination: Stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a glass fiber filter to separate cells from the incubation medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Clinical Significance and Resistance Mechanisms
The high affinity of this compound for RFC-1 is not merely a biochemical curiosity; it has profound clinical implications.
Efficacy in T-Cell Lymphoma
The marked activity of this compound in T-cell malignancies is directly linked to its efficient transport.[15] Studies have shown that sensitivity to this compound-induced apoptosis correlates directly with higher baseline levels of RFC-1 mRNA expression in cancer cell lines.[9][16][17] Cells that express more of the transporter internalize more of the drug, leading to more potent inhibition of DHFR and subsequent cell death.[16]
Mechanisms of Resistance
Resistance to antifolates is a significant clinical challenge. For this compound, the primary mechanisms of acquired resistance often involve the RFC-1 transporter itself.
-
Downregulation of RFC-1: The most common mechanism of resistance is the decreased expression of the SLC19A1 gene.[18] Tumor cells that reduce the number of RFC-1 transporters on their surface become less efficient at taking up the drug, thereby limiting its cytotoxic effect.[6]
-
Mutations in RFC-1: While less common, mutations in the SLC19A1 gene can alter the structure of the transporter, leading to decreased binding affinity for this compound.[5][19] This prevents the drug from effectively entering the cell even if the transporter is present.
Conclusion and Future Directions
This compound's clinical success is a testament to rational drug design, where a deep understanding of a biological transport mechanism was leveraged to create a more effective therapeutic. Its high affinity for the Reduced Folate Carrier-1 allows for selective accumulation in malignant cells, providing a wider therapeutic index than older antifolates. The level of RFC-1 expression has emerged as a key biomarker for predicting sensitivity, while its downregulation is a primary driver of acquired resistance.[9][16]
Future research should focus on strategies to overcome RFC-1-mediated resistance, such as combination therapies that may re-sensitize tumors or the development of novel agents that utilize alternative entry mechanisms. Furthermore, refining RFC-1 expression assays for patient stratification could lead to more personalized and effective treatment strategies for patients with T-cell lymphomas and other susceptible malignancies.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 12. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a novel class of antifol with high affinity for the reduced folate carrier-type 1, produces marked complete and durable remissions in a diversity of chemotherapy refractory cases of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mutated murine reduced folate carrier (RFC1) with increased affinity for folic acid, decreased affinity for methotrexate, and an obligatory anion requirement for transport function - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralatrexate vs. Methotrexate: A Mechanistic Deep Dive for the Research Professional
An In-depth Technical Guide on the Core Mechanisms of Action of Two Critical Antifolate Drugs
Authored by: Gemini, Senior Application Scientist
Abstract
Antifolate chemotherapeutics have long been a cornerstone of cancer treatment, targeting the fundamental reliance of rapidly proliferating cells on folate-dependent metabolic pathways for nucleotide synthesis. Methotrexate, a first-generation antifolate, has seen widespread use for decades across a spectrum of malignancies and autoimmune disorders. However, its efficacy can be limited by both intrinsic and acquired resistance. Pralatrexate, a second-generation antifolate, was rationally designed to overcome some of these limitations. This technical guide provides an in-depth, comparative analysis of the mechanisms of action of this compound and methotrexate, tailored for researchers, scientists, and drug development professionals. We will dissect the critical differences in their cellular uptake, enzymatic inhibition, and intracellular metabolism that underpin their distinct clinical activity profiles. This guide will further explore the molecular basis of resistance to these agents and provide detailed experimental protocols for their mechanistic evaluation.
Introduction: The Folate Pathway as a Therapeutic Target
The folate metabolic pathway is indispensable for cellular proliferation, providing essential one-carbon units for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] This pathway is particularly critical for cancer cells, which are characterized by their high rates of replication. The central enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are the active cofactors in one-carbon metabolism.[2]
Antifolates, such as methotrexate and this compound, are structural analogs of folic acid that competitively inhibit DHFR, leading to a depletion of intracellular THF pools.[2][3] This disruption of folate metabolism results in the inhibition of DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]
Methotrexate (MTX) , a derivative of aminopterin, was one of the first rationally designed anticancer drugs and remains a key component of many chemotherapy regimens.[5] Its therapeutic applications extend beyond oncology to the treatment of autoimmune diseases like rheumatoid arthritis.[6]
This compound (PDX) is a newer generation antifolate, specifically a 10-deazaaminopterin analog of methotrexate.[5] It was approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL), a setting where it has demonstrated significant clinical activity.[7] The rational design of this compound aimed to enhance its therapeutic index by improving its transport into tumor cells and increasing its intracellular retention.[4][8]
Comparative Mechanism of Action: A Tale of Two Antifolates
While both this compound and methotrexate share the common target of DHFR, their distinct pharmacological properties arise from key differences in three critical processes: cellular uptake, intracellular polyglutamylation, and the potency of DHFR inhibition.
Cellular Uptake: The Gateway to Cytotoxicity
The primary route of entry for both methotrexate and this compound into cancer cells is the Reduced Folate Carrier 1 (RFC1) , a transmembrane protein that mediates the transport of folates and antifolates.[8][9] The efficiency of this transport is a critical determinant of drug efficacy.
This compound was specifically designed to have a higher affinity for RFC1 compared to methotrexate.[4][8] This enhanced affinity translates into a significantly more efficient uptake into tumor cells that express RFC1.[8]
Table 1: Comparative Kinetics of RFC1-Mediated Transport
| Parameter | This compound | Methotrexate | Fold Difference (PDX vs. MTX) | Reference(s) |
| Km (μmol/L) | 0.3 | 4.8 | ~16-fold lower | [2][8] |
| Vmax/Km | 12.6 | 0.9 | ~14-fold higher | [2][8] |
Km represents the substrate concentration at half-maximal transport velocity, with a lower value indicating higher affinity. Vmax/Km is a measure of transport efficiency.
This superior transport efficiency of this compound is a key contributor to its enhanced anti-tumor activity, particularly in malignancies with high RFC1 expression.[8]
Intracellular Retention: The Role of Polyglutamylation
Once inside the cell, both this compound and methotrexate are substrates for the enzyme folylpolyglutamate synthetase (FPGS) .[4][10] FPGS catalyzes the addition of multiple glutamate residues to the drug molecules, a process known as polyglutamylation.[10] These polyglutamated forms are larger and more negatively charged, leading to their prolonged intracellular retention as they are poor substrates for efflux pumps.[10] Furthermore, polyglutamated antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes.[11]
This compound is a more efficient substrate for FPGS than methotrexate, resulting in more extensive and rapid polyglutamylation.[2][8] This leads to higher intracellular concentrations and a longer duration of action for this compound.[8]
Table 2: Comparative Kinetics of FPGS-Mediated Polyglutamylation
| Parameter | This compound | Methotrexate | Fold Difference (PDX vs. MTX) | Reference(s) |
| Km (μmol/L) | 5.9 | 32.3 | ~5.5-fold lower | [2] |
| Vmax/Km | 23.2 | 2.2 | ~10.5-fold higher | [2] |
Km represents the substrate concentration at half-maximal enzyme velocity, with a lower value indicating higher affinity. Vmax/Km is a measure of catalytic efficiency.
Target Engagement: Dihydrofolate Reductase (DHFR) Inhibition
Both this compound and methotrexate are potent competitive inhibitors of DHFR.[2][5] While both drugs effectively block the enzyme's function, there are subtle differences in their inhibitory constants (Ki).
Table 3: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
| Parameter | This compound | Methotrexate | Reference(s) |
| Ki (nM) | 45 | 26 | [5] |
| Ki (pM) | 13.4 | - | [12] |
Ki represents the inhibition constant, with a lower value indicating a more potent inhibitor. Note that reported values can vary between studies due to different experimental conditions.
While some studies suggest methotrexate may have a slightly lower Ki for DHFR, the significantly enhanced cellular uptake and polyglutamylation of this compound lead to a greater overall inhibition of the folate pathway within the tumor cell.[5][8]
Visualizing the Mechanistic Differences
The following diagrams illustrate the key steps in the mechanisms of action for both this compound and methotrexate, highlighting the points of divergence that contribute to this compound's enhanced efficacy.
Figure 1. Comparative cellular pharmacology of this compound and methotrexate.
Mechanisms of Resistance: A Clinical Challenge
Resistance to antifolate therapy is a significant clinical problem that can be either intrinsic or acquired. The mechanisms of resistance are often multifaceted and can involve alterations in any of the key steps of the drugs' mechanisms of action.
Methotrexate Resistance
The primary mechanisms of resistance to methotrexate include:
-
Impaired Cellular Uptake: Downregulation or inactivating mutations of the RFC1 gene can significantly reduce methotrexate influx, thereby limiting its cytotoxic effects.[9][13]
-
Defective Polyglutamylation: Reduced activity of FPGS, due to decreased expression or mutations, leads to inefficient intracellular retention of methotrexate.[14]
-
DHFR Overexpression: Amplification of the DHFR gene results in an increased level of the target enzyme, requiring higher concentrations of methotrexate to achieve effective inhibition.[15][16]
-
Altered DHFR Affinity: Point mutations in the DHFR gene can reduce the binding affinity of methotrexate, rendering the enzyme less susceptible to inhibition.[14]
This compound Resistance
While this compound was designed to overcome some of the resistance mechanisms that affect methotrexate, resistance to this compound can still develop. Emerging evidence suggests that the mechanisms of this compound resistance can include:
-
Reduced RFC1 Expression: Similar to methotrexate, decreased expression of the RFC1 transporter can impair this compound uptake.[4]
-
Alterations in Folate Metabolism: While less common, changes in the expression or activity of FPGS and DHFR can also contribute to this compound resistance.[4]
-
Epigenetic Modifications: Studies have shown that changes in DNA methylation patterns, such as the overexpression of DNA methyltransferase 3β (DNMT3B), may play a role in acquired this compound resistance.[4]
Experimental Protocols for Mechanistic Evaluation
The following protocols provide a framework for the in vitro characterization of the mechanisms of action of this compound and methotrexate.
DHFR Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound and Methotrexate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Prepare serial dilutions of this compound and methotrexate in assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the antifolate solutions (or vehicle control).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a solution of DHF and NADPH.
-
Immediately begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each drug concentration and calculate the IC50 and Ki values.[17][18]
Cellular Uptake Assay using Radiolabeled Drugs
This assay quantifies the uptake of radiolabeled this compound or methotrexate into cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
[³H]-Pralatrexate or [³H]-Methotrexate
-
Unlabeled this compound and methotrexate
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Add medium containing a fixed concentration of radiolabeled drug, with or without increasing concentrations of unlabeled drug (for competition experiments).
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the protein concentration of the lysate.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the uptake to the protein concentration and calculate transport kinetics (Km and Vmax).[1][19]
FPGS Activity Assay
This assay measures the activity of FPGS by quantifying the incorporation of radiolabeled glutamate into an antifolate substrate.
Materials:
-
Cell lysate from the cancer cell line of interest
-
This compound or Methotrexate
-
[³H]-Glutamic acid
-
ATP and other necessary cofactors
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Method for separating polyglutamated products (e.g., HPLC)
Procedure:
-
Prepare cell lysates from the cancer cell line.
-
Set up a reaction mixture containing the cell lysate, antifolate substrate, [³H]-glutamic acid, ATP, and reaction buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by boiling or adding acid).
-
Separate the polyglutamated products from the unreacted [³H]-glutamic acid using HPLC.
-
Quantify the amount of radiolabeled polyglutamates formed to determine FPGS activity.[20]
Conclusion and Future Perspectives
This compound represents a significant advancement in antifolate chemotherapy, demonstrating a clear mechanistic rationale for its enhanced anti-tumor activity compared to methotrexate. Its superior cellular uptake via RFC1 and more efficient intracellular retention through polyglutamylation by FPGS lead to a more profound and sustained inhibition of the folate pathway in cancer cells. Understanding these intricate molecular mechanisms is paramount for optimizing the clinical use of both drugs, developing strategies to overcome resistance, and designing the next generation of antifolate therapeutics. Further research into the interplay between these drugs and the complex cellular machinery of folate metabolism will undoubtedly unveil new opportunities for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 7. This compound for Peripheral T-Cell Lymphoma (PTCL): Chance Only Supports The Prepared Mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to methotrexate due to gene amplification in a patient with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Accumulation of Pralatrexate in Cancer Cells: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanisms governing the intracellular accumulation of pralatrexate, a potent antifolate drug, in cancer cells. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical interplay of cellular transport and metabolic processes that underpin the therapeutic efficacy of this compound. We will delve into the molecular determinants of its uptake and retention, provide detailed methodologies for their quantitative assessment, and discuss the implications for cancer therapy and drug resistance.
Introduction: this compound - A New Generation Antifolate
This compound (10-propargyl-10-deazaaminopterin) is a folate analog metabolic inhibitor that has demonstrated significant clinical activity, particularly in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action lies in the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, leading to the cessation of DNA replication and cell death.[3][4]
What distinguishes this compound from its predecessor, methotrexate, is its markedly enhanced intracellular accumulation in cancer cells.[1][5] This superior accumulation is the result of its optimized molecular structure, which confers a higher affinity for both the primary cellular uptake transporter, the reduced folate carrier (RFC-1), and the key intracellular retention enzyme, folylpolyglutamate synthetase (FPGS).[1][6] This guide will dissect these two pivotal processes that dictate the intracellular concentration and, consequently, the cytotoxic potency of this compound.
The Gateway to the Cell: The Role of the Reduced Folate Carrier (RFC-1)
The initial and rate-limiting step in this compound's journey into the cancer cell is its transport across the plasma membrane, a process primarily mediated by the reduced folate carrier (RFC-1).[6][7] RFC-1 is a transmembrane protein responsible for the uptake of natural folates and various antifolate drugs.[7]
Enhanced Affinity and Transport Velocity
This compound was rationally designed to be a high-affinity substrate for RFC-1.[1][6] This enhanced affinity translates into a more efficient transport into cancer cells compared to methotrexate. The kinetic parameters that define this efficiency are the Michaelis constant (Km), representing the substrate concentration at half-maximal transport velocity, and the maximal velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for its substrate.
Studies have shown that the Km of this compound for RFC-1 is significantly lower than that of methotrexate, indicating a much stronger binding affinity.[1][5] Consequently, the Vmax/Km ratio, a measure of the overall transport efficiency, is substantially higher for this compound.[1][5] This superior transport kinetic is a cornerstone of this compound's enhanced potency.
RFC-1 Expression as a Determinant of Sensitivity
The expression level of RFC-1 on the surface of cancer cells is a critical determinant of their sensitivity to this compound.[8] Tumors with high RFC-1 expression tend to accumulate higher intracellular concentrations of the drug and are generally more responsive to treatment.[8] Conversely, downregulation of RFC-1 expression is a known mechanism of acquired resistance to antifolate therapies, including this compound.
Intracellular Trapping: The Crucial Role of Folylpolyglutamate Synthetase (FPGS)
Once inside the cell, this compound undergoes a crucial metabolic transformation known as polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][5] This process involves the sequential addition of glutamate residues to the this compound molecule, forming this compound polyglutamates.[5]
Enhanced Retention and Increased Potency
Polyglutamylation serves two vital functions. Firstly, the addition of negatively charged glutamate moieties increases the overall size and negative charge of the this compound molecule, effectively trapping it within the cell and preventing its efflux.[5] This leads to a prolonged intracellular half-life and sustained inhibition of DHFR.[5][6]
Secondly, the polyglutamylated forms of this compound are often more potent inhibitors of DHFR and other folate-dependent enzymes than the parent monoglutamate form.[6] This is because the elongated polyglutamate tail can establish additional interactions within the enzyme's active site, leading to tighter binding.
FPGS Activity as a Key Factor in Efficacy
Similar to RFC-1, the activity of FPGS within cancer cells is a key determinant of this compound's efficacy.[1][6] Higher FPGS activity leads to more extensive polyglutamylation, resulting in greater intracellular drug retention and enhanced cytotoxicity.[6] Conversely, decreased FPGS activity is another mechanism through which cancer cells can develop resistance to this compound.[6]
Quantifying Intracellular Accumulation: Experimental Methodologies
To rigorously study the intracellular accumulation of this compound, a combination of experimental techniques is employed. These methods allow for the precise quantification of drug uptake, retention, and the extent of polyglutamylation.
Radiolabeled this compound Uptake Assay
This assay directly measures the influx of this compound into cancer cells using a radiolabeled form of the drug, typically tritiated this compound ([³H]-pralatrexate).
Protocol: [³H]-Pralatrexate Uptake Assay
-
Cell Culture: Plate cancer cells of interest in 24-well plates at a density that ensures they are in the logarithmic growth phase on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Initiation of Uptake: Add 0.5 mL of HBSS containing a known concentration of [³H]-pralatrexate (e.g., 1 µM) to each well. For determination of non-specific binding, a parallel set of wells should be incubated with [³H]-pralatrexate in the presence of a large excess (e.g., 100-fold) of unlabeled this compound.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the rate of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysates to scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total binding. Normalize the data to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Quantification of Intracellular this compound and its Polyglutamates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its various polyglutamylated forms within cancer cells.
Protocol: LC-MS/MS Analysis of Intracellular this compound
-
Cell Treatment and Harvesting: Treat cultured cancer cells with a defined concentration of this compound for a specified duration. After treatment, wash the cells three times with ice-cold PBS and harvest them by scraping or trypsinization.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a known volume of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound). Lyse the cells by sonication or freeze-thaw cycles. Precipitate the proteins by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve separation of this compound and its polyglutamates. Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct a calibration curve using known concentrations of this compound and its polyglutamate standards. Quantify the intracellular concentrations of each species in the cell extracts by comparing their peak areas to the calibration curve and normalizing to the cell number or protein content.
Western Blot Analysis of RFC-1 and FPGS Protein Expression
Western blotting is a standard technique to assess the relative protein expression levels of RFC-1 and FPGS in different cancer cell lines, providing insights into their potential for this compound accumulation.
Protocol: Western Blot for RFC-1 and FPGS
-
Cell Lysis: Lyse cultured cancer cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RFC-1 and FPGS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of RFC-1 and FPGS to the loading control.
Data Presentation and Interpretation
The quantitative data obtained from these experimental methodologies can be effectively summarized and compared in tabular and graphical formats.
Key Kinetic Parameters of this compound Transport and Metabolism
| Parameter | This compound | Methotrexate | Reference |
| RFC-1 Km (µM) | 0.3 | 4.8 | [1][5] |
| RFC-1 Vmax/Km | 12.6 | 0.9 | [1][5] |
| FPGS Km (µM) | 5.9 | 32.3 | [1] |
| FPGS Vmax/Km | 23.2 | 2.2 | [1] |
Table 1: Comparison of kinetic parameters for this compound and methotrexate, highlighting the superior affinity and efficiency of this compound for RFC-1 and FPGS.
Intracellular this compound Accumulation in Sensitive vs. Resistant Cells
| Cell Line Phenotype | Intracellular this compound Concentration | Key Determinant(s) | Reference |
| Sensitive | High | High RFC-1 expression, High FPGS activity | [8] |
| Resistant | Low | Low RFC-1 expression, Low FPGS activity | [8] |
Table 2: A conceptual representation of the correlation between intracellular this compound concentration, cellular phenotype, and the expression/activity of key determinants.
Visualizing the Process: Signaling Pathways and Workflows
Visual diagrams are invaluable tools for understanding the complex processes of this compound accumulation and the experimental workflows used to study them.
Caption: Intracellular accumulation and mechanism of action of this compound.
Caption: Experimental workflows for studying this compound accumulation.
Conclusion and Future Directions
The intracellular accumulation of this compound is a finely tuned process governed by the concerted action of the RFC-1 transporter and the FPGS enzyme. The superior affinity of this compound for both of these molecular players is the key to its enhanced intracellular concentration and potent anticancer activity. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for optimizing the clinical use of this compound, overcoming drug resistance, and developing the next generation of antifolate therapies.
Future research should focus on further elucidating the regulatory networks that control RFC-1 and FPGS expression in different cancer types. Moreover, the development of non-invasive imaging techniques to assess RFC-1 and FPGS activity in vivo could provide powerful tools for patient stratification and personalized treatment strategies. By continuing to unravel the complexities of this compound's intracellular journey, we can pave the way for more effective and targeted cancer therapies.
References
- 1. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Human Cancer Cell Lines by Reverse-Phase Protein Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Mechanism of Pralatrexate: Dual Inhibition of Purine and Thymidylate Synthesis
Abstract
Pralatrexate (Folotyn®) is a potent antifolate chemotherapeutic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] This guide provides an in-depth examination of the core molecular mechanism of this compound. We will dissect its targeted inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism, and elucidate the downstream consequences of this inhibition, namely the simultaneous shutdown of de novo purine and thymidylate synthesis pathways. This dual blockade starves rapidly proliferating cancer cells of essential nucleic acid precursors, leading to cell cycle arrest and apoptosis.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology and the experimental methodologies used to validate its mechanism of action.
The Centrality of Folate Metabolism in Oncogenesis
Folate, a water-soluble B vitamin, is indispensable for cell growth and proliferation. Its biologically active form, tetrahydrofolate (THF), and its derivatives function as essential cofactors, donating one-carbon units in a variety of critical metabolic reactions.[7][8] Two of the most vital pathways dependent on THF are the de novo synthesis of purines (adenine and guanine) and the synthesis of thymidylate (a pyrimidine).[9][10] These nucleotides are the fundamental building blocks of DNA and RNA.
Rapidly dividing cells, characteristic of malignancies like PTCL, have a heightened demand for these precursors to support continuous replication.[7] Consequently, the folate metabolic pathway presents a highly validated and attractive target for anticancer therapy. The enzyme dihydrofolate reductase (DHFR) is the linchpin of this pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to THF, thereby regenerating the pool of active folate cofactors required for nucleotide biosynthesis.[8][9] Inhibition of DHFR leads to a rapid depletion of intracellular THF, causing a metabolic crisis that disproportionately affects cancer cells.[9]
Figure 1: Simplified overview of the folate metabolic pathway.
This compound's Mechanism of Action: Enhanced Uptake and Potent DHFR Inhibition
This compound is a folate analog metabolic inhibitor, structurally designed to overcome some of the limitations of older antifolates like methotrexate.[11][12] Its superior efficacy is rooted in a multi-faceted mechanism involving enhanced cellular uptake, intracellular retention, and potent enzyme inhibition.
Cellular Transport and Polyglutamylation
This compound's entry into cancer cells is primarily mediated by the reduced folate carrier (RFC-1), a protein often overexpressed in malignant tissues.[13][14] this compound was rationally designed to have a significantly higher binding affinity for RFC-1 compared to methotrexate, resulting in a much more efficient rate of intracellular transport.[7][12]
Once inside the cell, this compound is a superior substrate for the enzyme folylpolyglutamyl synthetase (FPGS).[12][15] FPGS catalyzes the addition of multiple glutamate residues to the drug molecule, a process known as polyglutamylation.[4][16] These polyglutamylated forms of this compound are larger, negatively charged molecules that are poorly transported by cellular efflux pumps and are thus trapped within the cell.[4][5] This enhanced intracellular retention and accumulation significantly prolongs the drug's inhibitory action.[12][13]
High-Affinity Inhibition of DHFR
The primary molecular target of this compound is DHFR.[16][17] As a folate analog, it acts as a competitive inhibitor, binding to the active site of DHFR with extremely high affinity (Ki of 13.4 pM), thereby preventing the enzyme from reducing DHF to THF.[13][18] This potent inhibition effectively shuts down the regeneration of THF, leading to a rapid depletion of the intracellular folate pool.[5][7]
Figure 2: this compound's mechanism of action from cell entry to synthesis blockade.
Consequences of DHFR Inhibition: Dual Blockade of Nucleotide Synthesis
The this compound-induced depletion of the THF pool has catastrophic and immediate consequences for nucleotide biosynthesis, effectively creating a two-pronged attack on the cell's ability to replicate its genome.
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is catalyzed by thymidylate synthase (TS). This reaction is critically dependent on 5,10-methylene-THF as the one-carbon donor.[19] By depleting the THF pool, this compound starves TS of its essential cofactor, halting dTMP production.[7] This leads to an imbalance in the nucleotide pool and results in what is often termed "thymineless death," a potent trigger for apoptosis.[16]
-
Inhibition of Purine Synthesis: The de novo synthesis of the purine ring structure (the basis of adenine and guanine) requires two separate one-carbon transfer steps. Both of these steps are dependent on a THF derivative, 10-formyl-THF.[4][6] The inhibition of DHFR by this compound prevents the regeneration of THF needed to produce 10-formyl-THF, thereby blocking the entire purine synthesis pathway.[5][6] This deprives the cell of the necessary building blocks for both DNA and RNA synthesis.
This dual blockade of both pyrimidine (thymidylate) and purine synthesis pathways is the cornerstone of this compound's potent cytotoxic activity against rapidly proliferating cancer cells.[4][5]
Experimental Validation and Methodologies
The mechanistic claims described above are substantiated by rigorous experimental data. The following protocols represent standard, self-validating methodologies for assessing the activity of DHFR inhibitors like this compound.
Quantitative Data Summary
The enhanced pharmacological properties of this compound compared to methotrexate are evident in key quantitative parameters.
| Parameter | This compound | Methotrexate | Significance | Reference |
| DHFR Binding Affinity (Ki) | ~13.4 pM | Lower Affinity | This compound is a more potent direct inhibitor of the target enzyme. | [18] |
| RFC-1 Transport (Km) | ~0.3 µM | ~4.8 µM | This compound has ~16x higher affinity for the primary cellular transporter. | [12] |
| RFC-1 Transport Rate (Vmax/Km) | 12.6 | 0.9 | This compound influx rate is ~14x greater than methotrexate. | [7] |
| FPGS Substrate Efficiency (Vmax/Km) | 23.2 | 2.2 | This compound is converted to its active, retained form ~10.5x more efficiently. | [7] |
Experimental Protocol: In Vitro DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human DHFR. The principle lies in monitoring the DHFR-catalyzed oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[20][21]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4.
-
Substrate (DHF): Prepare a 10 mM stock of Dihydrofolic Acid in Assay Buffer.
-
Cofactor (NADPH): Prepare a 10 mM stock of NADPH in Assay Buffer.
-
Enzyme (DHFR): Dilute purified recombinant human DHFR in Assay Buffer to a working concentration (e.g., 200 nM).
-
Inhibitor (this compound): Prepare a 10 mM stock in DMSO, then perform serial dilutions in Assay Buffer to create a range of test concentrations.
-
-
Assay Setup (96-well UV-transparent plate):
-
Test Wells: Add Assay Buffer, varying concentrations of this compound, and DHFR enzyme.
-
Enzyme Control (EC) Wells: Add Assay Buffer, DMSO (inhibitor vehicle), and DHFR enzyme.
-
No Enzyme Control Wells: Add Assay Buffer, DMSO, and DHF (to measure non-enzymatic NADPH oxidation).
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter non-linear regression to determine the IC50 value.
-
Experimental Protocol: Cell-Based Nucleotide Pool Analysis via LC-MS/MS
This protocol outlines a method to directly measure the impact of this compound on intracellular purine and thymidylate pools in a relevant cancer cell line (e.g., PTCL cell line). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for this analysis.[24][25][26]
Figure 3: Workflow for assessing this compound's impact on nucleotide pools.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable T-cell lymphoma cell line to mid-log phase.
-
Treat cells with a clinically relevant concentration of this compound (and a vehicle control) for a specified time course (e.g., 24, 48 hours).
-
-
Metabolite Extraction:
-
Rapidly harvest a precise number of cells (e.g., 10 million) and quench metabolic activity by washing with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).[27]
-
Centrifuge to pellet cell debris and protein, and collect the supernatant containing the small molecule metabolites.
-
Dry the supernatant under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate nucleotides using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[27]
-
Detect and quantify specific nucleotides (dUMP, dTMP, dATP, dGTP, etc.) using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.[24][28]
-
-
Data Analysis:
-
Construct standard curves using known concentrations of nucleotide standards.
-
Quantify the absolute amount (e.g., pmol/10^6 cells) of each nucleotide in treated versus control samples.
-
A successful experiment will demonstrate a significant decrease in dTMP, dATP, and dGTP pools, and a potential accumulation of dUMP in this compound-treated cells.
-
Conclusion
This compound's mechanism of action is a well-defined and potent example of targeted metabolic inhibition. Its chemical design confers superior cellular uptake and intracellular retention compared to earlier antifolates.[11][15] This leads to a sustained and powerful inhibition of dihydrofolate reductase, the gatekeeper of folate metabolism.[13][29] The resulting depletion of tetrahydrofolate cofactors causes the simultaneous collapse of both thymidylate and de novo purine synthesis.[4][5] This dual blockade of essential DNA and RNA precursor pathways provides a robust scientific rationale for the clinical efficacy of this compound in the treatment of aggressive hematologic malignancies like PTCL. The experimental protocols detailed herein provide a validated framework for further research into antifolate pharmacology and the development of next-generation metabolic inhibitors.
References
- 1. drugs.com [drugs.com]
- 2. Folotyn (this compound) for Lymphoma | MyLymphomaTeam [mylymphomateam.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Methotrexate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The membrane transport and polyglutamation of this compound, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. scispace.com [scispace.com]
- 24. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide: The Molecular Basis for Pralatrexate Selectivity in T-Cell Malignancies
Abstract
Pralatrexate (Folotyn®) represents a significant advancement in the treatment of peripheral T-cell lymphoma (PTCL), being the first drug approved by the U.S. FDA for patients with relapsed or refractory disease.[1] Its clinical efficacy is rooted in a rational drug design that confers a distinct molecular selectivity for T-cell malignancies over other cell types. This guide provides a detailed examination of the core molecular mechanisms underpinning this selectivity. We will explore the critical roles of the reduced folate carrier 1 (RFC-1) and folylpolyglutamate synthetase (FPGS) in facilitating preferential uptake and intracellular retention of this compound in cancer cells. Furthermore, we will detail the downstream inhibition of dihydrofolate reductase (DHFR), outline robust experimental protocols for validating these mechanisms in a research setting, and discuss the clinical implications and emerging mechanisms of resistance. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this compound's unique pharmacological profile.
Introduction: The Clinical Challenge of T-Cell Lymphoma and the Advent of this compound
Peripheral T-cell lymphomas (PTCL) are a heterogeneous group of aggressive non-Hodgkin lymphomas with a generally poor prognosis.[1] Historically, treatment regimens for PTCL were largely extrapolated from those used for B-cell lymphomas and often resulted in suboptimal outcomes, highlighting an urgent need for targeted therapies.[2]
This compound, a 10-deazaaminopterin analogue of methotrexate, was rationally designed to exploit the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells.[3][4][5] Unlike its predecessor methotrexate, this compound was engineered to possess a superior biochemical profile, leading to enhanced uptake and retention specifically in tumor cells, which forms the basis of its clinical activity and selectivity.[1][6]
The Core Directive: A Two-Step Mechanism of Selectivity
The preferential activity of this compound in T-cell malignancies is not coincidental but the result of a targeted design that exploits two key enzymatic steps: cellular entry and intracellular retention.
Enhanced Cellular Uptake via Reduced Folate Carrier 1 (RFC-1)
The primary gateway for this compound into the cell is the membrane transporter RFC-1.[5][7] This carrier is the principal transporter for natural folates and antifolate drugs.[1] this compound was structurally optimized to have a significantly higher binding affinity for RFC-1 than methotrexate.[8][9] This enhanced affinity translates to a much more efficient rate of internalization into cells expressing the transporter. It is hypothesized that the malignant T-cells in many PTCL patients exhibit higher levels of RFC-1 expression, creating the first layer of selectivity.[2][9]
Superior Intracellular Retention via Folylpolyglutamate Synthetase (FPGS)
Once inside the cell, the second critical step for this compound's efficacy is its modification by the enzyme folylpolyglutamate synthetase (FPGS).[1][8] FPGS catalyzes the addition of multiple glutamate residues to the drug molecule, a process known as polyglutamylation.[3] These polyglutamylated forms of this compound are not only potent inhibitors of downstream targets but are also significantly larger and more negatively charged, effectively trapping them within the cell as they cannot be easily exported by efflux pumps.[5]
This compound is a markedly superior substrate for FPGS compared to methotrexate.[8] This leads to rapid and extensive polyglutamylation, resulting in high intracellular drug concentrations and a prolonged half-life, which sustains its cytotoxic effect.[1][5] The combination of efficient entry via RFC-1 and robust retention via FPGS creates a powerful synergistic mechanism for concentrating the drug within target cancer cells.
The comparative kinetics of this compound and methotrexate for these two key enzymes are summarized below.
| Parameter | Enzyme | This compound | Methotrexate | Fold Advantage (this compound) | Reference |
| Binding Affinity (Km) | RFC-1 | 0.3 µmol/L | 4.8 µmol/L | ~16x Higher Affinity | [1][8] |
| Transport Rate (Vmax/Km) | RFC-1 | 12.6 | 0.9 | ~14x Higher Rate | [1][8] |
| Binding Affinity (Km) | FPGS | 5.9 µmol/L | 32.3 µmol/L | ~5.5x Higher Affinity | [8] |
| Polyglutamylation Rate (Vmax/Km) | FPGS | 23.2 | 2.2 | ~10.5x Higher Rate | [8] |
Downstream Target: Inhibition of Dihydrofolate Reductase (DHFR)
Both the parent this compound molecule and its polyglutamylated forms are potent inhibitors of dihydrofolate reductase (DHFR).[4][10] DHFR is a critical enzyme in folate metabolism responsible for converting dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate—the building blocks of DNA and RNA.[8] By blocking DHFR, this compound starves rapidly dividing cancer cells of these essential precursors, leading to an imbalance in the nucleotide pool, DNA strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[3][4]
A diagram illustrating the complete mechanism is provided below.
Caption: this compound enters T-cells via RFC-1, is trapped by FPGS-mediated polyglutamylation, and inhibits DHFR.
Experimental Validation: Protocols and Methodologies
Validating the molecular basis of this compound's selectivity requires a multi-faceted approach. The following protocols provide a framework for investigating its mechanism in a laboratory setting.
Workflow for Assessing this compound Selectivity
A logical workflow is essential to systematically dissect the drug's mechanism. The causality behind this experimental design is to first establish a biological effect (differential cytotoxicity) and then investigate the underlying molecular drivers (transporter expression, drug uptake, and retention).
Caption: A workflow to test this compound's selectivity, from cytotoxicity to molecular mechanism.
Protocol: Cytotoxicity (IC50) Assay
This experiment is foundational, designed to quantify the cytotoxic potency of this compound across different cell lines.
-
Cell Seeding: Plate T-cell lymphoma and control (e.g., B-cell lymphoma, solid tumor) cell lines in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare a 10-point serial dilution series of this compound and, for comparison, methotrexate. Include a vehicle-only control.
-
Treatment: Add the drug dilutions to the appropriate wells. Incubate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT). Read the signal (luminescence or absorbance) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value (the drug concentration that inhibits 50% of cell growth) using non-linear regression. A significantly lower IC50 in T-cell lines indicates sensitivity.
Protocol: RFC-1 mRNA Expression by qRT-PCR
This protocol measures the transcript levels of the primary drug transporter, providing a potential explanation for differential sensitivity.
-
RNA Isolation: Harvest RNA from sensitive and resistant cell lines using a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and validated primers for SLC19A1 (the gene encoding RFC-1) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of SLC19A1 using the delta-delta Ct (ΔΔCt) method. A higher relative expression in sensitive lines supports the role of RFC-1 in drug uptake.[9]
Protocol: Radiolabeled this compound Uptake Assay
This is a direct, quantitative measurement of the drug's entry and accumulation inside the cell, providing functional validation of both RFC-1 activity and FPGS-mediated retention.[5][11]
-
Cell Preparation: Plate cells in 6-well plates and grow to ~80% confluency.
-
Uptake Initiation: Wash cells with a transport buffer. Add buffer containing a known concentration of radiolabeled [³H]-pralatrexate.
-
Time Course: Incubate for various time points (e.g., 2, 5, 15, 30, 60 minutes) to measure initial uptake rates and longer time points (e.g., 2, 4, 6 hours) to assess intracellular accumulation.[11]
-
Uptake Termination: At each time point, rapidly wash the cells with ice-cold buffer to remove extracellular drug.
-
Cell Lysis & Measurement: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter. Measure total protein content for normalization.
-
Data Analysis: Plot intracellular radioactivity (normalized to protein content) over time. A steeper slope and higher plateau in sensitive cells indicate more efficient uptake and retention.
Mechanisms of Acquired Resistance
Understanding how tumor cells evade this compound is critical for developing second-line therapies. Key mechanisms of acquired resistance include:
-
Reduced RFC-1 Expression: Downregulation of the SLC19A1 gene is a common mechanism that limits drug entry.[1][12]
-
Impaired Polyglutamylation: Decreased FPGS activity, due to mutation or downregulation, prevents the intracellular trapping of this compound.[5][10]
-
Increased DHFR Expression: Amplification of the DHFR gene can increase the amount of target enzyme, requiring higher drug concentrations for effective inhibition.[8][12]
Notably, resistance to this compound does not appear to be mediated by increased expression of the MDR1 protein, a common resistance mechanism for other chemotherapies.[1] Studies have shown that combining this compound with hypomethylating agents can reverse resistance, suggesting an epigenetic component to its regulation.[10][12]
Clinical Significance and Future Directions
The selective accumulation of this compound in T-cell lymphomas, as demonstrated in preclinical models, translated into meaningful clinical responses. The pivotal PROPEL study showed an overall response rate of 29% in patients with relapsed or refractory PTCL, establishing this compound as a valuable therapeutic option.[2][13]
Future research is focused on:
-
Biomarker Development: Using RFC-1 and FPGS expression levels as potential biomarkers to predict patient response and guide treatment decisions.[9]
-
Combination Therapies: Combining this compound with other agents, such as bendamustine, gemcitabine, or romidepsin, to enhance efficacy and overcome resistance.[8][14]
-
Overcoming Resistance: Investigating agents that can restore RFC-1 expression or inhibit alternative folate transporters.
Conclusion
The selectivity of this compound for T-cell malignancies is a prime example of successful rational drug design. By engineering a molecule with high affinity for the RFC-1 transporter and superior substrate activity for FPGS, a powerful mechanism for preferential tumor cell uptake and retention was achieved. This leads to potent inhibition of DHFR and targeted cytotoxicity. Understanding this molecular basis is not only crucial for optimizing its current use but also for designing the next generation of antifolates and developing strategies to combat therapeutic resistance.
References
- 1. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nyp.org [nyp.org]
- 14. This compound + Bendamustine for T-Cell Lymphoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
Pralatrexate Structure-Activity Relationship Studies: A Guide to Rational Antifolate Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pralatrexate (Folotyn®) is a rationally designed antifolate that exhibits superior clinical activity compared to its predecessor, methotrexate, particularly in the treatment of peripheral T-cell lymphoma (PTCL).[1][2] Its enhanced efficacy is rooted in specific structural modifications that optimize its interaction with key cellular machinery. This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound, dissecting how its chemical architecture dictates its mechanism of action. We will explore the critical roles of the pyrrolo[2,3-d]pyrimidine core, the C10-propargyl group, and the L-glutamate side chain in enhancing cellular uptake via the reduced folate carrier-1 (RFC-1), promoting intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS), and potently inhibiting the target enzyme, dihydrofolate reductase (DHFR). This document serves as a technical resource for medicinal chemists and drug development professionals, offering field-proven insights into the molecular principles that underpin this compound's success and guide the development of next-generation targeted antifolates.
The Limitations of First-Generation Antifolates: The Rationale for this compound
For decades, methotrexate has been a foundational antifolate, disrupting DNA synthesis by inhibiting DHFR.[3][4] However, its clinical utility can be hampered by acquired resistance. Key mechanisms of resistance include impaired cellular uptake due to downregulation of RFC-1 and inefficient intracellular retention resulting from decreased polyglutamylation by FPGS.[5][6]
This compound was conceived to overcome these specific hurdles.[7] The core hypothesis of its design was that targeted structural alterations to the classical antifolate scaffold could dramatically improve its affinity for both the RFC-1 transporter and the FPGS enzyme.[8][9] This strategy aimed to achieve selective accumulation and prolonged retention within tumor cells, thereby increasing cytotoxic potency and potentially overcoming established resistance mechanisms.[6][10]
The this compound Mechanism of Action: A Triad of Enhanced Transport, Retention, and Inhibition
The therapeutic effect of this compound is a sequential process, with each step optimized by its unique molecular structure.
-
Enhanced Cellular Uptake : this compound is actively transported into cells primarily via the RFC-1 protein.[1][11] Its structure confers a substantially higher affinity for this transporter compared to methotrexate, leading to more efficient internalization into cancer cells that overexpress RFC-1.[5][8][12]
-
Superior Intracellular Retention : Once inside the cell, this compound is a superior substrate for FPGS.[8][10] This enzyme catalyzes the addition of multiple glutamate residues to the drug molecule.[3][11][13] This polyglutamylation not only traps the drug inside the cell, preventing efflux, but the resulting polyglutamated forms are also highly potent inhibitors of downstream folate-dependent enzymes.[5][14]
-
Potent Target Inhibition : this compound and its polyglutamated derivatives are potent competitive inhibitors of DHFR.[8][11][15] This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[11][15] The resulting disruption of DNA synthesis leads to cell cycle arrest and apoptosis.[1][11]
Caption: The sequential mechanism of this compound action, emphasizing enhanced uptake and retention.
Core Structure-Activity Relationship (SAR) Analysis
The pharmacological advantages of this compound can be traced to three key structural domains.
The Pyrrolo[2,3-d]pyrimidine Core: An Optimized Scaffold
This compound is built upon a pyrrolo[2,3-d]pyrimidine scaffold, a "6-5" fused ring system, which replaces the pteridine ("6-6" fused ring) system of methotrexate. This modification is critical for enhancing interactions with folate-dependent proteins.
-
Causality of Experimental Choice : The development of pyrrolo[2,3-d]pyrimidine-based antifolates stemmed from the observation that this core can better mimic the natural folate substrates in certain enzymatic binding pockets.[16][17] Studies on various analogs have shown that this scaffold can lead to potent inhibition of multiple folate-requiring enzymes.[17] In some series, these antifolates demonstrated growth-inhibitory activity an order of magnitude greater than methotrexate.[18] This core contributes to the high-affinity binding to RFC-1 and FPGS, setting the stage for this compound's superior uptake and retention.
The C10-Position: The Key to Enhanced Affinity
The most significant modification in this compound is at the C10-position, where the nitrogen atom of the p-aminobenzoyl linker is replaced with a carbon atom (a "deaza" modification) bearing a propargyl group (-CH₂C≡CH).[8][19]
-
Causality of Experimental Choice : Early SAR studies on 10-deazaaminopterin analogs revealed that small alkyl substituents at this position could dramatically influence transport and enzymatic activity.[20] The propargyl group was identified as optimal. Its rigidity and electronic properties are thought to facilitate favorable hydrophobic and van der Waals interactions within the binding sites of both RFC-1 and FPGS. This single structural change is a primary driver of this compound's enhanced potency.[5][6]
Table 1: Comparative Affinity of this compound vs. Methotrexate This table summarizes the quantitative impact of this compound's structure on its affinity for its transporter (RFC-1) and primary metabolizing enzyme (FPGS) compared to methotrexate.
| Parameter | Target Protein | This compound | Methotrexate | Fold Improvement | Source |
| Transport Affinity (Km) | RFC-1 | 0.3 µmol/L | 4.8 µmol/L | ~16x higher affinity | [7][8] |
| Transport Rate (Vmax/Km) | RFC-1 | 12.6 | 0.9 | ~14x faster influx | [7][8] |
| Polyglutamylation Affinity (Km) | FPGS | 5.9 µmol/L | 32.3 µmol/L | ~5.5x higher affinity | [8][21] |
| Polyglutamylation Efficiency (Vmax/Km) | FPGS | 23.2 | 2.2 | ~10.5x more efficient | [8][10] |
Data compiled from studies in various cell lines and preclinical models.
The L-Glutamate Side Chain: An Absolute Requirement for Retention
Like all classical antifolates, this compound possesses an L-glutamic acid side chain. This moiety is non-negotiable for the drug's mechanism of action.
-
Causality of Experimental Choice : The L-glutamate tail is the sole recognition element for the FPGS enzyme.[3][13] FPGS catalyzes the formation of a peptide bond between the γ-carboxyl group of the drug's glutamate and the amino group of a free L-glutamate molecule.[14] This process is iterative, creating long polyglutamate chains that are large, negatively charged, and cannot exit the cell via efflux pumps.[3][14] Any modification that removes or significantly alters the γ-carboxyl group, or changes the stereochemistry from L- to D-glutamate, results in a compound that cannot be polyglutamylated and is therefore easily cleared from the cell, rendering it therapeutically ineffective.[22][23]
Validated Experimental Protocols for SAR Evaluation
To assess novel this compound analogs, a series of validated in vitro assays must be performed. Each protocol is designed to probe a specific step in the mechanism of action, creating a self-validating system to correlate structural changes with functional outcomes.
Protocol: Cellular Uptake via RFC-1
-
Objective : To quantify the rate of drug influx into tumor cells.
-
Methodology :
-
Cell Culture : Culture RFC-1 expressing cells (e.g., NCI-H460 lung cancer cells) to logarithmic growth phase.[24]
-
Radiolabeling : Utilize a radiolabeled analog (e.g., [¹⁴C]-pralatrexate).
-
Incubation : Plate a known number of cells (e.g., 500,000 cells/well) and incubate with the radiolabeled compound at a fixed concentration over a time course (e.g., 1, 5, 15, 30 minutes).
-
Termination : Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lysis & Measurement : Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis : Plot intracellular radioactivity versus time to determine the initial rate of transport (Vmax/Km).
-
Protocol: FPGS-Mediated Polyglutamylation
-
Objective : To measure the efficiency of an analog as a substrate for FPGS.
-
Methodology :
-
Cell Culture & Treatment : Incubate cells (e.g., NCI-H460) with the radiolabeled test compound for an extended period (e.g., 24 hours) to allow for polyglutamylation.[24]
-
Cell Lysis : Lyse the cells and collect the soluble fraction containing the drug and its metabolites.
-
Chromatographic Separation : Separate the parent drug (monoglutamate) from its polyglutamated forms using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[24]
-
Quantification : Quantify the radioactivity in the spots or peaks corresponding to the monoglutamate, diglutamate, triglutamate, etc.
-
Analysis : Calculate the percentage of the total intracellular drug that has been converted to polyglutamated forms.
-
Caption: A self-validating workflow for comprehensive SAR analysis of this compound analogs.
Conclusion and Future Perspectives
The development of this compound is a landmark achievement in rational drug design, demonstrating how a deep understanding of structure-activity relationships can be leveraged to overcome clinical resistance and improve therapeutic outcomes. The key takeaways from its SAR are the critical importance of an optimized heterocyclic core, the profound impact of the C10-propargyl substituent on transporter and enzyme affinity, and the absolute necessity of the L-glutamate tail for intracellular retention.
Future research in this area will likely focus on exploiting these principles further. This may include the design of antifolates with even greater selectivity for tumor-specific transporters or the development of compounds that can overcome emerging resistance mechanisms, such as mutations in DHFR or increased drug efflux. The foundational SAR knowledge gleaned from this compound will remain an invaluable guide for these endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for lymphoma - Australian Prescriber [australianprescriber.tg.org.au]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antifolates | Oncohema Key [oncohemakey.com]
- 15. nbinno.com [nbinno.com]
- 16. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New folate analogs of the 10-deaza-aminopterin series. Basis for structural design and biochemical and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Exploitation of folate and antifolate polyglutamylation to achieve selective anticancer chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Preclinical Efficacy of Pralatrexate: From Rational Design to In Vivo Validation
This guide provides an in-depth examination of the foundational preclinical research that established the efficacy of pralatrexate, a novel antifolate therapeutic. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships behind the experimental designs and the key molecular features that differentiate this compound from its predecessors. We will dissect the mechanism of action, quantify its superior potency in vitro, and validate its anti-tumor activity in robust in vivo models, providing a comprehensive picture of its preclinical journey.
The Scientific Imperative: A Rationally Designed Antifolate
The development of this compound was not an incremental improvement but a strategic redesign aimed at overcoming the known limitations of earlier antifolates like methotrexate.[1][2] While methotrexate proved the validity of targeting the folate pathway, its therapeutic window was often narrowed by suboptimal cellular uptake and the emergence of resistance. This compound was engineered to address these specific challenges, ultimately leading to its approval for patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][4][5] This guide illuminates the preclinical evidence that underpinned this success.
Core Mechanism of Action: Enhanced Cellular Targeting and Retention
This compound, like other antifolates, functions by competitively inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][6] DHFR is essential for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[6][7] Inhibition of this pathway halts cellular proliferation and induces apoptosis. However, this compound's efficacy is profoundly amplified by two key molecular enhancements over methotrexate: superior cellular influx and more efficient intracellular retention.
Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1)
The primary gateway for folates and antifolates into cancer cells is the Reduced Folate Carrier-1 (RFC-1).[8][9] this compound was structurally designed to have a significantly higher binding affinity for this transporter.[6][8][10] Preclinical studies quantified this advantage, demonstrating that the rate of this compound influx into cancer cells is approximately 14 times greater than that of methotrexate.[8] This ensures that more of the drug reaches its intracellular target.
Diagram: this compound Cellular Influx
Caption: High-affinity binding of this compound to RFC-1 facilitates its efficient transport into the cell.
Increased Intracellular Retention through Polyglutamylation
Once inside the cell, antifolates are modified by the enzyme folylpolyglutamyl synthetase (FPGS), which attaches additional glutamate residues to the drug molecule.[3][8] This process, known as polyglutamylation, serves two purposes: it traps the drug inside the cell by giving it a negative charge, and the polyglutamylated forms are often more potent inhibitors of target enzymes. This compound was designed to be a superior substrate for FPGS compared to methotrexate, leading to enhanced intracellular accumulation and a prolonged duration of action.[6][10][11]
Table 1: Comparative Affinity of this compound and Methotrexate for Key Enzymes
| Parameter | Enzyme | This compound | Methotrexate | Fold-Difference | Source |
| Transport Affinity (Km) | RFC-1 | 0.3 µmol/L | 4.8 µmol/L | ~16x Higher Affinity | [6][8] |
| Transport Rate (Vmax/Km) | RFC-1 | 12.6 | 0.9 | ~14x Faster Transport | [6][8] |
| Polyglutamylation Affinity (Km) | FPGS | 5.9 µmol/L | 32.3 µmol/L | ~5.5x Higher Affinity | [6] |
| Polyglutamylation Rate (Vmax/Km) | FPGS | 23.2 | 2.2 | ~10.5x More Efficient | [6] |
Diagram: Complete Intracellular Mechanism of this compound
Caption: this compound's mechanism: enhanced uptake, efficient polyglutamylation for retention, and potent DHFR inhibition.
In Vitro Efficacy: Demonstrating Superior Potency
The logical first step in validating this compound's rational design was to assess its cytotoxic effects on cancer cells in a controlled laboratory setting. These in vitro studies were crucial for establishing its potency relative to existing antifolates.
Broad Anti-Tumor Activity
Initial evaluations using the National Cancer Institute's (NCI) 60-cell line panel revealed that this compound was a potently cytotoxic agent across a diverse range of cancer types, including both hematologic malignancies and solid tumors.[6][12]
Head-to-Head Superiority over Methotrexate
The critical experiments involved direct comparisons with methotrexate in relevant cancer cell lines. In studies using various lymphoma cell lines, this compound consistently demonstrated more than 10-fold greater cytotoxicity, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low nanomolar range.[6] Similar superiority was observed in non-small cell lung cancer (NSCLC) models.[1]
Table 2: Comparative In Vitro Cytotoxicity (IC50) in Lymphoma Cell Lines
| Cell Line | Histology | This compound IC50 (nM) | Methotrexate IC50 (nM) | Source |
| RL | Transformed Follicular Lymphoma | ~3-5 | ~30-50 | [6] |
| HT | Diffuse Large B-Cell Lymphoma | ~3-5 | ~30-50 | [6] |
| Raji | Burkitt's Lymphoma | ~3-5 | ~30-50 | [6] |
| H9 | Cutaneous T-Cell Lymphoma | 1.1 - 2.5 | N/A | [13] |
| P12 | T-Cell ALL | 1.7 - 2.4 | N/A | [13] |
Synergy in Combination Studies
Preclinical studies also explored this compound's potential in combination therapies, a cornerstone of modern oncology. These investigations revealed that this compound acts synergistically with other anti-cancer agents, including the proteasome inhibitor bortezomib and the histone deacetylase (HDAC) inhibitor romidepsin.[6][14][15] This synergy, demonstrated through mathematical modeling of cell viability data, suggested that combining these agents could produce a therapeutic effect greater than the sum of their individual activities.
Protocol: Standard Cell Viability Assay for IC50 Determination
-
Cell Seeding: Plate cancer cells (e.g., RL, HT lymphoma cells) in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere/acclimate for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a series of drug dilutions. For this compound, a typical 10-point, 3-fold serial dilution might start from 1 µM down to the picomolar range. A parallel set of dilutions is prepared for the comparator drug (e.g., methotrexate).
-
Treatment: Remove the old media from the cell plates and add 100 µL of fresh media containing the various drug concentrations. Include vehicle-only wells as a negative control (100% viability) and a cytotoxic agent like staurosporine as a positive control (0% viability).
-
Incubation: Return the plates to the incubator for a specified period, typically 48 to 72 hours, to allow the drug to exert its effect.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of metabolically active cells). Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer to quantify the signal from each well.
-
Data Analysis: Normalize the data to the controls (Vehicle = 100%, Staurosporine = 0%). Plot the normalized viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
In Vivo Efficacy: Proving Anti-Tumor Activity in Animal Models
While in vitro data establishes cellular potency, the definitive preclinical test is whether this activity translates to tumor reduction in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for this evaluation.
Superior Tumor Growth Inhibition
In multiple xenograft models of non-Hodgkin's lymphoma (NHL), this compound demonstrated statistically superior tumor growth inhibition compared to methotrexate.[6] In some models, such as the HT lymphoma model, nearly 90% of tumors treated with this compound completely regressed, whereas methotrexate only produced modest growth inhibition.[16] Similar superiority was documented in solid tumor xenografts, including mammary and lung carcinomas.[1][16]
Table 3: Summary of Key In Vivo Xenograft Study Outcomes
| Model | Cancer Type | Treatment Groups | Key Outcome | Source |
| HT, RL, SKI-DLBCL-1 | Non-Hodgkin's Lymphoma | This compound vs. Methotrexate | This compound caused significant tumor growth inhibition and complete regressions (up to 90% in HT model); Methotrexate showed only minor growth inhibition. | [6][16] |
| NCI-H460, MV522 | Non-Small Cell Lung Cancer | This compound vs. Methotrexate, Pemetrexed | This compound showed superior, dose-dependent anti-tumor activity compared to both comparator drugs. | [1][17] |
| Transformed CTCL | T-Cell Lymphoma | This compound + Bortezomib | The combination enhanced efficacy compared to either drug alone. | [6] |
| HUT-78, H9 | T-Cell Lymphoma | This compound + Romidepsin | The combination exhibited enhanced efficacy compared to either single agent. | [14][15] |
Experimental Workflow for In Vivo Studies
The success of these studies relies on a rigorous and well-controlled workflow, often enhanced by modern imaging techniques to non-invasively monitor tumor progression.
Diagram: Workflow for a Human Tumor Xenograft Efficacy Study
Caption: A typical workflow for assessing in vivo efficacy of an anti-cancer agent using a xenograft model.
Defining the Therapeutic Window: Sensitivity and Resistance
A crucial aspect of preclinical development is identifying molecular characteristics that predict sensitivity or resistance to the drug. Early studies with this compound provided key insights.
-
Predictors of Sensitivity: In a panel of multiple myeloma cell lines, sensitivity to this compound-induced apoptosis correlated directly with higher baseline mRNA levels of the RFC-1 transporter.[6] This finding reinforces the mechanism of action, suggesting that tumors with a more efficient drug import system are more likely to respond.
-
Mechanisms of Resistance: Conversely, cell lines resistant to this compound were characterized by low baseline RFC-1 expression and a robust, concentration-dependent upregulation of the target DHFR protein upon drug exposure.[6] This suggests that resistant cells can evade the drug's effects by both reducing its entry and increasing the amount of the target enzyme that must be inhibited.
Diagram: this compound Sensitive vs. Resistant Cell Phenotypes
Caption: Contrasting molecular profiles of tumor cells that are sensitive versus resistant to this compound.
Conclusion: A Preclinical Success Story
The early preclinical studies of this compound provide a compelling case study in rational drug design. By specifically engineering a molecule to have higher affinity for the RFC-1 transporter and to be a better substrate for FPGS, scientists created an antifolate with demonstrably superior preclinical efficacy compared to methotrexate. The data from in vitro cytotoxicity assays and in vivo xenograft models consistently showed greater potency, leading to more profound and durable anti-tumor responses. This robust body of preclinical evidence provided the strong scientific rationale necessary to advance this compound into clinical trials, ultimately leading to its approval as a valuable therapeutic option for patients with T-cell lymphoma.[2] The findings continue to inform the exploration of novel combination therapies and its potential application in other malignancies.[18]
References
- 1. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of this compound for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical pharmacologic evaluation of this compound and romidepsin confirms potent synergy of the combination in a murine model of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: Pralatrexate In Vitro Cytotoxicity Assay in Lymphoma Cell Lines
Introduction: The Rationale for Pralatrexate Cytotoxicity Profiling in Lymphoma
This compound (Folotyn®) is a pivotal antifolate therapeutic approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] It represents a significant advancement over traditional antifolates like methotrexate due to its rational design, which confers a distinct biochemical advantage.[3][4] this compound was engineered for more efficient cellular uptake and enhanced intracellular retention, leading to potent inhibition of dihydrofolate reductase (DHFR) and subsequent disruption of DNA synthesis, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][5][6]
The superior efficacy of this compound is rooted in its molecular interactions:
-
Enhanced Cellular Uptake: this compound exhibits a significantly higher affinity for the reduced folate carrier (RFC-1), the primary transporter for folates into cells, which is often overexpressed in tumor cells.[1][3][4][7] The rate of this compound influx into cancer cells is approximately 14-fold greater than that of methotrexate.[1][4]
-
Increased Polyglutamylation: Once inside the cell, this compound is a superior substrate for folylpolyglutamate synthetase (FPGS). This enzyme adds glutamate residues to the drug, trapping it intracellularly and increasing its inhibitory potency against folate-dependent enzymes.[1]
-
Potent DHFR Inhibition: As a folate analog, this compound competitively inhibits DHFR, an enzyme critical for converting dihydrofolate to tetrahydrofolate. This blockade depletes the precursors necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][5][6]
Given these mechanisms, determining the in vitro cytotoxicity of this compound in various lymphoma cell lines is a cornerstone of preclinical research. Such assays are crucial for identifying sensitive and resistant lymphoma subtypes, elucidating mechanisms of action and resistance, and evaluating potential synergistic drug combinations.[1][3] This guide provides a comprehensive framework and detailed protocols for conducting robust and reproducible this compound cytotoxicity assays in lymphoma cell line models.
Mechanism of Action: A Visualized Pathway
The cytotoxic effect of this compound is a multi-step process that leverages the cell's own folate metabolic pathway to selectively target and eliminate malignant cells.
Caption: this compound cellular uptake and mechanism of action.
Experimental Design and Workflow
A well-structured experimental workflow is critical for obtaining reliable IC₅₀ values and ensuring the reproducibility of results.
Caption: Experimental workflow for cytotoxicity assay.
Part 1: Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. | Notes |
| Lymphoma Cell Lines | ATCC, DSMZ, or equivalent | e.g., RL, HT, Raji, Jurkat. Ensure cell line authentication. |
| This compound | Selleck Chemicals (S1133) or equivalent | Prepare stock solution in DMSO. |
| Cell Culture Medium | Gibco, ATCC | RPMI-1640 is commonly used for lymphoma lines. |
| Fetal Bovine Serum (FBS) | Gibco, ATCC | Heat-inactivated. Lot-to-lot variability can occur. |
| Penicillin-Streptomycin | Gibco (15140122) | Standard antibiotic supplement. |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | Calcium and Magnesium-free. |
| DMSO (Cell Culture Grade) | Sigma-Aldrich (D2650) | For drug solubilization. |
| 96-Well Plates (Clear, Flat-Bottom) | Corning (3596) | For MTT assay. |
| 96-Well Plates (White, Opaque) | Corning (3917) | For CellTiter-Glo assay. |
| MTT Reagent | Sigma-Aldrich (M5655) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega (G7570) | Measures ATP levels. |
| Solubilization Solution (for MTT) | e.g., 10% SDS in 0.01 M HCl or pure DMSO | To dissolve formazan crystals.[8][9] |
Part 2: Detailed Experimental Protocols
Protocol 2.1: Lymphoma Cell Culture and Maintenance
Causality: Maintaining healthy, exponentially growing cells is paramount for assay consistency. Over-confluent or stressed cells will yield variable and unreliable cytotoxicity data.
-
Culture Conditions: Culture lymphoma cell lines in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Monitor cell density and subculture suspension cells every 2-3 days to maintain a density between 0.5 x 10⁵ and 2 x 10⁶ cells/mL. Do not allow cells to exceed their recommended maximum density.
-
Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.
Protocol 2.2: this compound Stock and Working Solution Preparation
Causality: Accurate drug concentrations are the foundation of a reliable dose-response curve. Using a high-concentration stock in DMSO minimizes the solvent's cytotoxic effects in the final assay wells.
-
Stock Solution (10 mM): Dissolve this compound powder in cell culture-grade DMSO to create a 10 mM stock solution. Aliquot into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot and prepare intermediate dilutions in complete culture medium. For example, create a 100 µM working stock from the 10 mM stock.
-
Serial Dilutions: Perform serial dilutions in a separate 96-well plate or in tubes to achieve the final desired concentrations for treating the cells. A common starting point for this compound is a high concentration of 100 nM or 1 µM, followed by 1:3 or 1:10 serial dilutions.[10]
Protocol 2.3: Cell Seeding and Drug Treatment
Causality: Uniform cell seeding is critical to minimize well-to-well variability. An optimized cell density ensures that cells are in a logarithmic growth phase throughout the drug incubation period.
-
Cell Density Optimization: Before the main experiment, determine the optimal seeding density for each cell line. Seed a range of densities (e.g., 5,000 to 50,000 cells/well) and measure viability at 24, 48, and 72 hours to find a density that results in exponential growth over the intended assay duration.[11][12][13] For many lymphoma lines, a density of 1 x 10⁴ to 2 x 10⁴ cells/well is a good starting point for a 72-hour assay.[10]
-
Seeding: On the day of the experiment, count the cells and adjust the concentration to the predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Edge Effect Mitigation: To avoid the "edge effect" (evaporation in outer wells), fill the perimeter wells with 200 µL of sterile PBS or culture medium without cells and do not use them for experimental data.[12][14]
-
Drug Addition: Add 100 µL of the serially diluted this compound solutions to the corresponding wells containing cells. Also include "vehicle control" wells (cells treated with the highest concentration of DMSO used in the dilutions, typically <0.1%) and "untreated control" wells (cells with medium only).
-
Incubation: Incubate the plate for the desired exposure time. For this compound, a 72-hour incubation is often optimal to observe its full cytotoxic effect.[15][16]
Protocol 2.4: Cell Viability Assessment (Choose one)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][17]
-
MTT Addition: After the 72-hour incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Centrifugation (for suspension cells): To concentrate the cells and formazan crystals, centrifuge the 96-well plate at 500 x g for 5 minutes.[8][18]
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet/formazan crystals.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8][9]
-
Mixing: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][17]
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis, releasing ATP, which is used in a luciferase reaction to produce a luminescent signal proportional to the number of viable cells.[19]
-
Plate Equilibration: After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[19]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to 200 µL of cell suspension).
-
Lysis Induction: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Part 3: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence value of the "medium only" blank wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Dose-Response Curve: Plot the percentage of viability against the log of the this compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Example Data Presentation
| Cell Line (Lymphoma Subtype) | This compound IC₅₀ (nM) | Methotrexate IC₅₀ (nM) | Fold Difference |
| RL (Transformed Follicular) | 3.5 ± 0.4 | 35 ± 5 | ~10x |
| HT (Diffuse Large B-Cell) | 3.0 ± 0.4 | 30 ± 4 | ~10x |
| Raji (Burkitt's) | 4.2 ± 0.6 | 45 ± 6 | ~11x |
| Hs445 (Hodgkin's) | 2.8 ± 0.3 | 32 ± 3 | ~11x |
| Note: Data is illustrative, based on reported values showing this compound is often >10-fold more potent than methotrexate.[1] |
Trustworthiness: Self-Validating Systems and Troubleshooting
| Potential Issue | Cause | Solution & Validation Step |
| High variability between replicates | Uneven cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes. Avoid using outer wells for experimental data.[12][14] |
| Low signal in MTT assay | Insufficient cell number; Short MTT incubation time; Incomplete formazan solubilization. | Optimize seeding density. Ensure MTT incubation is 2-4 hours. Mix thoroughly after adding solubilization solution.[12] |
| IC₅₀ values are unexpectedly high | Drug degradation; Cell line resistance. | Use fresh drug dilutions. Verify cell line identity. Investigate resistance mechanisms (e.g., RFC-1, DHFR expression). |
| MTT assay interference | Test compound is colored or has reducing properties. | Run a "compound only" control in cell-free media to check for direct MTT reduction.[14] Consider using the CellTiter-Glo assay as an alternative. |
Conclusion and Future Directions
This application note provides a detailed, field-proven guide for assessing the in vitro cytotoxicity of this compound against lymphoma cell lines. By adhering to these protocols, researchers can generate high-quality, reproducible data to advance our understanding of this potent antifolate. The IC₅₀ values derived from these assays serve as a critical benchmark for comparing the sensitivity of different lymphoma subtypes, exploring the molecular basis of intrinsic or acquired resistance,[9] and providing a strong rationale for combination therapy studies.[1][3] Future work can extend these findings by correlating cytotoxicity data with the expression levels of RFC-1, FPGS, and DHFR in the tested cell lines to build predictive models of this compound response.
References
- 1. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. OUH - Protocols [ous-research.no]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Application Notes & Protocols: Characterizing the Dose-Response of Pralatrexate in Non-Small Cell Lung Cancer (NSCLC) Cells
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the dose-response curve of pralatrexate in non-small cell lung cancer (NSCLC) cell lines. This compound is a potent antifolate chemotherapeutic that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA and RNA synthesis.[1][2][3] By elucidating the in vitro efficacy of this compound, researchers can gain valuable insights into its therapeutic potential for NSCLC, a malignancy where it has been previously investigated.[4][5][6] This guide details the scientific rationale, provides step-by-step protocols for cell culture and viability assays, and explains data analysis and interpretation, ensuring a robust and reproducible methodology.
Scientific Rationale and Background
This compound's Mechanism of Action
This compound is a folate analog metabolic inhibitor that functions as a potent inhibitor of dihydrofolate reductase (DHFR), with a high binding affinity (Ki of 13.4 pM).[7][8] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2][9] By competitively inhibiting DHFR, this compound disrupts these folate-dependent processes, leading to a halt in cellular proliferation and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][10]
A distinguishing feature of this compound is its enhanced uptake into cancer cells. It is specifically designed to have a high affinity for the reduced folate carrier-1 (RFC-1), a protein often overexpressed on the surface of cancer cells.[1][10][11] Once inside the cell, this compound undergoes polyglutamylation, a process that adds glutamate residues to the drug molecule.[1][11] This modification traps the drug intracellularly, prolonging its retention and enhancing its inhibitory effect on DHFR and other folate-dependent enzymes.[1][11]
Caption: this compound's mechanism of action in a cancer cell.
Rationale for Investigating this compound in NSCLC
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases. The folate pathway is a critical metabolic route for cancer cell proliferation, making it an attractive target for chemotherapy.[12][13][14] Preclinical studies in NSCLC cell lines and xenografts have demonstrated the superior antitumor activity of this compound compared to other antifolates like methotrexate.[4][15] Clinical trials have also explored the safety and efficacy of this compound in patients with advanced NSCLC.[5] Determining the dose-response curve in various NSCLC cell lines is a fundamental step in preclinical assessment. This allows for the quantification of the drug's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[16][17][18] This data is crucial for comparing the sensitivity of different cell lines, understanding potential resistance mechanisms, and guiding further in vivo studies.
Experimental Protocols
This section provides a detailed, step-by-step methodology for generating a this compound dose-response curve in adherent NSCLC cell lines using a colorimetric MTT assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalogue # (Example) |
| NSCLC Cell Line (e.g., A549, NCI-H1975) | ATCC | CCL-185, CRL-5908 |
| F-12K Medium (for A549) | Gibco | 21127022 |
| RPMI-1640 Medium (for NCI-H1975) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| This compound | MedChemExpress | HY-10931 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Isopropanol with 4 mM HCl and 0.1% NP40 (MTT Solvent) | - | Prepare in-house |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Sterile microcentrifuge tubes | - | - |
| Multichannel pipette | - | - |
| Microplate reader | - | - |
Workflow Overview
Caption: Experimental workflow for determining the dose-response curve.
Step-by-Step Protocol
PART A: Cell Culture and Maintenance
-
Cell Line Selection: Choose NSCLC cell lines relevant to your research questions. A549 (adenocarcinoma, KRAS mutant) and NCI-H1975 (adenocarcinoma, EGFR mutant) are commonly used examples.[19][20]
-
Media Preparation: Prepare complete growth medium. For A549 cells, use F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.[21] For NCI-H1975, use RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Standard Cell Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. This is crucial to maintain them in the logarithmic growth phase. Use Trypsin-EDTA to detach adherent cells.
PART B: Cell Seeding
-
Cell Counting: Harvest cells from the flask and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete growth medium). The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the drug incubation period.[22]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
PART C: this compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of treatment, perform a serial dilution of the this compound stock solution in serum-free medium to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution. The concentration range should bracket the expected IC50 value (e.g., from 0.1 nM to 10 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2. The 72-hour time point is a standard duration for assessing the cytotoxic effects of anti-proliferative agents.
PART D: MTT Viability Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[23] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24]
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and protect from light.[23][24][25]
-
MTT Addition: After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[26]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[25][27]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[24][25]
PART E: Data Acquisition and Analysis
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader.[24][25] A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Data Normalization:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a statistical software package like GraphPad Prism to fit a sigmoidal dose-response curve.[17]
-
The software will calculate the IC50 value, which is the concentration of this compound that results in 50% cell viability.[17][18]
-
Data Presentation and Interpretation
Example Data Table
The following table shows hypothetical data for the dose-response of this compound in two different NSCLC cell lines.
| This compound Conc. (nM) | A549 % Viability (Mean ± SD) | NCI-H1975 % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98.1 ± 4.5 | 95.3 ± 5.1 |
| 1 | 85.2 ± 6.1 | 78.4 ± 5.9 |
| 10 | 52.3 ± 3.8 | 45.1 ± 4.2 |
| 100 | 15.7 ± 2.9 | 10.2 ± 2.5 |
| 1000 | 5.1 ± 1.5 | 4.8 ± 1.2 |
| Calculated IC50 | ~11.5 nM | ~8.2 nM |
Interpretation of Results
The IC50 value is a quantitative measure of the potency of a drug. A lower IC50 value indicates greater potency. In the hypothetical example above, this compound is more potent in the NCI-H1975 cell line (IC50 ≈ 8.2 nM) compared to the A549 cell line (IC50 ≈ 11.5 nM). This difference in sensitivity could be due to various factors, including differential expression of the RFC-1 transporter, varying levels of DHFR, or differences in polyglutamylation efficiency. These results provide a basis for further investigation into the molecular determinants of this compound sensitivity in NSCLC.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:
-
Positive Control: Include a compound with a known IC50 in the specific cell line to validate the assay's performance.
-
Vehicle Control: This is critical to ensure that the solvent (DMSO) used to dissolve the drug does not have a significant effect on cell viability at the concentrations used.
-
Replicates: Perform each experiment with technical triplicates and ensure the entire experiment is repeated at least three independent times (biological replicates).
-
Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[20]
-
Assay Linearity: Confirm that the cell seeding density provides a linear response in the MTT assay over the incubation period.
By adhering to these rigorous standards, the generated dose-response data will be trustworthy and suitable for informing subsequent stages of drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound with vitamin supplementation in patients with previously treated, advanced non-small cell lung cancer: safety and efficacy in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer treatment: this compound - SRI [sri.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Folic Acid Metabolism in Cancer [sigmaaldrich.cn]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. The folate cycle is a new metabolic weakness of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Importance of IC50 Determination | Visikol [visikol.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. 3D cultivation of non-small-cell lung cancer cell lines using four different methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. cyrusbio.com.tw [cyrusbio.com.tw]
- 26. Assessing chemotherapy dosing strategies in a spatial cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: Pralatrexate Xenograft Model for Peripheral T-cell Lymphoma
Introduction: Addressing the Challenge of Peripheral T-cell Lymphoma
Peripheral T-cell lymphomas (PTCLs) represent a diverse and aggressive group of non-Hodgkin lymphomas with a generally poor prognosis.[1][2][3] These malignancies arise from mature T-cells and natural killer (NK) cells and are characterized by significant heterogeneity in their clinical presentation, pathology, and response to therapy.[2][4] The World Health Organization (WHO) recognizes numerous subtypes, including PTCL-not otherwise specified (PTCL-NOS), angioimmunoblastic T-cell lymphoma (AITL), and anaplastic large cell lymphoma (ALCL).[5][6] Given the aggressive nature and frequent relapse associated with PTCL, there is a critical need for robust preclinical models to evaluate novel therapeutic agents. This guide provides a comprehensive framework for establishing and utilizing a subcutaneous xenograft model of PTCL to assess the efficacy of pralatrexate, a pivotal therapeutic agent in this disease space.
This compound is a folate analog metabolic inhibitor that has demonstrated significant clinical activity and is the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory PTCL.[1][3] Its mechanism of action hinges on the disruption of DNA synthesis in rapidly proliferating cancer cells.[7]
The Scientific Rationale: this compound's Mechanism of Action
This compound's efficacy in T-cell malignancies is rooted in its unique biochemical properties that enhance its uptake and retention in tumor cells compared to older antifolates like methotrexate.[2] This targeted activity is governed by three key factors:
-
Inhibition of Dihydrofolate Reductase (DHFR): this compound competitively inhibits DHFR, an essential enzyme in the folate metabolic pathway. DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] By blocking this process, this compound effectively halts DNA replication and induces apoptosis in cancer cells.
-
Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1): this compound was specifically designed to have a high affinity for RFC-1, a protein that transports folates into cells.[1] Many tumor cells, including those in T-cell lymphomas, overexpress RFC-1, leading to a preferential uptake of this compound into malignant cells.
-
Increased Intracellular Retention through Polyglutamylation: Once inside the cell, this compound is a superior substrate for the enzyme folylpolyglutamyl synthetase (FPGS) compared to methotrexate.[1][2] FPGS adds glutamate residues to this compound, creating polyglutamylated forms that are less able to exit the cell. This process effectively traps the drug within the tumor cell, prolonging its inhibitory effect on DHFR.
This multi-faceted mechanism provides a strong rationale for investigating this compound in preclinical models of PTCL. The following diagram illustrates the intracellular pathway of this compound.
Caption: this compound's intracellular mechanism of action.
Experimental Design: Establishing a PTCL Xenograft Model
The successful implementation of a PTCL xenograft model requires careful planning and execution. The following sections detail the critical steps, from cell line selection to endpoint analysis.
Cell Line Selection
The choice of cell line is paramount and should be guided by the specific subtype of PTCL being investigated. While establishing long-term cultures from primary PTCL cells can be challenging, several well-characterized cell lines are available and have been successfully used in xenograft studies.[8]
| Cell Line | PTCL Subtype Origin | Key Characteristics | Recommended Mouse Strain |
| HUT-78 | Cutaneous T-cell Lymphoma (CTCL) - Sézary Syndrome | Well-established, commercially available. | NOD/SCID or NSG |
| H9 | Cutaneous T-cell Lymphoma (CTCL) | Often used in combination studies with this compound.[8] | NOD/SCID or NSG |
| MyLa | Cutaneous T-cell Lymphoma (CTCL) - Mycosis Fungoides | Represents advanced mycosis fungoides. | NSG |
| HH | Cutaneous T-cell Lymphoma (CTCL) - Mycosis Fungoides | Another model for advanced mycosis fungoides. | NSG |
Note: While some of these lines are of CTCL origin, they serve as valuable models for studying T-cell malignancies and the effects of agents like this compound.
Animal Model Selection
Immunodeficient mice are essential for preventing graft rejection of human tumor cells. The choice of strain depends on the engraftment efficiency of the selected cell line.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency): Lacking mature T and B cells, with defects in NK cell function. A suitable choice for many lymphoma cell lines.
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ): Highly immunodeficient, lacking mature T, B, and NK cells, and deficient in cytokine signaling. Often supports more robust engraftment of hematopoietic tumors.[9][10]
All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Experimental Workflow
The following diagram outlines the general workflow for a this compound efficacy study in a PTCL xenograft model.
Caption: Experimental workflow for a this compound xenograft study.
Protocols
Protocol 1: Subcutaneous Tumor Implantation
This protocol describes the subcutaneous injection of PTCL cells into immunodeficient mice.
Materials:
-
PTCL cells (e.g., HUT-78) in logarithmic growth phase
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
Procedure:
-
Cell Preparation: a. Culture PTCL cells according to standard protocols. b. Harvest cells by centrifugation and wash twice with sterile PBS or HBSS. c. Resuspend the cell pellet in cold PBS/HBSS. d. Perform a cell count and assess viability using trypan blue exclusion (viability should be >95%). e. Adjust the cell concentration to 5-10 x 107 cells/mL in cold PBS/HBSS. f. (Optional) If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just prior to injection to achieve a final concentration of 2.5-5 x 107 cells/mL. Keep the mixture on ice at all times.
-
Animal Preparation: a. Anesthetize the mouse using isoflurane. b. Shave a small area on the right flank of the mouse. c. Disinfect the shaved area with 70% ethanol or povidone-iodine.
-
Injection: a. Gently mix the cell suspension to ensure homogeneity. b. Draw 0.1-0.2 mL of the cell suspension (containing 5-10 x 106 cells) into a 1 mL syringe. c. Gently lift the skin on the flank to create a "tent." d. Insert the needle subcutaneously, bevel up, into the tented area. e. Slowly inject the cell suspension, creating a small bleb under the skin. f. Withdraw the needle slowly to prevent leakage. g. Monitor the mouse until it has fully recovered from anesthesia.
Protocol 2: Tumor Growth Monitoring and this compound Administration
Materials:
-
Digital calipers
-
This compound for injection
-
Sterile saline for dilution
-
Animal scale
Procedure:
-
Tumor Monitoring: a. Begin monitoring for tumor growth 3-5 days after implantation. b. Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. c. Calculate tumor volume (V) using the modified ellipsoid formula: V = (L x W2) / 2 .[11] d. Monitor the body weight of each mouse at each measurement. e. Observe mice for any clinical signs of distress or toxicity.
-
Randomization and Treatment: a. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound). b. Prepare this compound solution according to the manufacturer's instructions and dilute to the final concentration with sterile saline. c. Administer this compound or vehicle control via intraperitoneal (i.p.) injection. A common preclinical dosing schedule is 15-30 mg/kg on days 1, 4, 8, and 11 .[8] d. Continue monitoring tumor volume and body weight throughout the treatment period.
-
Endpoint Criteria: a. The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice exhibit signs of excessive weight loss (>20%), tumor ulceration, or other signs of distress, in accordance with IACUC protocols.
Data Analysis and Interpretation
Quantitative Efficacy Assessment
The primary endpoint for efficacy is typically Tumor Growth Inhibition (TGI). This can be calculated at the end of the study using the following formula:
% TGI = [1 - ( (Vt_final - Vt_initial) / (Vc_final - Vc_initial) )] x 100
Where:
-
Vt_final = Mean tumor volume of the treated group at the end of the study.
-
Vt_initial = Mean tumor volume of the treated group at the start of treatment.
-
Vc_final = Mean tumor volume of the control group at the end of the study.
-
Vc_initial = Mean tumor volume of the control group at the start of treatment.
A TGI of >60% is often considered a strong indicator of potential clinical activity.[12]
Table of Expected Outcomes:
| Parameter | Vehicle Control | This compound (15-30 mg/kg) |
| Tumor Growth | Progressive and rapid | Significant growth delay or regression |
| Mean TGI (%) | N/A | >60% |
| Body Weight | Stable or slight increase | Potential for slight, transient weight loss |
| Clinical Signs | None, until tumor burden is high | Monitor for signs of toxicity (e.g., mucositis, although less common in mice) |
Endpoint Histological Analysis
Upon study termination, excised tumors should be processed for histological analysis to confirm the diagnosis and assess the cellular response to treatment.
Protocol 3: Immunohistochemistry (IHC) for PTCL Markers
Procedure:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform H&E staining to assess overall tumor morphology, necrosis, and cellularity.
-
Perform IHC for key PTCL markers to confirm tumor identity and assess treatment effects.
Recommended IHC Markers for PTCL:
| Marker | Cellular Location | Significance in PTCL |
| CD3 | Cell membrane | Pan T-cell marker, confirms T-cell lineage.[13] |
| CD4/CD8 | Cell membrane | T-cell subset markers, helps in subtyping.[13] |
| CD30 | Cell membrane | Key marker for ALCL, also expressed in other PTCLs.[5][6] |
| Ki-67 | Nucleus | Marker of proliferation; reduction indicates cytostatic effect.[14] |
| Cleaved Caspase-3 | Cytoplasm/Nucleus | Marker of apoptosis; increase indicates cytotoxic effect. |
| GATA3/TBX21 | Nucleus | Transcription factors used to subclassify PTCL-NOS.[13] |
Conclusion and Future Directions
The PTCL xenograft model is an indispensable tool for the preclinical evaluation of novel therapeutics like this compound. By following the detailed protocols and analytical frameworks presented in these application notes, researchers can generate robust and reproducible data to guide clinical development. Future studies could explore the combination of this compound with other targeted agents, investigate mechanisms of resistance, and utilize patient-derived xenograft (PDX) models for a more personalized assessment of therapeutic efficacy.
References
- 1. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of this compound for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. xenograft.org [xenograft.org]
- 14. Defining signatures of peripheral T-cell lymphoma with a targeted 20-marker gene expression profiling assay - PMC [pmc.ncbi.nlm.nih.gov]
Flow cytometry analysis of apoptosis after pralatrexate treatment
Application Note & Protocol
Quantitative Analysis of Pralatrexate-Induced Apoptosis Using Annexin V/PI Staining and Flow Cytometry
Abstract
This compound is a potent antifolate chemotherapeutic agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), leading to the disruption of DNA synthesis and subsequent induction of apoptosis, or programmed cell death.[1][2][3] Quantifying this apoptotic response is critical for evaluating drug efficacy and understanding its cytotoxic effects. This application note provides a comprehensive guide and a detailed, field-proven protocol for the analysis of this compound-induced apoptosis using dual Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis. We delve into the molecular basis of this compound's action, the principles of apoptosis detection, and provide a step-by-step workflow designed for robustness and reproducibility.
Scientific Background and Principles
The Molecular Mechanism of this compound
This compound is a folate analog metabolic inhibitor specifically designed for enhanced uptake and retention in cancer cells.[4][5] Its efficacy is rooted in a multi-step mechanism:
-
Cellular Uptake: this compound is actively transported into cancer cells, primarily via the reduced folate carrier-1 (RFC-1), which is often overexpressed in tumor cells like those in PTCL.[1][2] This targeted uptake results in higher intracellular drug concentrations in malignant cells compared to healthy cells.
-
DHFR Inhibition: Once inside the cell, this compound potently inhibits dihydrofolate reductase (DHFR).[2][6] DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3]
-
Disruption of DNA Synthesis: By blocking DHFR, this compound depletes the intracellular pool of tetrahydrofolate. This halts the synthesis of essential DNA precursors, leading to an imbalance in the nucleotide pool, DNA strand breaks, and cell cycle arrest.[7][8]
-
Induction of Apoptosis: The extensive cellular damage and metabolic stress triggered by the disruption of DNA synthesis ultimately activate the intrinsic apoptotic pathway, leading to programmed cell death.[2][3][8]
Caption: this compound's mechanism of action leading to apoptosis.
Principles of Apoptosis Detection with Annexin V and Propidium Iodide
Flow cytometry is a powerful technique for single-cell analysis, making it ideal for quantifying the heterogeneous stages of cell death within a population.[9][10] The Annexin V/PI dual staining assay is a gold standard for identifying apoptotic cells.[11]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner leaflet of the plasma membrane to the outer surface.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), it can specifically label early apoptotic cells. This binding is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is essential.[13]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red.[13][14]
This dual staining strategy allows for the differentiation of four distinct cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+
Caption: Principle of distinguishing cell populations with Annexin V/PI.
Detailed Experimental Protocol
This protocol is optimized for suspension cell lines, such as T-cell lymphoma lines (e.g., Jurkat, H9). For adherent cells, an additional gentle detachment step (e.g., using Accutase or a cell scraper) is required after collecting the supernatant containing floating apoptotic cells.
Materials and Reagents
-
Cell Line: this compound-sensitive T-cell lymphoma cell line (e.g., Jurkat, H9, HH).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or water).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Apoptosis Inducer (Positive Control): Staurosporine or Etoposide.
-
Apoptosis Detection Kit: Annexin V-FITC (or other conjugate) and PI Staining Kit.
-
Buffers: 1X PBS (calcium and magnesium-free), 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[13]
-
Equipment: Cell culture incubator, centrifuge, flow cytometer, flow cytometry tubes.
Part A: Cell Culture and this compound Treatment
Caption: Step-by-step experimental workflow for apoptosis analysis.
-
Cell Seeding: Seed cells in logarithmic growth phase at a density of 0.5 x 10⁶ cells/mL in fresh culture medium. Ensure high viability (>95%) before starting the experiment.
-
Drug Treatment: Prepare serial dilutions of this compound. Based on published data, effective concentrations for T-lymphoma cell lines often range from 1 nM to 100 nM.[6]
-
Expert Tip: A dose-response experiment (e.g., 0, 1, 5, 10, 50, 100 nM) and a time-course experiment (e.g., 24, 48, 72 hours) are crucial to determine the optimal conditions for observing apoptosis.
-
-
Controls (Critical for Data Integrity):
-
Negative Control: Untreated cells cultured under the same conditions.
-
Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used for this compound dilution.[15]
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours) to validate the staining protocol.[16]
-
-
Incubation: Incubate cells at 37°C in a 5% CO₂ humidified incubator for the desired duration.
Part B: Annexin V and PI Staining
-
Harvest Cells: Transfer the cell suspensions from each treatment condition into labeled 15 mL conical tubes. Centrifuge at 300 x g for 5 minutes at 4°C.[17]
-
Wash: Carefully aspirate the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Resuspend: Aspirate the PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell concentration to ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC (or other conjugate).
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11][13]
-
Causality: Incubation in the dark is critical as fluorochromes are light-sensitive and can photobleach, leading to reduced signal.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13] Do not wash the cells after staining. Keep samples on ice and protected from light until analysis. Samples should be analyzed within 1 hour for best results.
Part C: Flow Cytometry Acquisition and Gating
-
Instrument Setup: Use an unstained cell sample to adjust the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place the main cell population on scale.
-
Compensation Controls: Prepare single-stained controls to correct for spectral overlap:
-
Annexin V only: Cells treated with an apoptosis inducer, stained only with Annexin V.
-
PI only: Cells treated with an apoptosis inducer, stained only with PI.
-
-
Gating Strategy:
-
Gate 1 (P1): On an FSC-A vs. SSC-A plot, draw a gate around the main cell population to exclude debris and aggregates.
-
Gate 2 (P2): On an FSC-A vs. FSC-H plot (gated on P1), draw a gate around the diagonal population to exclude doublets.
-
Analysis Plot: Create a dot plot of FITC (Annexin V) vs. PI (gated on P2) and set up four quadrants based on the negative control sample.
-
Data Presentation and Interpretation
The primary output is a quadrant plot showing the distribution of cells based on their fluorescence. The percentage of cells in each quadrant is calculated to quantify the effect of this compound.
Table 1: Representative Quantitative Data after 48h this compound Treatment
| Treatment Condition | % Viable (Q3) (Ann V- / PI-) | % Early Apoptotic (Q4) (Ann V+ / PI-) | % Late Apoptotic (Q2) (Ann V+ / PI+) | Total Apoptotic (% Early + % Late) |
| Untreated Control | 94.5% | 2.5% | 2.0% | 4.5% |
| Vehicle (DMSO) | 93.8% | 3.1% | 2.3% | 5.4% |
| This compound (10 nM) | 65.2% | 20.1% | 11.5% | 31.6% |
| This compound (50 nM) | 25.7% | 35.8% | 32.4% | 68.2% |
| Positive Control | 15.3% | 40.5% | 38.1% | 78.6% |
Interpretation: The data clearly demonstrates a dose-dependent increase in the total apoptotic population following this compound treatment. At 10 nM, there is a significant shift towards early apoptosis, while the higher 50 nM concentration shows a further increase in both early and late apoptotic cells, confirming the drug's cytotoxic efficacy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Necrosis in Untreated Control | Poor cell health; over-trypsinization (for adherent cells); excessive centrifugation. | Ensure cells are in logarithmic growth phase before treatment.[16] Use a gentle detachment method. Centrifuge at a lower speed (200-300 x g). |
| Weak Annexin V Signal | Insufficient Ca²⁺ in buffer; reagent degradation; incorrect incubation time. | Ensure the use of the provided 1X Binding Buffer. Use fresh reagents. Optimize incubation time (15-20 min is typical). |
| High Background Staining | Reagent concentration too high; inadequate washing. | Titrate Annexin V and PI reagents to find the optimal concentration for your cell type.[15] Ensure the PBS wash step is performed correctly. |
| Poor Compensation (Signal Bleed-through) | Incorrectly prepared single-stain controls; compensation matrix not applied. | Use brightly stained positive control cells for single-stain controls. Ensure the compensation matrix is correctly calculated and applied. |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the reliable quantification of apoptosis induced by this compound. By combining a thorough understanding of the drug's mechanism with a robust flow cytometry workflow, researchers can accurately assess its therapeutic potential. Adherence to the outlined steps, particularly the inclusion of proper controls and optimization of treatment conditions, is paramount for generating high-quality, reproducible data in the evaluation of this compound and other cytotoxic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A guide to automated apoptosis detection: How to make sense of imaging flow cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. agilent.com [agilent.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. scispace.com [scispace.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Pralatrexate and Gemcitabine Combination Therapy in Solid Tumors
Introduction
The development of effective combination chemotherapies remains a cornerstone of oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This guide focuses on the preclinical evaluation of a compelling combination: pralatrexate and gemcitabine. This compound is a novel antifolate designed for high-affinity transport via the reduced folate carrier (RFC-1) and efficient intracellular retention through polyglutamylation, leading to potent inhibition of dihydrofolate reductase (DHFR).[1] Gemcitabine, a nucleoside analog, is a well-established standard-of-care for numerous solid tumors, including pancreatic, non-small cell lung, and bladder cancers; its metabolites inhibit DNA synthesis and induce cell death.[2][3]
The scientific rationale for combining these agents is multifactorial. Preclinical studies, primarily in lymphoma models, have revealed a significant, schedule-dependent synergy when this compound administration precedes gemcitabine.[1][4][5][6] This sequence is believed to potentiate gemcitabine's cytotoxic effects. Furthermore, emerging research in solid tumors, particularly in gemcitabine-resistant pancreatic cancer, suggests that this compound can induce potent cell killing through mechanisms involving the inhibition of the mTOR/4E-BP1 signaling pathway, offering a strategy to overcome acquired resistance.[7][8]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the this compound and gemcitabine combination in solid tumor models. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Section 1: Mechanistic Rationale and Synergy
The interaction between this compound and gemcitabine is more complex than simple additive cytotoxicity; it is a carefully orchestrated, schedule-dependent synergy. This compound's primary action, the inhibition of DHFR, depletes the intracellular pool of tetrahydrofolate and its derivatives. This has a profound impact on nucleotide synthesis, particularly the production of thymidine, a critical component of DNA. By creating a state of thymidine depletion, this compound may sensitize cancer cells to the effects of gemcitabine, which targets DNA replication.
In the context of gemcitabine resistance, this compound has demonstrated an ability to inhibit the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[7][8] This action can circumvent resistance mechanisms that pancreatic and other cancer cells develop against gemcitabine, re-sensitizing them to treatment. The most effective therapeutic outcomes in preclinical models have been observed when this compound is administered 24 hours prior to gemcitabine, a sequence that appears optimal for priming the cancer cells for maximum cytotoxic impact.[4][9]
References
- 1. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing effective combination therapy for pancreatic cancer: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with gemcitabine in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The schedule-dependent effects of the novel antifolate this compound and gemcitabine are superior to methotrexate and cytarabine in models of human non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound mediates effective killing of gemcitabine-resistant pancreatic cancer: role of mTOR/4E-BP1 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mediates effective killing of gemcitabine-resistant pancreatic cancer: role of mTOR/4E-BP1 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: High-Throughput In Vivo Efficacy Assessment of Pralatrexate Using Bioluminescence Imaging
Abstract
This application note provides a comprehensive guide for utilizing in vivo bioluminescence imaging (BLI) to quantitatively assess the therapeutic response of tumors to pralatrexate. This compound, a potent antifolate, disrupts DNA synthesis in rapidly dividing cancer cells. BLI offers a non-invasive, longitudinal method to monitor changes in tumor viability and burden in real-time within the same animal cohort. By detailing the scientific principles, experimental design considerations, and a step-by-step protocol, this document serves as a robust resource for researchers aiming to integrate this powerful combination of chemotherapy and imaging technology into their preclinical oncology workflows.
Introduction and Scientific Principles
This compound: A Targeted Antifolate
This compound is a folate analog metabolic inhibitor designed for enhanced uptake into cancer cells.[1][2] Many cancer cells overexpress the reduced folate carrier (RFC-1), a protein that transports folates into the cell.[1][2] this compound was specifically engineered for high affinity to RFC-1, leading to its selective accumulation within tumor cells.[3][4] Once inside, it is converted into polyglutamated forms, which prolongs its intracellular retention and enhances its inhibitory action.[2][3] The primary target of this compound is dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[5] By potently inhibiting DHFR, this compound blocks the synthesis of purines and pyrimidines, which are essential precursors for DNA and RNA, thereby halting cell division and inducing apoptosis (programmed cell death).[2][5]
Bioluminescence Imaging (BLI) for Efficacy Monitoring
Bioluminescence imaging is a highly sensitive, non-invasive optical modality used to monitor biological processes in living animals.[6][7] The technique relies on the enzymatic reaction between a luciferase enzyme (e.g., from the firefly, Photinus pyralis) and its specific substrate (e.g., D-luciferin).[6][8] For cancer research, tumor cells are genetically engineered to stably express a luciferase gene.[9][10]
When the substrate, D-luciferin, is administered to the animal, it circulates systemically, enters the luciferase-expressing tumor cells, and, in the presence of oxygen and ATP, is oxidized by luciferase to produce a quantifiable light signal (bioluminescence).[11] This light is captured by a highly sensitive cooled charge-coupled device (CCD) camera.[12] The intensity of the emitted light, measured in photons per second, is directly proportional to the number of viable, metabolically active tumor cells.[13] This allows for the longitudinal, quantitative assessment of tumor growth, regression, or stasis in response to therapeutic intervention.[6][14][15]
Synergy: Why Use BLI to Assess this compound Response?
The combination of this compound therapy and BLI monitoring is particularly powerful. This compound's mechanism targets cellular viability and proliferation. The firefly luciferase reaction is ATP-dependent, meaning the light output is a direct indicator of the metabolic health of the tumor cells.[11] A successful response to this compound will lead to a rapid decrease in cellular ATP and, consequently, a measurable reduction in bioluminescent signal, often preceding changes in physical tumor volume.[13] This provides an early and sensitive readout of drug efficacy, enabling higher throughput and more rapid decision-making in preclinical studies compared to traditional caliper measurements or survival endpoints alone.[14][15]
Experimental Design and Key Considerations
Careful planning is crucial for a successful study. Below are key factors to consider before initiating experiments.
| Parameter | Key Consideration & Rationale |
| Cell Line Selection | Choose a cell line known to be relevant to the cancer type treated by this compound (e.g., T-cell lymphoma).[9] Ensure the cell line is stably transfected with a high-expressing luciferase reporter (e.g., luc2 for enhanced brightness).[10] |
| Animal Model | Immunocompromised mice (e.g., SCID, NSG) are typically required to prevent rejection of human tumor xenografts.[16][17] The choice of implantation site (subcutaneous, orthotopic, systemic) will depend on the research question. Subcutaneous models are simplest for initial efficacy screening.[18] |
| Group Size & Controls | A minimum of 8-10 animals per group is recommended to achieve statistical power. Mandatory groups include: (1) Vehicle Control and (2) this compound Treatment. |
| Drug Formulation | This compound is administered intravenously.[1] Prepare fresh dilutions according to established protocols. The vehicle should be sterile saline or as specified by the manufacturer. |
| Dosing Schedule | The dosing regimen (e.g., mg/kg, frequency) should be based on prior studies or a preliminary dose-finding experiment. A typical schedule might be weekly injections for several cycles.[1] |
| Imaging Schedule | Perform baseline imaging before the first treatment dose to establish initial tumor burden and randomize animals into treatment groups. Subsequent imaging should occur regularly (e.g., twice weekly) to track response over time. |
| Luciferin Kinetics | The time to peak signal after luciferin injection can vary between tumor models.[19][20] It is critical to perform a preliminary kinetic study on a small cohort to determine the optimal imaging time window (typically 10-25 minutes post-injection) for your specific model.[21][22] |
Detailed Experimental Protocol
This protocol outlines the establishment of a subcutaneous tumor model and subsequent monitoring of this compound response using BLI.
Materials and Reagents
-
Luciferase-expressing cancer cells (e.g., a relevant T-cell lymphoma line)
-
Cell culture medium and supplements
-
Sterile 1x PBS (without Ca²⁺/Mg²⁺)
-
Matrigel® (or similar extracellular matrix)
-
6-8 week old immunocompromised mice
-
This compound for injection
-
Sterile saline for injection
-
D-Luciferin, Potassium Salt (e.g., IVISbrite™)[23]
-
Isoflurane anesthesia system
-
Sterile syringes and needles (26-30G)
Workflow Diagram
Caption: Experimental workflow for assessing this compound efficacy.
Step-by-Step Methodology
Part A: Tumor Model Establishment
-
Cell Culture: Culture luciferase-expressing cells under standard conditions until they reach approximately 80% confluency. Ensure aseptic technique throughout.
-
Cell Preparation: Harvest cells using standard methods. Perform a cell count and viability assessment (e.g., trypan blue). Centrifuge cells and resuspend the pellet in ice-cold, sterile 1x PBS.
-
Injection Preparation: For a final injection volume of 100 µL per mouse, dilute the cell suspension with an equal volume of Matrigel® on ice to achieve the desired cell concentration (e.g., 2 x 10⁷ cells/mL for a 2 x 10⁶ cell injection). The Matrigel helps localize the tumor and supports initial growth.[16] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 26G needle.[25]
-
Tumor Growth: Monitor the animals daily. Allow tumors to grow for 5-10 days, or until they produce a consistent and measurable bioluminescent signal.
Part B: Imaging and Treatment
-
Luciferin Preparation: Prepare a fresh stock solution of D-Luciferin at 15-30 mg/mL in sterile 1x PBS.[23][26] Filter-sterilize the solution using a 0.2 µm filter.[19] Protect the solution from light.
-
Baseline Imaging (Day 0):
-
Anesthetize a batch of up to 5 mice with isoflurane.[6]
-
Administer D-luciferin via intraperitoneal (IP) injection at a standard dose of 150 mg/kg.[19][27] Note the time of injection for each animal.
-
Place the mice in the imaging chamber of the IVIS system.[12]
-
Wait for the predetermined optimal time post-injection (e.g., 15 minutes).
-
Acquire both a photographic reference image and a luminescent image. Typical exposure times range from 1 second to 1 minute, depending on signal intensity. Use an open filter for maximum light collection.
-
-
Randomization: After imaging, quantify the bioluminescent signal (Total Flux in photons/sec) for each tumor. Use this baseline data to randomize animals into treatment and vehicle control groups with equivalent average tumor burdens.
-
Treatment Administration: Immediately following randomization, administer the first dose of this compound or vehicle control via intravenous (IV) injection.
-
Longitudinal Monitoring: Repeat the imaging procedure (Step B2) at regular intervals (e.g., Day 4, 7, 11, 14) to monitor tumor response. Continue the treatment schedule as planned.
Data Acquisition and Interpretation
Data Quantification
-
Use the imaging system's software (e.g., Living Image®) to analyze the acquired images.[6]
-
For each animal at each time point, draw a Region of Interest (ROI) that encompasses the entire tumor signal.[28]
-
The software will calculate the total light emission from within the ROI, typically expressed as Total Flux (photons/second).[13]
-
Export the quantitative data for all animals and time points for further analysis.
Interpreting the Results
-
Effective Treatment: In the this compound-treated group, a significant decrease in the average bioluminescent signal relative to the baseline (Day 0) and compared to the vehicle control group indicates a positive therapeutic response.[14] This reflects a reduction in viable, metabolically active tumor cells.
-
No Efficacy/Resistance: If the bioluminescent signal in the treated group continues to increase at a rate similar to the vehicle control group, this suggests the treatment is ineffective at the tested dose or that the tumor model is resistant.
-
Tumor Stasis: A plateau in the bioluminescent signal in the treated group, while the signal in the control group continues to increase, indicates a cytostatic effect.
The data is typically plotted as the mean Total Flux (+/- SEM) for each group over time. Normalizing the signal for each animal to its own Day 0 baseline can help reduce inter-animal variability.
This compound's Mechanism and BLI Readout
Caption: this compound-induced apoptosis reduces ATP, diminishing the BLI signal.
Conclusion
In vivo bioluminescence imaging is a robust and highly sensitive method for the preclinical evaluation of this compound. It provides a non-invasive, longitudinal, and quantitative measure of therapeutic efficacy, allowing for earlier and more informed decision-making in oncology drug development. By following the detailed protocols and considerations outlined in this note, researchers can effectively generate high-quality, reproducible data to assess tumor response to this important chemotherapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Bioluminescence Imaging Applications in Cancer: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. labcorp.com [labcorp.com]
- 10. atcc.org [atcc.org]
- 11. sites.duke.edu [sites.duke.edu]
- 12. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 13. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and quantitative assessment of cancer treatment response using in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 20. [PDF] Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. youtube.com [youtube.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 28. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes & Protocols: Establishing and Characterizing a Pralatrexate-Resistant Cancer Cell Line Model
Introduction: The Clinical Challenge of Pralatrexate Resistance
This compound (Folotyn®) is a potent folate analog metabolic inhibitor that has become a cornerstone in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its efficacy stems from its unique structural design, which allows for high-affinity transport into tumor cells via the reduced folate carrier 1 (RFC-1) and enhanced intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS).[2][3][4] Once inside the cell, this compound potently inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway responsible for producing precursors for DNA and RNA synthesis.[3][5][6] This targeted disruption of essential metabolic processes ultimately leads to cancer cell death.
However, as with many targeted therapies, the development of acquired resistance is a significant clinical obstacle. Understanding the molecular mechanisms that drive this compound resistance is paramount for developing effective second-line therapies and combination strategies to overcome this challenge. This application note provides a comprehensive, field-proven guide for researchers to establish, validate, and characterize a this compound-resistant cancer cell line model in vitro. By following these detailed protocols, researchers can create a robust and reliable model system to investigate the underpinnings of this compound resistance and explore novel therapeutic interventions.
The Science of this compound Action and Resistance
This compound's enhanced cytotoxicity compared to older antifolates like methotrexate is attributed to its superior cellular uptake and retention.[3][7][8] The primary mechanisms of acquired resistance to antifolates often involve alterations in this pathway.[9] Key mechanisms of this compound resistance that have been identified include:
-
Impaired Drug Influx: Downregulation or inactivating mutations of the SLC19A1 gene, which encodes for RFC-1, can significantly reduce the uptake of this compound into cancer cells.[4][10]
-
Increased Drug Efflux: Overexpression of multidrug resistance-associated proteins (MRPs), which are ATP-binding cassette (ABC) transporters, can actively pump this compound out of the cell.[11][12]
-
Target Enzyme Alterations: Increased expression or amplification of the DHFR gene, or mutations that decrease this compound's binding affinity to the DHFR enzyme, can render the drug less effective.[10]
-
Defective Polyglutamylation: Reduced activity of FPGS can lead to decreased intracellular retention of this compound, as the polyglutamated forms are less readily effluxed.[4][9]
This guide will walk you through the process of generating a cell line model that may exhibit one or more of these resistance mechanisms.
Experimental Workflow Overview
The process of establishing and characterizing a this compound-resistant cell line model is a multi-phase endeavor that requires patience and meticulous attention to detail. The overall workflow can be broken down into three key phases:
Figure 1: A high-level overview of the experimental workflow for generating a this compound-resistant cell line.
Phase 1: Baseline Characterization of the Parental Cell Line
Rationale: Before inducing resistance, it is crucial to establish the baseline sensitivity of the parental cancer cell line to this compound. This is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. This value will serve as the foundation for the dose-escalation strategy.
Protocol 1: Determination of this compound IC50
Materials:
-
Selected cancer cell line (e.g., a T-cell lymphoma line such as CCRF-CEM or MOLT-4)[4][13]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Folotyn®)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentrated stock solution of this compound in complete medium.
-
Perform a serial dilution of the 2X this compound stock to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of each this compound dilution to the appropriate wells of the 96-well plate, resulting in a 1X final concentration. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[14]
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent cell viability against the log-transformed this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Phase 2: Induction of this compound Resistance
Rationale: The most common and effective method for generating drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[15][16][17] This process mimics the selective pressure that cancer cells face in a clinical setting, allowing for the survival and proliferation of cells that have acquired resistance mechanisms.
Protocol 2: Stepwise Dose-Escalation
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium and liquid nitrogen storage
Procedure:
-
Initial Exposure:
-
Monitoring and Maintenance:
-
Monitor the cells daily for signs of stress and cell death. Initially, a significant portion of the cell population may die off.
-
Change the medium every 2-3 days, replenishing with fresh, drug-containing medium.
-
Passage the cells when they reach 70-80% confluency.
-
-
Dose Escalation:
-
Iterative Process:
-
Cryopreservation:
Table 1: Example this compound Dose-Escalation Schedule
| Stage | This compound Concentration | Expected Observation | Duration |
| Initial | IC50 of parental line | Significant cell death, slow recovery | 2-4 weeks |
| Step 1 | 1.5x IC50 | Slower proliferation, some cell death | 2-3 weeks |
| Step 2 | 2x IC50 | Gradual recovery of proliferation rate | 2-3 weeks |
| ... | ... (continue stepwise increase) ... | ... | ... |
| Final | >10x IC50 of parental line | Stable proliferation in high drug concentration | Ongoing |
Phase 3: Validation and Characterization of the Resistant Cell Line
Rationale: Once the cell line is able to proliferate steadily in a high concentration of this compound, it is essential to confirm and quantify the resistant phenotype. Further characterization will help to elucidate the underlying mechanisms of resistance.
Protocol 3: Confirmation of Resistant Phenotype
Procedure:
-
IC50 Re-evaluation:
-
Using Protocol 1, determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line.
-
Culture the resistant cells in drug-free medium for at least two passages before performing the IC50 assay to ensure the resistance is a stable trait.
-
-
Calculate the Resistance Index (RI):
-
RI = (IC50 of resistant cell line) / (IC50 of parental cell line)
-
A significant increase in the RI (typically >5-10) confirms the successful establishment of a resistant cell line.[12]
-
Table 2: Example IC50 and Resistance Index Data
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MOLT-4) | 2.4 | - |
| This compound-Resistant (MOLT-4/PDX) | 80 | 33.3 |
| Data adapted from a study on this compound-resistant T-lymphoblastic leukemia cell lines.[13] |
Protocol 4: Initial Molecular and Phenotypic Characterization
Rationale: Investigating the molecular and cellular changes in the resistant cell line can provide insights into the mechanisms of resistance.
A. Apoptosis Assay (Annexin V/PI Staining):
-
Purpose: To determine if the resistant cells are less susceptible to this compound-induced apoptosis.
-
Method: Treat both parental and resistant cells with this compound (at a concentration that induces apoptosis in the parental line) for 48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Expected Outcome: A significantly lower percentage of apoptotic cells in the resistant line compared to the parental line.[21]
B. Cell Cycle Analysis:
-
Purpose: To assess if this compound treatment leads to differential cell cycle arrest in parental versus resistant cells.
-
Method: Treat cells with this compound, fix, stain with a DNA-intercalating dye (e.g., PI), and analyze by flow cytometry.
-
Expected Outcome: Potential differences in the distribution of cells in G1, S, and G2/M phases between the two cell lines upon drug treatment.[11][21]
C. Western Blot Analysis:
-
Purpose: To investigate changes in the protein expression levels of key players in the folate pathway and drug resistance.
-
Target Proteins:
-
DHFR: Overexpression is a known mechanism of antifolate resistance.[10]
-
RFC-1: Downregulation can impair drug uptake.
-
FPGS: Reduced expression can lead to decreased drug retention.[4]
-
ABC Transporters (e.g., MRP1, BCRP): Overexpression can increase drug efflux.[12]
-
Apoptosis-related proteins (e.g., Bcl-2, Bax): To assess changes in the apoptotic machinery.[21]
-
-
Method: Prepare whole-cell lysates from parental and resistant cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
D. Quantitative PCR (qPCR):
-
Purpose: To analyze the mRNA expression levels of genes corresponding to the proteins of interest in the Western blot analysis (e.g., DHFR, SLC19A1 (RFC-1), FPGS).
-
Method: Isolate total RNA, reverse transcribe to cDNA, and perform qPCR using gene-specific primers.
-
Expected Outcome: Correlation between mRNA and protein expression levels, which can indicate if the changes are regulated at the transcriptional level.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of this compound resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 12. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Assessing Pralatrexate Uptake Using Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralatrexate (Folotyn®) is a potent antifolate chemotherapeutic agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its efficacy is critically dependent on its transport into tumor cells, primarily mediated by the Reduced Folate Carrier (RFC).[2][3][4][5] This document provides a detailed protocol for assessing the cellular uptake of this compound using radiolabeled compounds. This application note will delve into the scientific principles underpinning the assay, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, serving as a comprehensive guide for researchers in oncology and drug development.
Introduction: The Critical Role of Cellular Uptake in this compound Efficacy
This compound is a folate analog metabolic inhibitor that functions by competitively inhibiting dihydrofolate reductase (DHFR).[1][2][3][6][7] This inhibition disrupts the synthesis of DNA, RNA, and essential amino acids, ultimately leading to apoptosis in rapidly dividing cancer cells.[6] A key feature of this compound's design is its high affinity for the Reduced Folate Carrier 1 (RFC-1), a protein often overexpressed in cancer cells.[1][6] This enhanced uptake, along with subsequent intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS), leads to prolonged intracellular retention and potent cytotoxicity.[1][2][6]
Understanding the dynamics of this compound transport is paramount for:
-
Predicting Therapeutic Response: The level of RFC expression can correlate with sensitivity to this compound.
-
Investigating Resistance Mechanisms: Downregulation of RFC is a known mechanism of resistance to antifolates.[2]
-
Developing Novel Antifolates: Characterizing the transport of new drug candidates is a crucial step in their preclinical evaluation.
Radiolabeled uptake assays offer a highly sensitive and quantitative method to directly measure the influx of this compound into cells. By using a radiolabeled version of the drug, typically with tritium ([³H]), researchers can accurately track its accumulation within the cellular environment.
Scientific Principles of this compound Transport
The cellular uptake of this compound is a complex process primarily mediated by specific solute carriers.
Key Transporters Involved
-
Reduced Folate Carrier (RFC/SLC19A1): This is the principal transporter for this compound at physiological pH.[3][8][9][10] this compound was specifically designed to have a higher affinity for RFC compared to the older antifolate, methotrexate.[3][5] Studies have shown that the rate of this compound influx via RFC is approximately 14-fold greater than that of methotrexate.[3][5]
-
Proton-Coupled Folate Transporter (PCFT/SLC46A1): While RFC is dominant at neutral pH, PCFT plays a significant role in folate and antifolate transport in acidic environments, such as the small intestine and some tumor microenvironments.[8][9][11][12] this compound is a substrate for PCFT, although it has a lower affinity for this transporter compared to RFC.[8][11]
-
Folate Receptors (FRs): These are high-affinity receptors that mediate folate uptake via endocytosis. While they play a role in the transport of some folates, their contribution to this compound uptake is generally considered less significant than that of RFC.[13]
The Role of Polyglutamylation
Once inside the cell, this compound is modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the drug molecule.[2][3][6] This process of polyglutamylation is crucial as it:
-
Traps the drug intracellularly: The polyglutamated forms are larger and more negatively charged, preventing their efflux from the cell.
-
Enhances its inhibitory activity: Polyglutamated this compound is a more potent inhibitor of DHFR and other folate-dependent enzymes.[6]
The combination of efficient uptake via RFC and effective intracellular retention through polyglutamylation contributes significantly to this compound's potent anticancer activity.
Experimental Workflow and Protocol
This section outlines a detailed protocol for conducting a radiolabeled this compound uptake assay.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the radiolabeled this compound uptake assay.
Materials and Reagents
| Reagent/Material | Supplier/Specifications |
| Cell Lines | e.g., HeLa, PTCL cell lines (e.g., Jurkat, HuT 78) |
| [³H]-Pralatrexate | Specific activity >1 Ci/mmol |
| Cell Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS, Pen/Strep |
| Transport Buffer | Hanks' Balanced Salt Solution (HBSS) or similar, pH 7.4 |
| Wash Buffer | Ice-cold Phosphate Buffered Saline (PBS) |
| Cell Lysis Buffer | 0.1 M NaOH or RIPA buffer |
| Scintillation Cocktail | Ultima Gold™ or equivalent |
| Protein Assay Kit | Bicinchoninic acid (BCA) assay kit |
| Multi-well plates | 24-well or 12-well tissue culture treated plates |
| Scintillation Vials | 20 mL glass or plastic vials |
| Liquid Scintillation Counter | - |
| Microplate Reader | Capable of reading absorbance at 562 nm |
Step-by-Step Protocol
Part A: Cell Culture and Seeding
-
Cell Maintenance: Culture the chosen cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase.
-
Seeding: Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1-2 x 10⁵ cells/well for a 24-well plate). Allow cells to adhere and grow for 24-48 hours.
Part B: Radiolabeled this compound Uptake Assay
-
Prepare [³H]-Pralatrexate Working Solution: Dilute the [³H]-Pralatrexate stock in transport buffer to the desired final concentration (e.g., 0.5 µM).[8][14]
-
Pre-incubation: Gently aspirate the culture medium from the wells. Wash the cells once with transport buffer pre-warmed to 37°C.
-
Initiate Uptake: Add the [³H]-Pralatrexate working solution to each well. For time-course experiments, this will be the starting point (t=0).
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 2, 5, 10, 30, 60 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer (e.g., 250-500 µL of 0.1 M NaOH) to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
Part C: Quantification and Data Analysis
-
Liquid Scintillation Counting:
-
Protein Quantification (BCA Assay):
-
Data Normalization and Calculation:
-
Normalize CPM: Divide the CPM for each sample by its corresponding protein concentration (in mg). This gives you CPM/mg protein.
-
Convert to Molar Amount: Convert the normalized CPM to disintegrations per minute (DPM) by correcting for the counter's efficiency. Then, using the specific activity of the [³H]-Pralatrexate (in Ci/mmol or DPM/pmol), calculate the amount of this compound taken up in pmol/mg protein.
Formula: Uptake (pmol/mg) = (Sample DPM) / (Specific Activity in DPM/pmol) / (Protein in mg)
-
Data Interpretation and Key Considerations
Visualizing this compound Cellular Transport
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. The membrane transport and polyglutamation of this compound, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Major Facilitative Folate Transporters Solute Carrier 19A1 and Solute Carrier 46A1: Biology and Role in Antifolate Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biology and therapeutic applications of the proton-coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The membrane transport and polyglutamation of this compound: a new-generation dihydrofolate reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.psu.edu [ehs.psu.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Quantitative Western Blot Analysis of Dihydrofolate Reductase (DHFR) Expression Following Pralatrexate Exposure
Abstract
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on quantifying changes in Dihydrofolate Reductase (DHFR) protein expression in cultured cells following exposure to the antifolate chemotherapeutic agent, pralatrexate. We delve into the scientific rationale, provide a detailed, step-by-step protocol for Western blot analysis—from cell culture to data interpretation—and offer insights into the causality behind key experimental choices. The protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Scientific Background: The this compound-DHFR Axis
1.1 Dihydrofolate Reductase (DHFR): A Critical Node in Cell Proliferation Dihydrofolate reductase is a pivotal enzyme in cellular metabolism. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. This function makes DHFR indispensable for DNA synthesis and repair, and consequently, for the proliferation of all cells, particularly rapidly dividing cancer cells.
1.2 this compound: A High-Affinity DHFR Inhibitor this compound is a potent folate analog metabolic inhibitor used in the treatment of certain cancers, notably peripheral T-cell lymphoma. Its mechanism of action hinges on its role as a high-affinity competitive inhibitor of DHFR. This compound is specifically designed for efficient transport into tumor cells via the reduced folate carrier (RFC-1) and undergoes intracellular polyglutamylation, which prolongs its retention and enhances its inhibitory action. By binding to DHFR, this compound blocks the production of THF, leading to a depletion of the nucleotide precursors required for DNA replication. This disruption ultimately triggers cell cycle arrest and apoptosis.
1.3 Rationale for Analysis: Why Measure DHFR Expression? While this compound's primary mechanism is the direct enzymatic inhibition of DHFR, cancer cells can develop resistance to antifolate drugs through various adaptive mechanisms. One key mechanism is the alteration of target protein levels. Studies have shown that cells can acquire resistance to antifolates by increasing the expression of DHFR, sometimes through gene amplification. This compensatory upregulation effectively increases the amount of drug required to achieve a therapeutic effect. Therefore, quantifying DHFR protein levels via Western blot after this compound exposure is a critical tool to:
-
Elucidate cellular responses to the drug.
-
Investigate potential mechanisms of acquired resistance.
-
Assess the pharmacodynamic effects of this compound in preclinical models.
Experimental Design and Workflow
A successful experiment requires careful planning from cell treatment to final data analysis. The overall workflow is designed to ensure that protein samples are handled consistently and that the final quantification is accurate and normalized.
Caption: High-level workflow for Western blot analysis of DHFR.
Detailed Methodologies and Protocols
This section provides a step-by-step guide. Each step includes field-proven insights explaining the rationale behind the chosen method.
3.1 Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., Jurkat, HeLa, Raji).
-
This compound: Research-grade.
-
Lysis Buffer: RIPA Buffer.
-
Inhibitors: Protease and Phosphatase Inhibitor Cocktails.
-
Quantification: BCA Protein Assay Kit.
-
Loading Buffer: 4X Laemmli Sample Buffer.
-
Gels: Precast 12% or 15% polyacrylamide gels.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-DHFR Antibody (e.g., Rabbit mAb, validated for Western Blot).
-
Anti-Loading Control Antibody (e.g., Rabbit or Mouse anti-GAPDH, anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-Rabbit IgG or anti-Mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescent (ECL) HRP Substrate.
3.2 Protocol: Step-by-Step
Step 1: Cell Culture and this compound Treatment
-
Culture cells under standard conditions until they reach ~70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48 hours). Always include a vehicle-only control (e.g., DMSO or saline).
-
Expertise & Experience: *A dose-response and time-course experiment is crucial to capture the dynamics
-
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Pralatrexate In Vitro
Welcome to the technical support center for researchers investigating acquired resistance to pralatrexate. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your in vitro experiments. As Senior Application Scientists, we have compiled this information based on established research and field-proven insights to ensure the scientific integrity and success of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of acquired resistance to this compound.
Q1: What are the primary established mechanisms of acquired resistance to this compound in vitro?
A1: Acquired resistance to this compound in vitro is multifactorial, but typically involves one or more of the following molecular alterations:
-
Reduced Drug Influx: Downregulation or silencing of the Reduced Folate Carrier 1 (RFC1), the primary transporter responsible for this compound uptake into cells. This is a frequently observed mechanism.[1][2][3]
-
Target Enzyme Overexpression: Amplification of the dihydrofolate reductase (DHFR) gene, the pharmacological target of this compound. Increased DHFR protein levels require higher intracellular drug concentrations for effective inhibition.[1][4][5][6]
-
Impaired Drug Retention: Decreased activity of folylpolyglutamate synthetase (FPGS). FPGS mediates the polyglutamylation of this compound, a process that traps the drug intracellularly and enhances its inhibitory activity. Reduced FPGS activity leads to decreased drug accumulation.[2][7][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump this compound out of the cell.[10][11][12]
Q2: How does this compound's mechanism of action influence potential resistance pathways?
A2: this compound is a folate analog designed for high affinity to RFC1 and efficient polyglutamylation by FPGS.[3][13][14][15] This design directly implicates its transport and metabolism pathways as primary sites for resistance development. Any alteration that either prevents the drug from entering the cell, neutralizes its target, or removes it from the cell can lead to a resistant phenotype.
Q3: Are the mechanisms of resistance to this compound and methotrexate the same?
A3: While there is overlap, distinct patterns of resistance have been observed. For instance, in some studies, acquired resistance to this compound was primarily associated with decreased RFC1 expression, whereas methotrexate resistance correlated more strongly with increased DHFR expression.[2] However, DHFR amplification is also a known mechanism of this compound resistance.[1]
II. Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your in vitro experiments.
Generating this compound-Resistant Cell Lines
Q: My cells are not developing resistance to this compound despite prolonged exposure. What could be the issue?
A: This is a common challenge. Here are several factors to consider:
-
Insufficient Selection Pressure: The starting concentration of this compound may be too low, or the incremental increases in concentration are too small.
-
Cell Line Intrinsic Properties: Some cell lines may be inherently less prone to developing resistance through certain mechanisms.
-
Recommendation: If possible, try generating resistant lines from multiple parental cell lines to increase the likelihood of success.
-
-
Instability of Resistance: The resistant phenotype may be unstable, especially in the absence of continuous drug pressure.
-
Recommendation: Always maintain a duplicate stock of your resistant cells in a medium containing the selective concentration of this compound.[1] Periodically re-evaluate the IC50 to ensure the resistance is stable.
-
Q: The resistant cell line I generated shows a very high IC50, but I cannot identify the resistance mechanism. What should I investigate?
A: When the mechanism is not immediately obvious, a systematic approach is necessary:
-
Confirm the Primary Mechanisms: Re-evaluate the expression and function of the most common players: RFC1, DHFR, and FPGS.
-
RFC1: Check both mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.[17][18][19][20][21][22][23]
-
DHFR: Assess for gene amplification (Southern blot or qPCR for gene copy number) and protein overexpression (Western blot).[1][4][5][6][24][25]
-
FPGS: Measure enzyme activity using a radioenzymatic assay, as changes in activity are not always reflected in mRNA or protein levels.[8][26][27][28]
-
-
Investigate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., Hoechst 33342 for ABCG2) to check for increased efflux activity. Confirm with Western blotting for specific transporters like ABCG2.[10][11][12][29][30]
-
Explore Epigenetic Modifications: Downregulation of RFC1 can be due to promoter hypermethylation.
Analyzing Resistance Mechanisms
Q: My qRT-PCR results show no change in RFC1 mRNA levels, but I suspect reduced uptake. What else could be happening?
A: While transcriptional downregulation is common, other mechanisms can impair RFC1 function:
-
Post-translational Modifications: Alterations in protein glycosylation or phosphorylation can affect RFC1 trafficking to the cell membrane and its transport activity.
-
Mutations: A mutation in the RFC1 gene could lead to a non-functional or poorly-functional transporter protein.
-
Recommendation: Sequence the RFC1 gene in your resistant cell line to check for mutations. Additionally, perform a this compound uptake assay using radiolabeled [14C]-pralatrexate to directly measure drug influx.[13]
-
Q: I see a significant increase in DHFR protein by Western blot, but qPCR for gene copy number is inconclusive. How can I confirm gene amplification?
A: While qPCR for gene copy number is a common method, it can sometimes lack the sensitivity to detect low-level amplification.
-
Recommendation: Fluorescence In Situ Hybridization (FISH) is a more direct and visually confirmatory method to assess gene amplification. Probes specific for the DHFR gene and a control centromeric probe can be used to visualize and quantify the number of gene copies per cell. Southern blotting is another classic and reliable method to detect gene amplification and rearrangements.[5][6]
III. Key Experimental Protocols
Here we provide step-by-step methodologies for core experiments used in the study of this compound resistance.
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Parental IC50: First, accurately determine the 50% inhibitory concentration (IC50) of this compound for your parental cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Seed the parental cells at a low density and culture them in a medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Monitor the cells for signs of recovery (i.e., resumption of proliferation). Once the cells reach 70-80% confluency, passage them into a new flask with the same drug concentration.
-
Dose Escalation: After the cells have adapted and are growing steadily at a given concentration for several passages, increase the this compound concentration by 1.5 to 2-fold.[1][16]
-
Repeat and Isolate: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 100-fold the parental IC50).
-
Characterize and Bank: Once a resistant population is established, perform single-cell cloning to isolate a clonal resistant line. Characterize the IC50 of the new line and cryopreserve multiple vials.
Protocol 2: Western Blot Analysis for DHFR and ABCG2 Expression
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR, ABCG2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10][29][30]
Protocol 3: Quantitative RT-PCR for RFC1 Gene Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit (e.g., TRIzol, RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for RFC1 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of RFC1 in the resistant cells compared to the parental cells.[17]
IV. Visualizations and Data
This compound Resistance Mechanisms Workflow
This diagram illustrates the key pathways leading to this compound resistance and the experimental approaches to investigate them.
References
- 1. Generation of this compound resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of methotrexate resistance and dihydrofolate reductase gene amplification by c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amplification of a polymorphic dihydrofolate reductase gene expressing an enzyme with decreased binding to methotrexate in a human colon carcinoma cell line, HCT-8R4, resistant to this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Identification of residues in ABCG2 affecting protein trafficking and drug transport, using co-evolutionary analysis of ABCG sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Gene: RFC1 (Hereditary ataxia with onset in adulthood) [panelapp.genomicsengland.co.uk]
- 19. Truncating Variants in RFC1 in Cerebellar Ataxia, Neuropathy, and Vestibular Areflexia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Normal and pathogenic variation of RFC1 repeat expansions: implications for clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expanding the Clinical Spectrum of RFC1 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RFC1-Related Disease: Molecular and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increased methotrexate resistance and dhfr gene amplification as a consequence of induced Ha-ras expression in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Rapid decline in folylpolyglutamate synthetase activity and gene expression during maturation of HL-60 cells. Nature of the effect, impact on folate compound polyglutamate pools, and evidence for programmed down-regulation during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pralatrexate Resistance in T-cell Lymphoma
Welcome to the technical support center dedicated to addressing the challenges of pralatrexate resistance in T-cell lymphoma (TCL) research. This resource is designed for researchers, scientists, and drug development professionals engaged in preclinical and translational studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your efforts in understanding and overcoming resistance to this critical therapeutic agent.
Introduction to this compound and Resistance
This compound is a folate analog metabolic inhibitor designed to selectively enter cells expressing high levels of RFC-1 (reduced folate carrier-1), a protein often overexpressed in malignant cells. Once inside the cell, this compound is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS), which traps the drug intracellularly and enhances its inhibitory effect on dihydrofolate reductase (DHFR). This inhibition depletes cellular stores of reduced folates, leading to the disruption of DNA synthesis and subsequent cell death.
However, as with many targeted therapies, TCL cells can develop resistance to this compound, limiting its clinical efficacy. This guide will explore the known mechanisms of resistance and provide actionable strategies for your in vitro and in vivo models.
Frequently Asked Questions (FAQs)
Here we address common questions regarding this compound resistance.
Q1: What are the primary known mechanisms of this compound resistance in T-cell lymphoma?
A1: this compound resistance is a multifactorial phenomenon. The most commonly cited mechanisms include:
-
Downregulation of RFC-1: Reduced expression of the primary drug transporter, RFC-1, leads to decreased this compound uptake into the cancer cells.
-
Mutations in the Folate Pathway: Genetic alterations in key enzymes such as dihydrofolate reductase (DHFR), the direct target of this compound, can reduce drug binding affinity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Altered Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS) can result in inefficient polyglutamylation of this compound, preventing its retention within the cell.
Q2: How can I determine if my TCL cell line has developed resistance to this compound?
A2: The most direct method is to perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo) comparing the IC50 (half-maximal inhibitory concentration) of your suspected resistant cell line to its parental, sensitive counterpart. A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of resistance.
Q3: Are there any known biomarkers associated with this compound resistance?
A3: Yes, decreased expression of RFC-1 mRNA or protein is a well-documented biomarker of this compound resistance. Additionally, assessing the expression levels of ABC transporters and the mutational status of DHFR can provide further insight.
Troubleshooting Guide: Experimental Challenges
This section provides solutions to common problems encountered during the investigation of this compound resistance.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays. | Inconsistent cell seeding density, edge effects in multi-well plates, or contamination. | Ensure uniform cell seeding, avoid using the outer wells of plates, and regularly test for mycoplasma contamination. |
| No significant difference in IC50 between parental and suspected resistant cells. | The resistance mechanism may not be related to decreased sensitivity. The cells may have developed tolerance or the resistance is transient. | Culture the cells in the absence of this compound for several passages and re-evaluate the IC50. Investigate alternative resistance mechanisms such as altered cell cycle kinetics or apoptosis pathways. |
| Inconsistent results in gene expression analysis (e.g., qPCR for RFC-1). | Poor RNA quality, inefficient primer design, or inappropriate reference gene selection. | Verify RNA integrity (e.g., using a Bioanalyzer), design and validate primers for specificity and efficiency, and select stable reference genes for your specific cell line. |
Experimental Protocols
Here we provide detailed protocols for key experiments in studying this compound resistance.
Protocol 1: Generation of a this compound-Resistant T-cell Lymphoma Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental TCL cell line (e.g., Jurkat, HuT 78)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (clinical grade or research grade)
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the baseline IC50 of the parental cell line for this compound using a standard cell viability assay.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to their IC50.
-
Monitoring and Passaging: Monitor cell viability and growth rate. Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration, gradually increase the this compound concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant population is established, characterize the cells by re-evaluating the IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Assessing RFC-1 Transporter Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the mRNA expression of RFC-1 (gene name: SLC19A1).
Materials:
-
Parental and this compound-resistant TCL cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for SLC19A1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell lines using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of SLC19A1 in the resistant cells compared to the parental cells, normalized to the reference gene.
Visualizing Resistance Mechanisms and Experimental Workflows
Diagrams can aid in understanding complex biological processes and experimental designs.
Caption: this compound mechanism of action and resistance pathways.
Caption: Workflow for assessing RFC-1 expression via qPCR.
Strategies to Overcome this compound Resistance
Based on the mechanisms of resistance, several strategies can be explored to restore sensitivity to this compound.
Combination Therapies
-
Histone Deacetylase (HDAC) Inhibitors: Pre-treatment with HDAC inhibitors, such as romidepsin or belinostat, has been shown to upregulate the expression of RFC-1, thereby increasing the uptake of this compound and re-sensitizing resistant cells.
-
ABC Transporter Inhibitors: While many ABC transporter inhibitors have faced challenges in clinical development due to toxicity, exploring novel and more specific inhibitors in preclinical models could be a viable strategy.
Novel Drug Delivery Systems
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for the RFC-1 transporter. This approach can be particularly effective in cells with downregulated RFC-1.
We hope this technical support guide proves to be a valuable resource in your research on this compound resistance in T-cell lymphoma. For further assistance, please do not hesitate to contact our team of application scientists.
Pralatrexate Dose Optimization: A Technical Support Guide for In Vitro Chemosensitivity Testing
Welcome to the technical support center for pralatrexate dose optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reproducible in vitro chemosensitivity assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reliable.
Core Concepts: Understanding this compound's Action
Before embarking on dose optimization, a firm grasp of this compound's mechanism of action is crucial. This compound is a folate analog metabolic inhibitor.[1][2] It is specifically designed for enhanced uptake and retention in tumor cells, making it a potent chemotherapeutic agent, particularly for peripheral T-cell lymphoma (PTCL).[3][4][5]
Key mechanistic features include:
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Targeted Cellular Entry: this compound has a high affinity for the reduced folate carrier-1 (RFC-1), a protein often overexpressed on malignant cells.[2][6][7] This allows for preferential entry into cancer cells compared to healthy cells. In fact, its affinity for RFC-1 is approximately 10 times greater than that of methotrexate.[2][4]
-
Intracellular Retention: Once inside the cell, this compound is efficiently polyglutamylated by the enzyme folylpolyglutamyl synthetase (FPGS).[2][4][7] This process traps the drug within the cell, leading to prolonged intracellular retention and sustained activity.[6][7]
-
Enzyme Inhibition: this compound's primary target is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins.[2][4][6] By competitively inhibiting DHFR, this compound depletes essential precursors for DNA synthesis, halting cell proliferation and inducing apoptosis (cell death).[4][6]
Diagram: this compound's Mechanism of Action
Caption: this compound enters the cell via RFC-1, is polyglutamylated by FPGS for retention, and inhibits DHFR, leading to apoptosis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and execution of this compound chemosensitivity assays.
Q1: What is a reasonable starting concentration range for this compound in a new cell line?
A1: The optimal concentration range is highly dependent on the cell line's origin and expression levels of RFC-1 and FPGS. Based on preclinical data, this compound demonstrates potent cytotoxicity in the low nanomolar range for sensitive cell lines.[4]
For initial screening, a broad range covering several logs is recommended. A good starting point is a serial dilution from 10 µM down to 0.1 nM.
| Cell Line Type | Typical IC50 Range (nM) | Suggested Starting Range | Reference |
| T-cell Lymphoma | 3 - 5 | 0.1 nM - 1 µM | [4] |
| Other Lymphomas (e.g., DLBCL) | 3 - 23 | 0.1 nM - 1 µM | [8] |
| Non-Small Cell Lung Cancer | Varies | 1 nM - 10 µM | [8] |
Note: The IC50 is the concentration of a drug that inhibits a biological process by 50%. These values are illustrative; empirical determination for your specific cell line is essential.
Q2: How long should I expose my cells to this compound?
A2: A standard exposure time for many cytotoxicity assays is 72 hours. This duration typically allows for multiple cell doubling times, providing a sufficient window to observe the anti-proliferative effects of the drug. However, the optimal time can vary.
-
Short-term (24-48 hours): May be sufficient for highly sensitive cell lines or to study acute cytotoxic effects.
-
Long-term (96+ hours): May be necessary for slower-growing cell lines or to assess long-term cytostatic effects.
It is best practice to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) during initial assay development to determine the optimal endpoint for your model system.[9]
Q3: How should I prepare and store this compound for in vitro use?
A3: Proper handling of this compound is critical for experimental consistency.
-
Solubility: this compound has its lowest solubility between pH 3 and 6. For in vitro use, it is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO). Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: this compound vials should be stored refrigerated at 2-8°C (36-46°F) and protected from light.[10]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).[11]
Q4: Which cell viability assay is the best choice for this compound experiments?
A4: The choice of assay depends on your experimental goals.
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These are colorimetric assays that measure the metabolic activity of viable cells. They are high-throughput and cost-effective.[12] However, be aware that drug treatment can sometimes alter cellular metabolism, potentially confounding the results.[13]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They are highly sensitive but can be more expensive.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure cytotoxicity by detecting the leakage of intracellular components from damaged cells or the exclusion of dye by live cells.[14]
-
Direct Cell Counting: This is the most direct method but can be low-throughput. It's often used to validate results from other assays.
For initial screening, a metabolic or ATP-based assay is often a good choice. It is always recommended to confirm key findings with an orthogonal method (an assay that measures a different biological endpoint) to ensure the results are robust.[14]
Troubleshooting Guide
Even with a well-designed protocol, unexpected issues can arise. This section provides solutions to common problems.
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | • Inconsistent cell seeding• Pipetting errors• "Edge effect" in plates | • Ensure a homogenous single-cell suspension before plating.• Use calibrated pipettes and practice consistent technique.• To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile medium/PBS.[11][14][15][16] |
| No Cytotoxic Effect Observed | • Drug concentration is too low• Drug has degraded• Cells are resistant• Assay incubation time is too short | • Test a higher concentration range.• Use freshly prepared dilutions from a properly stored stock.• Verify the expression of RFC-1 in your cell line; low expression can confer resistance.• Increase the drug exposure time.[15][17] |
| IC50 Values are Inconsistent Across Experiments | • Variation in cell health or passage number• Inconsistent cell seeding density• Changes in media components (e.g., serum lot) | • Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.• Optimize and standardize the initial cell seeding density for each experiment.[9][18]• Test new lots of serum or media before use in critical experiments. |
| Absorbance/Luminescence Readings are Too Low | • Too few cells were seeded• Incubation time with assay reagent was too short• Cells are not proliferating properly | • Perform a cell titration to find the optimal seeding density.• Follow the manufacturer's protocol for reagent incubation time; you may need to optimize this for your specific cell line.• Check cell culture conditions (CO2, temperature, humidity) and ensure cells have adequate time to recover after plating before adding the drug.[11][15] |
Detailed Protocols
Protocol 1: General Workflow for IC50 Determination
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Diagram: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound, from cell seeding to data analysis.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells under standard conditions until they reach 70-80% confluency.
-
Harvest cells and perform a cell count to determine viability and concentration.
-
Dilute the cell suspension to the pre-determined optimal seeding density in a complete culture medium.
-
Dispense the cell suspension into the wells of a 96-well microplate.
-
Incubate the plate overnight to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in a complete culture medium at concentrations that are typically 2x the final desired concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate drug concentration or vehicle control.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate the plate for the desired exposure period (e.g., 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium only) from all other readings.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
-
References
- 1. drugs.com [drugs.com]
- 2. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of this compound for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Pralatrexate-Induced Mucositis in Preclinical Models
Introduction: Welcome to the technical support center for researchers investigating pralatrexate-induced mucositis. This compound (Folotyn®) is a potent antifolate chemotherapeutic agent with significant efficacy against T-cell lymphomas.[1][2] Its primary dose-limiting toxicity is mucositis—a painful and debilitating inflammation of the mucosal membranes lining the digestive tract.[1][3] This guide provides field-proven insights, troubleshooting advice, and detailed protocols for establishing a robust preclinical model of this compound-induced mucositis and testing mitigation strategies, with a focus on the clinically validated approach of leucovorin rescue.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced mucositis?
This compound is an antifolate that inhibits dihydrofolate reductase (DHFR), an enzyme critical for regenerating tetrahydrofolate.[4][5] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[5] this compound preferentially enters cells via the reduced folate carrier 1 (RFC-1) and is efficiently retained within the cell after being polyglutamylated, leading to prolonged DHFR inhibition and cell cycle arrest.[3][6] The rapidly dividing epithelial cells of the oral and gastrointestinal mucosa are highly dependent on this pathway for renewal. By halting their proliferation, this compound leads to epithelial atrophy, breakdown, ulceration, and inflammation, which manifests clinically as mucositis.[7][8]
Q2: Why is leucovorin used as a rescue agent? What is the mechanism?
Leucovorin (folinic acid) is a reduced folate. It is readily converted to tetrahydrofolate and its derivatives without the need for DHFR.[9] When administered after this compound has had sufficient time to exert its anti-tumor effect, leucovorin "rescues" healthy, rapidly dividing host cells (like those in the GI tract) by replenishing their depleted folate pools, thus bypassing the DHFR block and allowing DNA synthesis to resume.[10][11] The key is timing; administering leucovorin too early could compromise the anti-cancer activity of this compound, while administering it too late may not prevent mucosal injury. Preclinical and clinical data support that a 24-hour delay allows for anti-tumor activity while still effectively mitigating toxicity.[12][13]
Q3: Why is the Syrian Golden Hamster the preferred model for oral mucositis?
The hamster cheek pouch model is the gold standard for studying oral mucositis for several key reasons:
-
Anatomical Similarity: The histology of the hamster cheek pouch mucosa closely resembles human buccal mucosa.[14]
-
Accessibility: The pouches can be easily everted for direct application of irritants (if needed), topical treatments, and consistent visual scoring of mucositis progression without sacrificing the animal.[15]
-
Reproducibility: The response to cytotoxic agents like 5-Fluorouracil (5-FU) and radiation is well-characterized and highly reproducible, providing a robust baseline for testing new agents like this compound.[16][17]
-
Translational Relevance: Data from this model has successfully translated to the clinical setting. For instance, it was instrumental in the development of Palifermin, an FDA-approved drug for mucositis.
Q4: My this compound treatment is causing excessive toxicity and weight loss before severe mucositis develops. What should I do?
This indicates that the systemic dose is too high for the chosen animal strain or schedule. This compound doses used in mouse xenograft efficacy studies (e.g., 15-30 mg/kg) are a starting point but may need adjustment.[18][19]
-
Perform a Dose-Ranging Study: Test a minimum of three dose levels (e.g., 10, 20, and 30 mg/kg) to identify a maximum tolerated dose (MTD) that induces consistent, scoreable mucositis without causing unacceptable systemic toxicity (e.g., >20% body weight loss) or premature death.
-
Adjust the Schedule: Instead of a single high dose, consider a fractionated dosing schedule that mimics clinical administration (e.g., two lower doses administered 3-4 days apart).
-
Ensure Vitamin Supplementation: As in clinical practice, providing standard folic acid and vitamin B12 supplementation may help reduce systemic toxicities.[12][20][21] This can be administered in the animal's diet or water source, starting at least one week before the first this compound dose.
Q5: The leucovorin rescue is not reducing mucositis severity in my model. What's wrong?
-
Verify Timing: The most critical parameter is the delay between this compound and leucovorin administration. A 24-hour delay is clinically and preclinically supported.[12][13] Ensure this timing is precise.
-
Check the Leucovorin Dose: The dose of leucovorin must be sufficient to restore folate pools. A dose-response experiment for leucovorin itself may be necessary. Start with a dose that is at least equivalent to the this compound dose on a mg/kg basis and test higher levels.
-
Route of Administration: Ensure the route of administration for leucovorin (e.g., intraperitoneal or oral) allows for rapid bioavailability. Intraperitoneal (IP) injection is often preferred in preclinical models for consistency.
-
Confirm this compound Efficacy: Ensure the this compound dose is actually inducing mucositis. Include a "this compound only" group in every experiment to confirm that the insult is consistent and that any observed effect is due to the rescue agent.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Establishing the this compound-Induced Mucositis Model
This guide focuses on adapting the classic hamster cheek pouch model for this compound.
Experimental Workflow Diagram
Caption: Workflow for establishing a this compound-induced oral mucositis model.
Detailed Protocol: Induction of this compound Mucositis
-
Animals: Use male Syrian Golden hamsters, weighing 90-120g. Acclimate animals for at least one week before the experiment.
-
Baseline Measurements (Day 0): Anesthetize the hamsters (e.g., with isoflurane). Gently evert both cheek pouches, photograph them, and score them using the scale in Table 1 (they should be score 0). Record baseline body weight.
-
This compound Administration (Day 1): Administer the predetermined dose of this compound via intraperitoneal (IP) injection. Note: A dose-finding study is essential. Start with a range of 10-30 mg/kg.
-
Mechanical Irritation (Day 2 - Optional but Recommended): To enhance the consistency and severity of mucositis, lightly scratch the mucosal surface of the everted cheek pouches with the tip of an 18-gauge needle.[16] This creates a uniform area of epithelial disruption for the chemotherapy to act upon.
-
Daily Monitoring (Day 3 Onwards): Record body weight daily. Starting on Day 4, anesthetize the animals and score the mucositis in their cheek pouches daily or every other day.
-
Endpoint (Typically Day 14-16): Euthanize the animals. Perform final scoring and collect cheek pouch tissue for histopathological analysis (e.g., H&E staining for ulceration, inflammatory infiltrate, and epithelial thickness).[7][17][22]
Mucositis Scoring Table
| Score | Clinical Observation of Cheek Pouch | Description |
| 0 | Healthy | Pouch is pink, moist, and healthy with no signs of erythema or vasodilation. |
| 1 | Slight Erythema/Redness | Pouch shows mild redness but no evidence of significant inflammation. |
| 2 | Moderate Erythema & Vasodilation | Pouch is clearly red and inflamed. Blood vessels are prominent. |
| 3 | Severe Erythema, Ulceration | Pouch is deep red with evidence of small erosions or isolated ulcerative spots. |
| 4 | Severe Ulceration (<50% of Pouch) | Ulcers are coalescing but cover less than half of the cheek pouch surface. Fibrinous exudate may be present. |
| 5 | Severe Ulceration (>50% of Pouch) | The majority of the pouch surface is covered by ulcerative lesions, often with a pseudomembrane. |
| Adapted from established chemotherapy-induced mucositis scoring systems. |
Guide 2: Implementing and Troubleshooting a Leucovorin Rescue Strategy
This guide outlines how to test the efficacy of leucovorin in your established this compound model.
Cellular Mechanism of this compound & Leucovorin Rescue
Caption: this compound inhibits DHFR, halting DNA synthesis. Leucovorin bypasses this block.
Detailed Protocol: Leucovorin Rescue Experiment
-
Animal Groups: A typical study requires at least four groups (n=8-10 animals per group):
-
Group 1: Vehicle Control (e.g., Saline IP)
-
Group 2: this compound only
-
Group 3: Leucovorin only
-
Group 4: this compound + Leucovorin
-
-
This compound Administration (Day 1): Administer this compound (or vehicle) to the appropriate groups as established in Guide 1.
-
Leucovorin Administration (Day 2): Exactly 24 hours after the this compound injection, administer leucovorin (or vehicle) to the appropriate groups. Leucovorin is typically given IP for consistent absorption. A starting dose of 25-50 mg/kg is recommended based on clinical and preclinical data.[12][13]
-
Monitoring and Endpoint: Follow the daily monitoring and endpoint procedures as described in Guide 1.
-
Data Analysis: The primary endpoints are daily mucositis scores and body weight change. Compare Group 4 (this compound + Leucovorin) to Group 2 (this compound only). A successful rescue will show a statistically significant reduction in peak mucositis score and attenuated weight loss in Group 4 compared to Group 2. Secondary endpoints can include histopathology scores and analysis of inflammatory markers in tissue homogenates.
References
- 1. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preemptive leucovorin administration minimizes this compound toxicity without sacrificing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Oral Mucositis: understanding the pathology and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preemptive Leucovorin Administration Minimizes this compound Toxicity without Sacrificing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. eviq.org.au [eviq.org.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Engineered Biopolymer Prevents Mucositis Induced by 5-Fluorouracil in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. This compound with vitamin supplementation in patients with previously treated, advanced non-small cell lung cancer: safety and efficacy in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histopathologic grading of oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leucovorin Rescue for Pralatrexate-Induced Toxicity in Cell Culture
Welcome to the technical support resource for researchers utilizing pralatrexate in vitro. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design and execute successful leucovorin rescue experiments, ensuring the integrity and reproducibility of your findings. Our focus is on the practical application of these compounds in a cell culture setting, grounded in the established biochemical principles of folate metabolism.
Understanding the Core Science: Why Leucovorin Rescue?
This compound is a potent antifolate chemotherapeutic agent that primarily targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1][3] This disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4]
This compound's efficacy is enhanced by its high affinity for the reduced folate carrier (RFC-1), which facilitates its transport into cells, and its subsequent polyglutamylation, a process that traps the drug intracellularly, prolonging its inhibitory action.[3][4][5]
However, this potent cytotoxic effect is not entirely specific to cancer cells; normal proliferating cells can also be affected, leading to off-target toxicity. This is where leucovorin rescue comes into play. Leucovorin (also known as folinic acid or 5-formyltetrahydrofolate) is a reduced folate that can be readily converted to tetrahydrofolate and its derivatives without the need for DHFR.[6][7] By providing an alternative source of reduced folates, leucovorin effectively bypasses the metabolic block imposed by this compound, allowing for the resumption of nucleotide synthesis and "rescuing" cells from this compound-induced toxicity.[6][8]
The key to a successful leucovorin rescue experiment is timing. Leucovorin should be administered after this compound has had sufficient time to exert its cytotoxic effects on the target cancer cells. Premature administration of leucovorin can compete with this compound for cellular uptake and abrogate its anti-cancer activity.[6][9]
Visualizing the Mechanism: this compound, DHFR, and Leucovorin Rescue
To better understand the interplay between this compound and leucovorin, the following diagram illustrates their respective roles within the folate metabolic pathway.
Caption: this compound inhibits DHFR, while Leucovorin bypasses this block.
Frequently Asked Questions (FAQs)
Here we address common questions encountered by researchers when setting up and interpreting leucovorin rescue experiments with this compound.
Q1: What is the optimal time to add leucovorin after this compound treatment?
A1: The timing of leucovorin addition is a critical experimental parameter. Based on preclinical studies, a common starting point is to add leucovorin 24 hours after the initial this compound treatment.[9][10] This allows sufficient time for this compound to exert its cytotoxic effects on the cancer cells. However, the optimal timing can be cell line-dependent and should be determined empirically through a time-course experiment. We recommend testing a range of rescue time points (e.g., 12, 24, and 48 hours post-pralatrexate).
Q2: What concentration of leucovorin should I use for rescue?
A2: The effective concentration of leucovorin will depend on the concentration of this compound used and the sensitivity of your cell line. A good starting point is to use a concentration of leucovorin that is in molar excess to the this compound concentration. For example, if you are using 100 nM this compound, you might start with 1-10 µM leucovorin. It is advisable to perform a dose-response experiment to determine the minimal effective concentration of leucovorin that provides adequate rescue without interfering with the desired experimental outcome.
Q3: Can I pre-incubate my cells with leucovorin before adding this compound?
A3: Pre-incubation with leucovorin is generally not recommended as it can interfere with the uptake and efficacy of this compound.[11] Leucovorin and this compound can compete for the same cellular transport mechanisms, such as the reduced folate carrier (RFC-1).[9] Pre-loading the cells with leucovorin may saturate these transporters, thereby reducing the intracellular concentration of this compound and diminishing its cytotoxic effect.
Q4: How should I prepare and store my leucovorin solution?
A4: Leucovorin calcium is typically supplied as a lyophilized powder. It should be reconstituted in sterile, nuclease-free water or a suitable buffer as recommended by the manufacturer. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[12] Always protect the solution from light.
Q5: What are the best assays to measure the effectiveness of leucovorin rescue?
A5: The choice of assay depends on the specific question you are asking.
-
Cell Viability/Proliferation Assays: Standard assays such as MTT, XTT, or CellTiter-Glo® can be used to quantify the overall effect of this compound and leucovorin on cell viability and proliferation.
-
Apoptosis Assays: To specifically assess the ability of leucovorin to rescue cells from this compound-induced apoptosis, you can use assays that measure caspase activation (e.g., Caspase-Glo®), or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be used to determine if leucovorin rescue allows cells to overcome the this compound-induced cell cycle arrest.
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides solutions to common problems encountered during leucovorin rescue experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Leucovorin rescue is incomplete or ineffective. | 1. Insufficient Leucovorin Concentration: The concentration of leucovorin may be too low to effectively compete with and bypass the effects of the this compound concentration used. 2. Delayed Leucovorin Addition: The window for effective rescue may have passed, and the cells have already undergone irreversible damage. 3. Leucovorin Degradation: The leucovorin stock solution may have degraded due to improper storage or handling. | 1. Optimize Leucovorin Concentration: Perform a dose-response experiment with a range of leucovorin concentrations to determine the optimal concentration for your specific cell line and this compound dose. 2. Optimize Rescue Timing: Conduct a time-course experiment to identify the optimal window for leucovorin addition post-pralatrexate treatment. 3. Prepare Fresh Leucovorin: Always use freshly prepared or properly stored aliquots of leucovorin for your experiments. |
| Leucovorin appears to be inhibiting the effect of this compound. | 1. Premature Leucovorin Addition: Leucovorin was added too soon after this compound, interfering with its uptake and cytotoxic activity. 2. Leucovorin Concentration is Too High: Excessively high concentrations of leucovorin might have unintended off-target effects or completely abrogate the desired anti-cancer effect of this compound. | 1. Increase the Delay in Leucovorin Addition: Ensure there is a sufficient time interval (e.g., 24 hours) between this compound treatment and leucovorin rescue. 2. Titrate Leucovorin Concentration: Use the lowest effective concentration of leucovorin that provides adequate rescue without completely eliminating the cytotoxic effect of this compound. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the final readout. 2. Pipetting Errors: Inaccurate pipetting of this compound or leucovorin can lead to inconsistent drug concentrations. 3. Edge Effects: Wells on the periphery of the plate may experience different evaporation rates, leading to altered drug concentrations and cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well. 2. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media or PBS to create a humidity barrier. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for conducting a leucovorin rescue experiment in adherent cell lines. It should be optimized for your specific cell line and experimental conditions.
Caption: A typical workflow for a leucovorin rescue experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Leucovorin calcium
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell viability/proliferation assay reagents (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of drug treatment.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24 hours.
-
-
Leucovorin Rescue:
-
Prepare a solution of leucovorin in complete cell culture medium at the desired concentration.
-
After the 24-hour this compound treatment, add the leucovorin solution directly to the wells. Do not remove the this compound-containing medium unless your experimental design requires it. Include control wells that receive only medium without leucovorin.
-
-
Final Incubation:
-
Incubate the plate for an additional 48-72 hours. The length of this incubation should be sufficient to observe a significant effect on cell viability in the this compound-only treated wells.
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Plot the dose-response curves for this compound with and without leucovorin rescue to visualize the protective effect of leucovorin.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. droracle.ai [droracle.ai]
- 8. cellron.com [cellron.com]
- 9. Leucovorin rescue allows effective high-dose this compound treatment and an increase in therapeutic index in mesothelioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound injection combined with oral leucovorin for mucositis management in PTCL/CTCL treatment: a multicenter phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of 5-formyltetrahydrofolate on the anti-tumor activity of this compound, as compared to methotrexate, in HeLa Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. surface-antigen-208-215-hepatitis-b-virus.com [surface-antigen-208-215-hepatitis-b-virus.com]
Impact of folic acid and vitamin B12 supplementation on pralatrexate experiments
A Guide for Researchers on the Critical Impact of Folic Acid and Vitamin B12 Supplementation
Welcome to the technical support guide for pralatrexate experimentation. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of working with this potent antifolate agent. This guide is structured to address the common questions and challenges that arise, ensuring your experiments are built on a foundation of scientific integrity and reproducibility.
This compound is a powerful inhibitor of dihydrofolate reductase (DHFR), designed for enhanced cellular uptake and retention in malignant cells compared to older antifolates like methotrexate.[1][2][3] Its mechanism is intrinsically linked to the cellular folate pathway, making the management of folic acid and vitamin B12 in your experimental system not just a variable, but a critical determinant of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" behind supplementation and its mechanistic implications.
Q1: What is the primary mechanism of action for this compound and how do folic acid and vitamin B12 fit in?
A1: this compound is a folate analog antimetabolite.[4] Its primary mechanism involves three key steps:
-
Cellular Uptake: this compound enters the cell primarily through the reduced folate carrier (RFC-1). It was specifically designed to have a high affinity for RFC-1, leading to more efficient internalization into tumor cells compared to methotrexate.[3][5][6]
-
Intracellular Retention: Once inside the cell, this compound is modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the molecule.[2][4] This process, called polyglutamylation, traps this compound inside the cell and increases its inhibitory potency.[2][4]
-
Target Inhibition: this compound potently inhibits dihydrofolate reductase (DHFR).[1][7][8] DHFR is a crucial enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By blocking DHFR, this compound depletes THF, halts DNA synthesis, and induces cell death in rapidly dividing cells.[4][6]
The Role of Folic Acid and Vitamin B12:
-
Folic Acid (FA): As a precursor to the natural substrates of the folate pathway, folic acid directly competes with this compound. High extracellular concentrations of FA can compete for transport via RFC-1 and increase the intracellular pool of DHF, potentially reducing the efficacy of this compound.
-
Vitamin B12 (Cobalamin): Vitamin B12 is a critical cofactor for the enzyme methionine synthase, which is involved in converting homocysteine to methionine and is linked to folate metabolism. A deficiency in B12 can trap folate in a form that cannot be used by the cell (the "methyl-folate trap"), leading to a functional folate deficiency and increased cellular stress. In clinical settings, this compound's toxicity, particularly mucositis, is exacerbated in patients with underlying folate and B12 deficiencies.[1][9] Supplementation is therefore standard practice to protect normal tissues.[10][11][12]
Diagram: this compound Mechanism of Action and Folate Pathway Interaction
Caption: this compound competes with folic acid for cellular entry and potently inhibits DHFR.
Q2: Why is the folic acid concentration in my cell culture medium so important for this compound experiments?
A2: Standard cell culture media (e.g., RPMI-1640, DMEM) contain vastly different amounts of folic acid, often at supraphysiological levels. For an antifolate drug like this compound, this is a critical experimental variable that is frequently overlooked.
-
High-Folate Media (e.g., standard RPMI-1640 at ~2.3 µM): Can "rescue" cells from this compound's effects, leading to an underestimation of its potency (i.e., an artificially high IC50 value). The excess folate outcompetes the drug for cellular uptake and provides ample substrate to overcome partial DHFR inhibition.
-
Low-Folate Media (e.g., custom media, RPMI without FA): Allows for a more accurate assessment of this compound's intrinsic activity. However, chronic culture in low-folate conditions can stress cells and alter their metabolism, so a period of adaptation is necessary.
For reproducible and clinically relevant results, it is essential to know, control, and report the folic acid concentration in your media.
Q3: What are the recommended starting concentrations for folic acid and vitamin B12 supplementation in in vitro experiments?
A3: The optimal concentrations depend on the experimental goal. The following table provides starting points based on mimicking clinical scenarios or assessing maximum drug potency.
| Experimental Goal | Folic Acid (FA) Concentration | Vitamin B12 (Cyanocobalamin) | Rationale & Considerations |
| Mimic Clinical Supplementation | 1.0 - 1.25 mg/L (~2.3 - 2.8 µM) | 1.0 mg/L (~0.74 µM) | Aims to replicate the conditions in patients receiving supplementation to mitigate toxicity.[10][13][14] This is useful for correlating in vitro data with clinical outcomes. |
| Assess Maximum Potency | 0.01 - 0.1 mg/L (~23 - 230 nM) | 0.5 - 1.0 mg/L | Uses physiological or sub-physiological FA levels to prevent competitive rescue, revealing the drug's maximal cytotoxic potential. Requires custom media or FA-free media with dialyzed serum. |
| Standardizing Across Cell Lines | Consistent, reported concentration (e.g., 1.0 mg/L) | Consistent, reported concentration | The key is consistency. Choose a concentration and use it for all comparative experiments to ensure differences in sensitivity are due to cellular factors, not media artifacts. |
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Unexpectedly Low this compound Cytotoxicity (High IC50)
-
Potential Cause 1: High Folic Acid in Media.
-
Explanation: As detailed in the FAQ, excess folic acid in standard media like RPMI-1640 is the most common reason for apparent this compound resistance.
-
Solution:
-
Verify the folic acid concentration in your media formulation.
-
Switch to a low-folate or folate-free medium supplemented with a known, physiological concentration of folic acid (e.g., 100 nM).
-
Use dialyzed fetal bovine serum (dFBS) to remove endogenous folates and other small molecules from the serum.
-
-
-
Potential Cause 2: Low Expression of RFC-1.
-
Explanation: this compound relies on the RFC-1 transporter for efficient entry into the cell.[15] Cell lines with inherently low or downregulated RFC-1 expression will be less sensitive to the drug.[5][15]
-
Solution:
-
Quantify RFC-1 Expression: Perform qPCR or Western blot to measure the mRNA or protein levels of RFC-1 (gene name: SLC19A1) in your cell line and compare it to sensitive control lines.
-
Select Appropriate Models: If RFC-1 expression is low, this may be a characteristic of the cell line and a valid finding. Consider screening a panel of cell lines to find models with varying RFC-1 expression for your studies.
-
-
-
Potential Cause 3: High Expression or Mutation of DHFR.
-
Explanation: Overexpression of the target enzyme, DHFR, can effectively "soak up" the inhibitor, requiring much higher concentrations of this compound to achieve a cytotoxic effect.[5][16] Gene amplification of DHFR is a known mechanism of resistance to antifolates.
-
Solution:
-
Quantify DHFR Expression: Use qPCR or Western blot to assess DHFR expression levels.
-
Sequence DHFR Gene: While less common, mutations in the DHFR drug-binding site can also confer resistance.
-
-
Diagram: Troubleshooting Low this compound Efficacy
Caption: A logical workflow for diagnosing the cause of low this compound activity.
Issue 2: High Variability Between Experimental Replicates
-
Potential Cause 1: Inconsistent Vitamin Supplementation.
-
Explanation: If folic acid or vitamin B12 are added from a stock solution separately to each culture vessel, minor pipetting errors can lead to significant differences in the final concentration, causing variability in the drug's effect.
-
Solution: Prepare a master batch of complete medium containing the final desired concentrations of folic acid and vitamin B12. Use this same batch of media for all replicates and for the duration of the experiment.
-
-
Potential Cause 2: Cell Clumping or Inconsistent Seeding Density.
-
Explanation: this compound's efficacy is dependent on the cell division rate. Denser cultures may have a lower fraction of rapidly dividing cells. Inconsistent seeding leads to variable results.
-
Solution: Ensure a single-cell suspension before seeding. Perform accurate cell counts and seed all wells/flasks at the same density. Visually inspect plates after seeding to confirm even cell distribution.
-
Part 3: Experimental Protocols
Protocol 1: In Vitro this compound Cytotoxicity Assay with Controlled Folate
This protocol describes a 72-hour cytotoxicity assay using a luminescent cell viability reagent (e.g., CellTiter-Glo®).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Folate-free cell culture medium (e.g., RPMI-1640, Folate-Free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Folic Acid stock solution (e.g., 1 mg/mL in 0.1 M NaOH, sterile filtered)
-
Vitamin B12 stock solution (e.g., 1 mg/mL in water, sterile filtered)
-
96-well flat-bottom tissue culture plates
-
Luminescent cell viability assay reagent
-
Plate luminometer
Methodology:
-
Prepare Controlled-Folate Medium:
-
To a bottle of folate-free medium, add dFBS to the desired final concentration (e.g., 10%).
-
Spike in Folic Acid and Vitamin B12 from stock solutions to achieve the desired final concentrations (e.g., 1.0 mg/L FA and 1.0 mg/L B12). Mix thoroughly. This is your "Assay Medium".
-
Self-Validation: Always prepare a single batch of Assay Medium large enough for the entire experiment to eliminate media composition as a variable.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in the prepared Assay Medium to a concentration of 2x the final desired seeding density (e.g., if final is 5,000 cells/well, resuspend at 10,000 cells/100 µL).
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
-
This compound Dilution and Addition:
-
Prepare a 2x serial dilution of this compound in Assay Medium. Start with a high concentration (e.g., 1 µM) and perform 8-12 dilutions. Include a "vehicle control" with DMSO at the same concentration as the highest drug dose.
-
Add 50 µL of the 2x this compound dilutions to the corresponding wells containing cells. The final volume is now 100 µL and all drug concentrations are at 1x.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).
-
-
Measure Viability:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average of the vehicle-control wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Diagram: Cytotoxicity Assay Workflow
Caption: A step-by-step workflow for a controlled in vitro this compound cytotoxicity assay.
References
- 1. This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Generation of this compound resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clfoundation.org [clfoundation.org]
- 12. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of this compound resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers [cris.unibo.it]
Troubleshooting pralatrexate solubility and stability in culture media
A Researcher's Guide to Solubility and Stability in Experimental Systems
Welcome to the technical support guide for pralatrexate. As a potent antifolate therapeutic, this compound's efficacy in preclinical research is fundamentally tied to its correct preparation and handling. Its unique physicochemical properties can present challenges in experimental settings. This guide is designed to provide researchers, scientists, and drug development professionals with direct, actionable answers to common questions regarding this compound's solubility and stability in culture media, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
The choice of solvent is critical and depends on your experimental needs. This compound is an off-white to yellow solid with variable solubility. Here are the primary options:
-
Aqueous Alkaline Solutions: this compound is soluble in aqueous solutions with a pH of 6.5 or higher.[1] For a high-concentration aqueous stock, dissolving in a dilute base like 2 M NaOH (up to 50 mg/mL) is effective. This is then followed by neutralization and dilution in a buffered solution (e.g., PBS or 0.9% NaCl) to a physiological pH (7.2-7.4). This approach mirrors the clinical formulation, which is adjusted to a pH of 7.5-8.5.
-
Dimethyl Sulfoxide (DMSO): Many commercial suppliers provide solubility data for DMSO, typically in the range of 2 mg/mL to over 23 mg/mL.[2] DMSO is a common and effective solvent for creating high-concentration stock solutions that can be stored at -20°C for several months.[2][3]
Expert Recommendation: For most cell culture applications, preparing a concentrated stock solution in 100% DMSO is the most straightforward and reliable method. This minimizes the risk of pH-related precipitation upon dilution into your culture medium. However, always ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.5%).
| Solvent | Reported Solubility | Best For | Key Considerations |
| DMSO | ≥2 mg/mL to >23.9 mg/mL[2] | High-concentration stocks for long-term storage and in vitro use. | Final concentration in media must be non-toxic to cells. |
| Aqueous Solutions (pH ≥ 6.5) | Soluble[1] | Preparing formulations without organic solvents. | pH control is critical to prevent precipitation. |
| 2 M NaOH | ~50 mg/mL | Creating highly concentrated aqueous stocks. | Must be carefully neutralized and buffered before use. |
| Ethanol / Chloroform | Practically Insoluble | Not Recommended | Not effective solvents for this compound. |
Q2: I observed a precipitate forming immediately after adding my this compound stock to the culture medium. What is causing this and how can I prevent it?
This is the most common issue encountered and is almost always related to the pH-dependent solubility of this compound.
The Underlying Mechanism (Causality): this compound's aqueous solubility is described as "U-shaped" over a pH range of 1-7. Its lowest solubility occurs between pH 3 and pH 6. Culture media are buffered to a physiological pH (typically 7.2-7.4). If you prepare an unbuffered or poorly buffered aqueous stock of this compound, its local pH might be acidic. When this acidic microenvironment is introduced into the buffered bulk medium, the this compound molecule transiently passes through its zone of minimal solubility (pH 3-6) as it equilibrates, causing it to rapidly precipitate out of solution. This phenomenon is a classic example of pH-shift induced precipitation.[4]
Prevention and Troubleshooting Workflow:
Caption: Workflow to prevent this compound precipitation in media.
Step-by-Step Protocol for Preparation in Media:
-
Prepare Stock: Dissolve this compound powder in 100% DMSO to create a concentrated stock (e.g., 10 mM). Ensure it is fully dissolved; warming the tube to 37°C for 10 minutes or using an ultrasonic bath can help.[2]
-
Pre-warm Media: Equilibrate your complete cell culture medium to the experimental temperature (typically 37°C). Temperature changes can affect solubility.
-
Spike the Media: Add the required volume of your DMSO stock solution drop-by-drop into the pre-warmed medium while gently swirling the flask or tube. This "slow addition" method ensures rapid dispersal and prevents the formation of localized, high-concentration pockets that could precipitate.
-
Final Dilution: Do not perform serial dilutions in aqueous buffers (like PBS) before adding to the media, as this can re-introduce the pH-shift precipitation problem. All dilutions should be done directly into the final, buffered culture medium.
Q3: How stable is this compound in culture media during a 24-72 hour experiment at 37°C?
This compound is a chemically stable molecule, but like any compound in a complex biological solution, its stability over time at 37°C should be considered.
-
Hydrolytic and Light Stability: Studies have identified that this compound can form degradation products under hydrolytic (water-induced) and light stress conditions.[5] The clinical injection vials are stored refrigerated and protected from light.[6]
Best Practices for Ensuring Consistent Drug Exposure:
-
Prepare Fresh: For maximum consistency, prepare fresh this compound-containing media immediately before each experiment.
-
Protect from Light: Work with this compound solutions in subdued light and store incubators away from direct sunlight.
-
Consider Media Changes: For longer experiments (≥ 48-72 hours), consider replacing the drug-containing medium every 24-48 hours to ensure a consistent concentration of active compound is available to the cells.
Advanced Topic: The Impact of Media Folate on this compound Potency
A critical, often overlooked, factor in determining this compound's potency is the concentration of folic acid in the cell culture medium.
Mechanism of Action and Competition: this compound exerts its cytotoxic effects by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[8][9] It enters the cell primarily through the reduced folate carrier (RFC-1).[7][10] Inside the cell, it is polyglutamylated by the enzyme FPGS, which "traps" it intracellularly, enhancing its inhibitory action.[8][11]
However, natural folates from the culture medium use the same transport (RFC-1) and metabolic pathways. High levels of folic acid in standard media (e.g., RPMI-1640) can directly compete with this compound for cellular uptake and binding to DHFR, leading to an underestimation of the drug's true potency.
Caption: this compound's mechanism of action and competition with media folate.
Experimental Recommendation: To determine the intrinsic sensitivity of a cell line to this compound, or to investigate mechanisms of resistance, it is highly recommended to conduct experiments in folate-depleted medium (e.g., custom formulation RPMI-1640 without folic acid). This creates a controlled environment where the competitive effects of media folate are eliminated, providing a more accurate assessment of drug activity.
References
- 1. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization of major degradation products of this compound injection | EurekAlert! [eurekalert.org]
- 6. globalrph.com [globalrph.com]
- 7. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of this compound for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pralatrexate Combination Therapy Schedules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pralatrexate combination therapies. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to help you design and execute successful experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when designing and troubleshooting experiments with this compound combinations.
Q1: What is the fundamental mechanism of action of this compound that I should consider when choosing a combination partner?
A1: this compound is a folate analog metabolic inhibitor. Its primary mechanism is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of DNA, RNA, and certain amino acids.[1][2][3][4][5] This disruption of folate metabolism leads to apoptosis in rapidly dividing cancer cells.[1][6] A key feature of this compound is its high affinity for the reduced folate carrier (RFC-1) and its enhanced intracellular polyglutamylation, which leads to prolonged retention and potent cytotoxicity within cancer cells.[1][2][3][7][8] When selecting a combination partner, consider agents that target complementary pathways, circumvent potential resistance mechanisms, or have synergistic effects on cell cycle arrest and apoptosis.
Q2: How do I determine if my combination of this compound and another agent is synergistic, additive, or antagonistic?
A2: The most common method to quantify the interaction between two drugs is by calculating the Combination Index (CI) using the Chou-Talalay method.[9] This method is based on the median-effect principle and provides a quantitative measure of the nature of the drug interaction.
-
CI < 1 indicates synergy: The effect of the two drugs combined is greater than the sum of their individual effects.
-
CI = 1 indicates an additive effect: The combined effect is equal to the sum of the individual effects.
-
CI > 1 indicates antagonism: The combined effect is less than the sum of the individual effects.
To calculate the CI, you will need to perform dose-response assays for each drug individually and for the combination at various concentrations. Software such as CompuSyn can be used to analyze the data and generate CI values.[10]
Q3: I am observing high toxicity in my in vivo studies with a this compound combination. What are the common toxicities and how can I manage them?
A3: The most common dose-limiting toxicity for this compound is mucositis.[6][11][12][13] Other significant toxicities include thrombocytopenia, neutropenia, anemia, and fatigue.[4][6][13] In preclinical models, unexpected weight loss or signs of distress are indicators of toxicity. To manage toxicity, consider the following:
-
Vitamin Supplementation: Ensure that animals are supplemented with folic acid and vitamin B12, as this has been shown to abrogate mucositis in clinical settings.[11][14]
-
Dose and Schedule Modification: You may need to reduce the dose of this compound or the combination agent, or alter the administration schedule. For example, moving from a weekly to an every-other-week schedule has been shown to reduce toxicity.[15]
-
Leucovorin Rescue: In some cases, leucovorin (folinic acid) can be administered 24 hours after this compound to rescue normal cells from its effects, potentially reducing toxicity.[16][17]
Q4: My in vitro results show synergy, but I'm not seeing the same effect in my xenograft model. What could be the reasons?
A4: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this:
-
Pharmacokinetics and Drug Delivery: The drugs may not reach the tumor site at the optimal synergistic concentrations or maintain them for a sufficient duration. Poor bioavailability, rapid metabolism, or inefficient tumor penetration of one or both agents can be a factor.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. The presence of stromal cells, extracellular matrix, and altered physiological conditions (e.g., hypoxia) can influence drug response.
-
Host Factors: The host's metabolism and immune system can impact drug efficacy and toxicity.
To troubleshoot this, you may need to conduct pharmacokinetic and pharmacodynamic studies to assess drug levels and target engagement in the tumor tissue.
Q5: What are the known mechanisms of resistance to this compound, and how can I design my combination therapy to overcome them?
A5: Acquired resistance to this compound can develop through several mechanisms, including:
-
Reduced drug uptake: Downregulation of the reduced folate carrier (RFC-1) can decrease the amount of this compound entering the cancer cells.[18]
-
Increased drug efflux: Overexpression of drug efflux pumps can actively remove this compound from the cells.
-
Altered drug metabolism: Decreased polyglutamylation by folylpolyglutamate synthetase (FPGS) can reduce intracellular retention of the drug.[19]
-
Target alteration: Increased expression of the target enzyme, DHFR, can overcome the inhibitory effects of this compound.[18]
To overcome these resistance mechanisms, you can consider combining this compound with:
-
Epigenetic modifiers: Drugs like the histone deacetylase inhibitor romidepsin or hypomethylating agents may re-sensitize resistant cells to this compound.[20]
-
Agents with different mechanisms of action: Combining this compound with drugs that do not rely on the folate pathway for their cytotoxic effects can be an effective strategy.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density, edge effects in the microplate, or improper drug dilution. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Prepare fresh drug dilutions for each experiment and use a calibrated multichannel pipette. |
| Antagonism observed at certain concentrations, while synergy is seen at others. | This is a common phenomenon with drug combinations. The nature of the interaction can be concentration-dependent. | Perform a detailed checkerboard analysis with a wide range of concentrations for both drugs to map the synergistic, additive, and antagonistic interactions. This will help identify the optimal concentration range for synergy. |
| Unexpected animal deaths in the in vivo combination arm. | Synergistic toxicity of the two agents. | Start with lower doses of both agents in the combination arm. Perform a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. |
| Difficulty in establishing a stable xenograft model. | Poor cell line viability, insufficient cell number injected, or an inappropriate mouse strain. | Ensure the cell line is healthy and in the logarithmic growth phase. Inject a sufficient number of cells (typically 1-10 million) in a suitable medium (e.g., Matrigel). Use immunocompromised mice (e.g., NOD/SCID or NOG) to prevent graft rejection.[1] |
| No detectable DHFR inhibition after this compound treatment. | The assay may not be sensitive enough, or the drug may not be reaching its target in the cell. | Use a commercially available, sensitive DHFR activity assay kit.[21][22][23][24] Confirm cellular uptake of this compound using radiolabeled drug or mass spectrometry. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in optimizing this compound combination therapy.
Protocol 1: In Vitro Synergy Assessment using the MTT Assay and Combination Index (CI) Calculation
This protocol outlines how to determine the synergistic, additive, or antagonistic effects of this compound in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and the second drug of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[25]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug. For the combination, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with single agents and the combination at various concentrations for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each drug alone and for the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce the same effect.[10][27]
-
Protocol 2: In Vivo Xenograft Model for this compound Combination Therapy
This protocol describes a general workflow for evaluating the efficacy of this compound combinations in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NOG)[1]
-
Cancer cell line of interest
-
This compound and the second drug, formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2 .
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, second drug alone, and the combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intravenous, intraperitoneal). A typical schedule for this compound in combination with romidepsin in a xenograft model is this compound at 15 mg/kg on days 1, 4, 8, and 11, and romidepsin at 2 mg/kg on days 1, 8, and 14.[1]
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| BxPC-GEM-20 | Gemcitabine-Resistant Pancreatic Cancer | 3.43 ± 0.25 |
| H9 | T-cell Lymphoma | Data not available in provided search results |
| HH | T-cell Lymphoma | Data not available in provided search results |
Note: IC50 values can vary depending on the assay conditions and cell line.[7]
Table 2: In Vivo Efficacy of this compound and Romidepsin Combination in a T-cell Lymphoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline | Data not available in provided search results | - |
| This compound | 15 mg/kg, days 1, 4, 8, 11 | Data not available in provided search results | Data not available in provided search results |
| Romidepsin | 2 mg/kg, days 1, 8, 14 | Data not available in provided search results | Data not available in provided search results |
| This compound + Romidepsin | This compound 15 mg/kg, days 1, 4, 8, 11 + Romidepsin 2 mg/kg, days 1, 8, 14 | Data not available in provided search results | Significantly greater than single agents[1][6] |
Note: Specific tumor volume and inhibition data were not available in the provided search results but the combination showed enhanced efficacy.
Visualizations
Diagrams for signaling pathways and experimental workflows can aid in understanding the complex interactions in this compound combination therapy.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for optimizing combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound injection combined with CHOP for treatment of PTCL: results from the Fol-CHOP dose-finding phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Preclinical pharmacologic evaluation of this compound and romidepsin confirms potent synergy of the combination in a murine model of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mediates effective killing of gemcitabine-resistant pancreatic cancer: role of mTOR/4E-BP1 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. A phase 1, open-label, dose-escalation study of this compound in combination with bortezomib in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II-I-II study of two different doses and schedules of this compound, a high-affinity substrate for the reduced folate carrier, in patients with relapsed or refractory lymphoma reveals marked activity in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eviq.org.au [eviq.org.au]
- 17. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase II Study of the Novel Antifolate Agent this compound in Combination with the Histone Deacetylase Inhibitor Romidepsin for the Treatment of Patients with MatureT-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 22. ジヒドロ葉酸レダクターゼアッセイキット 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Pralatrexate Technical Support Center: A Guide to Navigating Experimental Variability and Reproducibility
Welcome to the Pralatrexate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the nuanced challenges associated with the experimental use of this compound. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and overcome the variability and reproducibility issues inherent in working with this potent antifolate drug.
Introduction to this compound's Mechanism and Challenges
This compound is a dihydrofolate reductase (DHFR) inhibitor, but its efficacy is critically dependent on a series of cellular processes, each presenting a potential source of experimental variability. Unlike simpler inhibitors, this compound's journey into the cell and its subsequent metabolic activation are complex. It is actively transported into cells by the reduced folate carrier (RFC) and is then polyglutamylated by folylpolyglutamyl synthetase (FPGS). This polyglutamylation is essential for its retention within the cell and its enhanced inhibitory activity against DHFR.
This multi-step process, from uptake to metabolic trapping, is where many reproducibility challenges arise. Variations in cell line expression of RFC and FPGS, subtle differences in cell culture media, and even the passage number of your cells can significantly impact experimental outcomes. This guide will provide a framework for understanding and controlling these variables.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding this compound experiments.
Q1: My this compound IC50 values are inconsistent across experiments. What are the likely causes?
A1: IC50 value variability is a frequent issue. The primary culprits are often:
-
Cell Line Instability: Expression levels of RFC and FPGS can change with cell passage. It is crucial to use cells within a consistent, low passage number range.
-
Media Composition: The concentration of folic acid and other competing folates in your cell culture medium can directly compete with this compound for uptake and enzymatic activity.
-
Assay Duration: The time course of your experiment is critical. This compound's efficacy depends on its intracellular accumulation and polyglutamylation, which are time-dependent processes.
Q2: I'm not seeing the expected level of cytotoxicity in my cancer cell line, which is reported to be sensitive to this compound. Why might this be?
A2: This can be a perplexing issue. Beyond the factors mentioned in Q1, consider:
-
Efflux Pumps: Overexpression of efflux pumps, such as the multidrug resistance-associated proteins (MRPs), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Cellular Metabolism: The metabolic state of your cells can influence the pool of available folates and the activity of DHFR, potentially masking the effects of this compound.
-
Verification of Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
Q3: Can I use standard cell culture media for my this compound experiments?
A3: While you can, it is not always optimal for reproducibility. Standard media often contain high and sometimes variable levels of folic acid. For sensitive and reproducible experiments, consider using a folate-depleted medium supplemented with a known, controlled concentration of folinic acid.
Troubleshooting Guides: From In Vitro Assays to In Vivo Models
This section provides in-depth, step-by-step guidance to address specific experimental hurdles.
Guide 1: Standardizing In Vitro Cytotoxicity Assays for this compound
Inconsistent cytotoxicity data is a major roadblock. This guide provides a protocol designed to minimize variability.
The Causality Behind the Protocol: This protocol is designed to control the key variables of cellular uptake and metabolism of this compound. By normalizing cell passage, controlling media folate levels, and optimizing exposure time, we can achieve more reproducible IC50 values.
Experimental Workflow Diagram:
Caption: Workflow for a standardized this compound cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Line Management:
-
Always use cell lines from a reputable cell bank.
-
Maintain a frozen stock of low-passage cells.
-
For experiments, use cells within a consistent passage range (e.g., passages 5-15).
-
-
Media Formulation:
-
Whenever possible, use a custom-formulated medium with low folate levels.
-
If using standard media, be aware of the folate concentration and report it in your methods.
-
Ensure all media components are consistent between experiments.
-
-
Assay Execution:
-
Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere and normalize for 24 hours before adding this compound.
-
Perform a serial dilution of this compound to generate a comprehensive dose-response curve.
-
The incubation time should be empirically determined but is often in the range of 72-96 hours to allow for sufficient drug uptake and polyglutamylation.
-
-
Data Analysis:
-
Use a robust method for determining cell viability (e.g., CellTiter-Glo® for ATP content).
-
Normalize data to untreated controls.
-
Calculate IC50 values using a non-linear regression model.
-
Self-Validation: By implementing these controls, you should observe a significant reduction in the standard deviation of your IC50 values across replicate experiments.
Guide 2: Investigating this compound Resistance Mechanisms
When cells exhibit unexpected resistance, a systematic investigation is required.
The Logic of the Investigation: This workflow follows the cellular journey of this compound to pinpoint the mechanism of resistance. We start with uptake, then move to intracellular metabolism, and finally to target engagement.
Investigative Workflow Diagram:
Caption: Decision tree for troubleshooting this compound resistance.
Experimental Approaches:
-
RFC Expression Analysis:
-
qPCR: Quantify the mRNA levels of SLC19A1 (the gene encoding RFC) in your resistant and sensitive cell lines.
-
Western Blot: Assess the protein levels of RFC.
-
-
FPGS Activity Assay:
-
This is a more complex biochemical assay, but kits are available. Alternatively, you can assess FPGS expression at the mRNA and protein levels.
-
-
DHFR Sequencing:
-
Isolate genomic DNA from your resistant cells and sequence the DHFR gene to identify any mutations that may alter this compound binding.
-
Data Summary Tables
Table 1: Common this compound Concentration Ranges for In Vitro Studies
| Cell Line Type | Typical IC50 Range (nM) | Key Considerations |
| T-cell Lymphoma | 1 - 50 | High RFC and FPGS expression are common. |
| Non-Small Cell Lung Cancer | 50 - 500 | Variable RFC and FPGS expression. |
| Breast Cancer | 100 - >1000 | Often exhibits higher resistance. |
Note: These are approximate ranges and should be empirically determined for your specific cell line.
Table 2: Key Experimental Parameters and Recommendations
| Parameter | Standard Approach | Recommended for High Reproducibility | Rationale |
| Cell Passage | Not controlled | < 15 passages | Minimizes genetic and phenotypic drift. |
| Media Folate | Standard RPMI/DMEM | Folate-depleted media + known folinic acid concentration | Reduces competition for uptake and enzymatic activity. |
| Assay Duration | 48 hours | 72 - 96 hours | Allows for sufficient intracellular drug accumulation and polyglutamylation. |
This compound's Cellular Pathway: A Visual Guide
Understanding the pathway is key to understanding the potential points of failure.
Caption: Cellular uptake and mechanism of action of this compound.
This diagram illustrates the critical steps of this compound's action: uptake via the RFC transporter, intracellular polyglutamylation by FPGS, and subsequent inhibition of DHFR. Each of these steps represents a potential point of variability in your experiments.
Conclusion
The challenges in achieving reproducible results with this compound are not insurmountable. By understanding the intricate cellular mechanisms that govern its activity and by implementing rigorous experimental controls, you can significantly enhance the reliability and validity of your findings. This guide provides a starting point for developing robust protocols and for troubleshooting the inevitable issues that arise in cutting-edge research.
Addressing off-target effects of pralatrexate in cellular assays
Welcome to the technical support resource for researchers utilizing pralatrexate in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, focusing on the critical task of distinguishing true on-target activity from potential off-target effects. As a rationally designed antifolate, this compound offers enhanced potency, but like any small molecule inhibitor, its activity must be carefully validated within your specific experimental system.
Section 1: Foundational Concepts: Mechanism and Unintended Effects
This section provides the essential background on this compound's intended mechanism of action and the theoretical basis for why off-target effects can occur.
Q1: What is the established on-target mechanism of action for this compound?
This compound is a folate analog metabolic inhibitor.[1] Its on-target mechanism is a multi-step process designed to selectively target and kill rapidly dividing cancer cells[2][3]:
-
Cellular Entry: this compound has a high affinity for the Reduced Folate Carrier 1 (RFC-1), a protein often overexpressed on the surface of malignant cells.[2][4] This allows for efficient and selective internalization into the target cells. The rate of this compound influx is reported to be nearly 14-fold greater than for the classic antifolate, methotrexate.[3]
-
Intracellular Retention: Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) adds multiple glutamate residues to this compound.[1][5] This process, known as polyglutamylation, traps the drug inside the cell, significantly prolonging its intracellular half-life and enhancing its inhibitory activity.[6][7]
-
Target Inhibition: Both the parent molecule and its polyglutamylated forms are potent competitive inhibitors of dihydrofolate reductase (DHFR).[1][3] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][6]
-
Induction of Apoptosis: By inhibiting DHFR, this compound depletes the nucleotide precursors necessary for DNA replication, causing S-phase cell cycle arrest and ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cells.[6][8]
Q2: Why must we consider off-target effects for a drug specifically designed for a single pathway?
While this compound was rationally designed for selectivity, no small molecule is perfect. Off-target effects are unintended interactions that can complicate data interpretation.[9][10] There are several reasons this can occur:
-
Concentration-Dependent Effects: At concentrations significantly higher than the IC50 for its primary target, this compound may bind to other, lower-affinity targets. It is crucial to perform dose-response experiments to identify a therapeutic window where on-target effects dominate.
-
DHFR-Independent Cytotoxicity: Some studies suggest that the potent activity of this compound, particularly in T-cell lymphomas, may involve mechanisms beyond simple DHFR inhibition.[8] While not fully elucidated, these could be considered off-target effects if they are independent of the intended folate pathway blockade.
-
Structural Analogy: As a chemical entity, this compound might interact with other proteins that have binding pockets structurally similar to that of DHFR or other folate-dependent enzymes.
-
Cellular Context: The metabolic state of a cell line, expression levels of efflux pumps, or activation of alternative survival pathways can all influence a cell's response and potentially lead to observations that are not directly linked to DHFR inhibition.[11]
Q3: What are common unexpected results in cellular assays that might suggest off-target effects?
Be vigilant for the following red flags during your experiments:
-
Cytotoxicity in Resistant Models: Observing cell death in a cell line known to be resistant to antifolates (e.g., via documented low RFC-1 expression or high DHFR expression) is a strong indicator of a potential off-target mechanism.[3][11]
-
Failure of Leucovorin Rescue: Leucovorin (folinic acid) is a reduced folate that can bypass the DHFR block and replenish the tetrahydrofolate pool, thus "rescuing" cells from on-target antifolate toxicity. If leucovorin fails to prevent this compound-induced cytotoxicity, it strongly suggests a DHFR-independent mechanism of action.
-
Unusual Morphological Changes: If cells exhibit phenotypes not typically associated with nucleotide depletion and S-phase arrest (e.g., rapid membrane blebbing, vacuolization), an alternative pathway may be involved.
-
Inconsistent Structure-Activity Relationships: If a structurally related but inactive analog of this compound produces a similar biological effect, this points towards a non-specific effect related to the chemical scaffold rather than specific target engagement.
Section 2: Troubleshooting Guide: Diagnosing Off-Target Effects
This section provides actionable steps to investigate and validate the observations from your cellular assays.
Q4: My cells show sensitivity to this compound, but I suspect they have low RFC-1 expression. What should I do?
This is a classic scenario that requires systematic validation. A cell's sensitivity to this compound should correlate with its ability to take up the drug.
Troubleshooting Workflow:
-
Confirm Transporter Expression: Do not rely solely on historical data. Quantify the mRNA and protein expression levels of the primary transporter, RFC-1 (gene name SLC19A1), in your specific cell line using qRT-PCR and Western Blot/FACS, respectively.[12]
-
Establish Controls: Compare these expression levels to a known sensitive (high RFC-1) and a known resistant (low RFC-1) cell line.
-
Evaluate Alternative Transporters: Investigate the expression of other potential folate transporters, such as the proton-coupled folate transporter (PCFT, gene SLC46A1), which can also transport this compound, albeit often less efficiently.
-
Compare with Methotrexate: this compound has a much higher affinity for RFC-1 than methotrexate.[3] If your cells are sensitive to this compound but highly resistant to methotrexate, it still points towards RFC-1-mediated uptake. If they are sensitive to both at high concentrations, a non-specific uptake mechanism or off-target effect is more likely.
| Observation | Potential On-Target Cause | Potential Off-Target Cause | Next Step |
| This compound sensitive, confirmed low RFC-1 | Expression of an alternative transporter (e.g., PCFT). | High drug concentration enabling passive diffusion; DHFR-independent cytotoxicity. | Quantify PCFT expression; perform leucovorin rescue. |
| This compound sensitive, high RFC-1 | Expected on-target activity. | N/A | Proceed with on-target validation experiments. |
| This compound resistant, high RFC-1 | Resistance mechanism downstream of uptake (e.g., low FPGS, high DHFR). | N/A | Analyze expression of FPGS and DHFR.[11] |
Q5: I performed a leucovorin rescue experiment, and it didn't work. Does this confirm an off-target effect?
Not necessarily, but it is a strong piece of evidence. A failed rescue could mean two things: the effect is indeed off-target, or the rescue experiment itself was not optimized.
Self-Validating Leucovorin Rescue Protocol:
Objective: To determine if the cytotoxicity of this compound is dependent on DHFR inhibition.
Controls:
-
Positive Control Drug: Methotrexate (a classic DHFR inhibitor that should be rescued by leucovorin).
-
Negative Control Drug: A cytotoxic agent with a completely different mechanism (e.g., paclitaxel, a microtubule stabilizer). Leucovorin should have no effect on its activity.
-
Vehicle Controls: Cells treated with only DMSO or media.
-
Leucovorin-Only Control: To ensure leucovorin itself is not toxic at the concentration used.
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for a 72-hour viability assay (e.g., MTT, CellTiter-Glo).
-
Pre-treatment (Optional but Recommended): Add leucovorin to the designated wells 1-2 hours before adding the cytotoxic drugs. This ensures the rescue agent is available before the target is inhibited. A typical starting concentration for leucovorin is 10 µM.
-
Drug Addition: Add a dose range of this compound, methotrexate, and the negative control drug to the appropriate wells (with and without leucovorin). Use concentrations around the known IC50 for each drug.
-
Incubation: Incubate for 72 hours under standard conditions.
-
Viability Assessment: Measure cell viability using your preferred assay.
Interpreting the Results:
| Experimental Condition | Expected Outcome for On-Target Effect | Outcome Suggesting Off-Target Effect |
| This compound | High cytotoxicity | High cytotoxicity |
| This compound + Leucovorin | Viability restored (rescued) | Viability remains low (no rescue) |
| Methotrexate + Leucovorin | Viability restored (validates rescue) | Viability remains low (protocol/reagent issue) |
| Paclitaxel + Leucovorin | High cytotoxicity (no rescue) | N/A |
If the methotrexate control is successfully rescued but this compound is not, you have strong evidence for a DHFR-independent, off-target effect in your system.
Section 3: Advanced Protocols for Definitive On-Target Validation
When preliminary troubleshooting suggests an ambiguous mechanism, more definitive genetic and biochemical methods are required.
Q7: What is the gold-standard method for validating that this compound's effect is mediated by DHFR?
The gold standard for validating a drug's on-target effect is to eliminate the target protein using genetic engineering, most commonly CRISPR/Cas9.[13] The logic is simple: if the drug acts by inhibiting the target, cells lacking the target should become resistant to the drug.
Experimental Protocol: CRISPR/Cas9 Knockout of DHFR
-
gRNA Design & Cloning: Design and validate 2-3 unique guide RNAs (gRNAs) targeting early exons of the DHFR gene to ensure a functional knockout. Clone these into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transduction & Selection: Produce lentivirus and transduce your target cell line. Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Generate single-cell clones by limiting dilution or FACS sorting.
-
Knockout Validation: Expand clones and validate DHFR knockout at both the genomic (sequencing of the target locus) and protein (Western Blot) levels. A complete absence of the DHFR protein is required.
-
Phenotypic Assay: Perform a dose-response experiment comparing the sensitivity of the wild-type parental cells and the validated DHFR knockout clones to this compound.
Expected Result for On-Target Validation: The DHFR knockout cells should exhibit a significant shift in the IC50 value, demonstrating strong resistance to this compound compared to the wild-type cells. This provides definitive evidence that DHFR is the relevant biological target.
Section 4: Frequently Asked Questions (FAQs)
Q10: Can the polyglutamylation of this compound contribute to off-target effects?
This is an insightful question. While polyglutamylation is key to the on-target potency of this compound by trapping it in the cell and increasing its affinity for DHFR, it is theoretically possible for the highly charged, modified molecule to interact non-specifically with other cellular components.[6][7] However, a more common scenario is that altered polyglutamylation is a mechanism of resistance. Cells with reduced FPGS activity cannot efficiently polyglutamylate and retain this compound, making them resistant.[11][14] If you suspect issues with this step, measuring FPGS expression and activity would be the primary troubleshooting step.
Q11: What are known mechanisms of resistance to this compound, and how can they be confused with off-target effects?
Acquired resistance to this compound can manifest as a rightward shift in the dose-response curve, which could be misinterpreted as the drug having a weak, off-target effect. It is critical to distinguish these possibilities.
| Mechanism of Acquired Resistance | Experimental Observation | How it Differs from an Off-Target Effect |
| Decreased RFC-1 Expression [11][12] | Reduced drug uptake, higher IC50. | An off-target effect might show cytotoxicity despite low RFC-1. |
| Decreased FPGS Activity [14] | Inability to retain the drug, higher IC50. | This is a failure of an on-target mechanism, not the engagement of a new target. |
| Increased DHFR Expression [3][11] | More target protein requires more drug for inhibition. | The effect is still mediated by DHFR; it is just less efficient. A DHFR knockout would still confer complete resistance. |
| Increased Drug Efflux [11] | The drug is actively pumped out of the cell. | Similar to decreased uptake, this impacts the on-target mechanism by reducing intracellular drug concentration. |
Distinguishing between resistance and off-target effects requires the rigorous application of the validation techniques described in this guide, particularly genetic knockout of the intended target.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pralatrexate vs. Methotrexate: A Comparative Analysis of Cytotoxicity in Lymphoma Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-cancer therapeutics, particularly for hematological malignancies like lymphoma, antifolates have long been a cornerstone of treatment regimens. Methotrexate, a first-generation antifolate, has been a workhorse in this arena for decades. However, the emergence of newer generation agents such as pralatrexate has prompted a re-evaluation of the therapeutic potential within this drug class. This guide provides an in-depth, objective comparison of the cytotoxic effects of this compound and methotrexate on lymphoma cell lines, supported by experimental data and a detailed examination of their underlying mechanisms of action.
Mechanism of Action: A Tale of Two Antifolates
Both this compound and methotrexate are classified as antifolates, exerting their cytotoxic effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides necessary for DNA and RNA replication.[1][2] Their primary target is the enzyme dihydrofolate reductase (DHFR).[2][3] Inhibition of DHFR leads to a depletion of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis.[4]
While their fundamental mechanism is similar, the key distinction lies in their cellular uptake and retention. This compound was rationally designed to have a significantly higher affinity for the reduced folate carrier (RFC), the primary transporter of folates into cells, and for folylpolyglutamyl synthase (FPGS), the enzyme responsible for intracellular polyglutamylation.[1][5][6] This enhanced affinity results in a more efficient internalization and prolonged intracellular retention of this compound within cancer cells compared to methotrexate.[1][7]
Biochemical data highlights this disparity, with the rate of this compound influx being nearly 14-fold greater than that of methotrexate.[1] Furthermore, this compound is a more efficient substrate for FPGS, leading to the formation of polyglutamated forms that are retained within the cell, thereby prolonging its inhibitory effect on DHFR.[3][7]
Figure 1. Comparative cellular uptake and mechanism of action of this compound and methotrexate.
Comparative Cytotoxicity in Lymphoma Cell Lines: A Quantitative Look
Preclinical studies have consistently demonstrated the superior cytotoxic potency of this compound over methotrexate in a variety of lymphoma cell lines.[1][6][8][9] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower for this compound, often by a factor of 10 or more.[1][9]
| Cell Line | Lymphoma Subtype | This compound IC50 (nM) | Methotrexate IC50 (nM) | Fold Difference | Reference |
| RL | Transformed Follicular Lymphoma | 3-5 | 30-50 | ~10x | [1] |
| HT | Diffuse Large B-cell Lymphoma | 3-5 | 30-50 | ~10x | [1] |
| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | 3-5 | 30-50 | ~10x | [1] |
| Raji | Burkitt's Lymphoma | 3-5 | 30-50 | ~10x | [1] |
| Hs445 | Hodgkin's Disease | 3-5 | 30-50 | ~10x | [1] |
Table 1. Comparative IC50 values of this compound and methotrexate in various lymphoma cell lines.
These in vitro findings have been corroborated by in vivo studies using lymphoma xenograft models, where this compound demonstrated statistically superior tumor growth inhibition compared to methotrexate.[1][10]
Overcoming Resistance: A Key Advantage of this compound
Resistance to antifolate therapy is a significant clinical challenge. Common mechanisms of methotrexate resistance include impaired cellular uptake due to downregulation of RFC, decreased polyglutamylation, and increased expression or mutations of DHFR.[5][11][12][13]
This compound's enhanced affinity for RFC and FPGS provides a potential advantage in overcoming these resistance mechanisms.[6][8] By being a more efficient substrate for these proteins, this compound may still achieve therapeutic intracellular concentrations even in cells with reduced RFC expression or impaired polyglutamylation capacity. However, it is important to note that resistance to this compound can still develop, often through mechanisms such as DHFR gene amplification or further downregulation of RFC.[11]
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide a standardized protocol for assessing the cytotoxicity of this compound and methotrexate using the MTT assay.
MTT Assay Protocol for Lymphoma Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
Lymphoma cell lines (e.g., RL, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Methotrexate stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).[15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and methotrexate in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium without drug).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[15]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value for each drug.
Figure 2. Step-by-step workflow for the MTT assay.
Conclusion
The evidence from both biochemical and cellular studies strongly indicates that this compound possesses superior cytotoxic activity against lymphoma cell lines compared to methotrexate. This enhanced potency is primarily attributed to its more efficient cellular uptake and intracellular retention, which allows it to overcome some of the common mechanisms of resistance to traditional antifolates. For researchers and drug development professionals in the field of oncology, particularly those focused on hematological malignancies, this compound represents a significant advancement in antifolate therapy. Further investigation into combination therapies and the mechanisms of acquired resistance to this compound will be crucial in optimizing its clinical application.
References
- 1. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of this compound resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
A Comparative Guide to Pralatrexate and Pemetrexed Efficacy in Preclinical Lung Cancer Xenograft Models
This guide provides an in-depth, objective comparison of two prominent antifolate chemotherapeutic agents, pralatrexate and pemetrexed, with a specific focus on their efficacy as demonstrated in preclinical lung cancer xenograft models. The content herein is synthesized from peer-reviewed experimental data to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in oncology research.
Executive Summary
This compound and pemetrexed are both pivotal antifolate drugs that disrupt DNA synthesis in cancer cells, but they do so with distinct biochemical and pharmacological profiles. Preclinical evidence from non-small cell lung cancer (NSCLC) xenograft models indicates that these differences translate into significant variations in anti-tumor activity. This compound was rationally designed for more efficient cellular uptake and intracellular retention, which preclinical studies suggest leads to superior tumor growth inhibition in certain lung cancer models compared to pemetrexed.[1][2] This guide will dissect the mechanisms underpinning these differences, present the supporting quantitative data from xenograft studies, and provide a validated experimental protocol for reproducing and extending these findings.
Mechanistic Divergence: Beyond General Antifolate Action
While both drugs target folate metabolism, their efficacy is dictated by a triad of factors: cellular uptake, intracellular activation (polyglutamylation), and target enzyme inhibition. Understanding these nuances is critical to interpreting xenograft study outcomes.
-
Cellular Uptake: this compound was specifically engineered for high-affinity transport via the Reduced Folate Carrier 1 (RFC-1), a protein often overexpressed in tumor cells.[3][4] This design results in a significantly more efficient influx into cancer cells compared to other antifolates.[5][6] Pemetrexed also utilizes RFC-1 but is transported less efficiently.[7] This differential uptake is a primary determinant of their respective intracellular concentrations and subsequent cytotoxic potential.
-
Intracellular Retention & Activation: Upon entering the cell, both drugs are activated by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues.[8][9] This process, known as polyglutamylation, traps the drug inside the cell and increases its inhibitory potency against target enzymes.[4] Preclinical studies have shown that this compound is a superior substrate for FPGS, leading to enhanced polyglutamylation and prolonged intracellular retention compared to pemetrexed.[1][10] This increased accumulation directly correlates with enhanced anti-tumor activity.[1]
-
Enzyme Inhibition Profile:
-
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme for regenerating tetrahydrofolate, which is essential for the synthesis of DNA, RNA, and proteins.[4][8][11]
-
Pemetrexed is a multi-targeted antifolate.[12] Its primary target is thymidylate synthase (TS), but it also inhibits DHFR and glycinamide ribonucleotide formyltransferase (GARFT).[7][13][14] However, its inhibition of DHFR is considerably weaker than that of this compound.[1]
-
The superior cellular uptake and polyglutamylation of this compound suggest it may be more effective, particularly in tumors with high RFC-1 and FPGS expression.[15]
Figure 1. Comparative mechanism of action for this compound and Pemetrexed.
Head-to-Head Efficacy in Lung Cancer Xenograft Models
Direct comparative studies in human NSCLC xenografts are crucial for evaluating preclinical efficacy. A key study directly compared this compound, pemetrexed, and methotrexate in two different human NSCLC xenograft models: NCI-H460 and MV522.[1]
The results from this head-to-head comparison were unequivocal:
-
Superior Tumor Growth Inhibition (TGI): this compound demonstrated superior anti-tumor activity in both NSCLC xenograft models compared to pemetrexed and methotrexate.[1][16]
-
Dose-Dependent Efficacy: A more pronounced dose-dependent TGI was observed with this compound, particularly in the faster-growing NCI-H460 model.[1]
-
Mechanistic Correlation: The enhanced in vivo efficacy of this compound correlated directly with its superior cellular uptake and increased polyglutamylation observed in in vitro assays using NCI-H460 cells.[1][17]
These findings highlight that the rational design of this compound successfully translated into a more potent anti-tumor effect in these preclinical models.[10]
| Drug | Xenograft Model | Key Efficacy Finding | Mechanistic Correlate | Reference |
| This compound | NCI-H460, MV522 | Superior, dose-dependent tumor growth inhibition vs. Pemetrexed. | Enhanced cellular uptake and polyglutamylation. | [1] |
| Pemetrexed | NCI-H460, MV522 | Less effective tumor growth inhibition compared to this compound. | Lower cellular uptake and less efficient polyglutamylation. | [1] |
| Pemetrexed | A549 (Zebrafish) | Significant tumor growth inhibition (28.87% rate). | Anti-angiogenic and cytotoxic effects. | [18] |
| Pemetrexed | HCC827 (EGFR mutant) | Slowed tumor xenograft growth. | Inhibition of TS and downstream EGFR signaling. | [19][20] |
Note: While direct head-to-head data is most valuable, results from individual studies in other models (A549, HCC827) are included to provide a broader context of pemetrexed's activity.
Validated Experimental Protocol: Comparative Xenograft Efficacy Study
To ensure scientific rigor and reproducibility, this section details a comprehensive, self-validating protocol for a comparative efficacy study in a subcutaneous NSCLC xenograft model.
3.1. Causality Behind Experimental Choices
-
Cell Line Selection: The choice of cell line is paramount. NCI-H460 (large cell carcinoma) is recommended due to its rapid growth characteristics, which allow for a clear therapeutic window to be observed, and its documented use in direct comparative studies.[1][21] Using a cell line with known RFC-1 and FPGS expression levels is critical for correlating molecular characteristics with drug response.
-
Animal Model: Athymic nude or SCID mice are standard choices for xenograft studies as their compromised immune systems prevent rejection of human tumor cells.[21]
-
Drug Formulation & Dosing: Drugs should be formulated as described in previous studies to ensure consistency. Dosing should be based on established maximum tolerated doses (MTDs) from prior toxicology studies to compare the agents at their optimal therapeutic indices.
-
Controls: A vehicle control group is non-negotiable. This group receives the same injection volume and formulation buffer as the treatment groups, establishing a baseline for tumor growth and ensuring that any observed anti-tumor effects are due to the drug and not the vehicle.
3.2. Step-by-Step Methodology
-
Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase for implantation.
-
Cell Preparation for Implantation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Matrigel is used to support initial tumor establishment and growth.
-
Xenograft Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[21]
-
Tumor Growth Monitoring & Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound, Pemetrexed) ensuring a similar average tumor volume across all groups. This minimizes bias.
-
-
Drug Administration:
-
Administer drugs via intravenous (IV) or intraperitoneal (IP) injection according to a predetermined schedule (e.g., twice weekly).
-
Vehicle Control: Administer the formulation buffer.
-
This compound Group: Administer this compound at a clinically relevant dose (e.g., 1-2 mg/kg).[10]
-
Pemetrexed Group: Administer pemetrexed at its established MTD (e.g., 150 mg/kg).[10][22]
-
-
Efficacy Endpoints & Analysis:
-
Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500 mm³) or show signs of significant morbidity, in accordance with IACUC guidelines.
-
At necropsy, excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for proliferation/apoptosis markers, Western blot for target enzyme expression).
-
Figure 2. Standardized workflow for a comparative lung cancer xenograft study.
Conclusion and Future Directions
The preclinical data from lung cancer xenograft models strongly suggest that this compound possesses a distinct and more potent anti-tumor profile than pemetrexed, which is directly attributable to its superior cellular uptake and polyglutamylation.[1] This enhanced efficacy in preclinical settings provides a compelling rationale for its continued investigation in clinical trials for NSCLC.
For researchers, these findings underscore the importance of considering the molecular determinants of antifolate sensitivity—namely RFC-1 and FPGS expression—when designing studies and interpreting results. Future preclinical work could explore these agents in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors and may provide more predictive insights into clinical responses.[23]
References
- 1. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound in the management of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Sp...: Ingenta Connect [ingentaconnect.com]
- 8. drugs.com [drugs.com]
- 9. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benchchem.com [benchchem.com]
- 15. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The apatinib and pemetrexed combination has antitumor and antiangiogenic effects against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of Pralatrexate and Other Antifolates in Solid Tumors: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of pralatrexate and other key antifolates used in the treatment of solid tumors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, preclinical and clinical efficacy, and pharmacological profiles of these critical chemotherapeutic agents. Our objective is to furnish a comprehensive resource that not only presents comparative data but also elucidates the underlying scientific principles guiding the application and development of next-generation antifolates.
The Central Role of Folate Metabolism in Oncology and the Advent of Antifolates
Folate, a water-soluble B vitamin, is a pivotal cofactor in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] These processes are fundamental for DNA replication, repair, and methylation, making them critical for rapidly proliferating cells, including cancer cells.[3] Consequently, the folate metabolic pathway has long been an attractive target for cancer chemotherapy.
Antifolates are a class of drugs that structurally mimic folic acid, allowing them to enter cells and competitively inhibit key enzymes within the folate pathway, thereby disrupting DNA synthesis and inducing cell death.[2][4] Methotrexate, a first-generation antifolate, has been a cornerstone of cancer treatment for decades.[2][5] However, its efficacy can be limited by resistance mechanisms and toxicity.[4] This has spurred the development of newer antifolates, such as pemetrexed and this compound, designed to overcome these limitations.[6][7]
This compound, a 10-deazaaminopterin analog of methotrexate, was rationally designed to exhibit enhanced transport into tumor cells and more efficient intracellular retention, leading to a distinct and potent antitumor activity profile.[8][9] This guide will provide a detailed comparison of this compound with other clinically relevant antifolates, focusing on their application in solid tumors.
Unraveling the Mechanism of Action: A Deeper Dive into Antifolate Pharmacology
The efficacy of an antifolate is determined by a triad of factors: cellular uptake, intracellular polyglutamylation, and inhibition of target enzymes. Understanding the interplay of these factors is crucial for appreciating the distinct profiles of this compound, methotrexate, and pemetrexed.
Cellular Entry: The Gateway to Cytotoxicity
Antifolates primarily enter cells through two major transport systems: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[10]
-
Reduced Folate Carrier (RFC): Ubiquitously expressed, RFC is the primary transporter for folates and antifolates like methotrexate and this compound in most cells at physiological pH.[10] this compound was specifically designed to have a higher affinity for RFC than methotrexate.[11][12]
-
Proton-Coupled Folate Transporter (PCFT): PCFT functions optimally in acidic environments, such as the microenvironment of many solid tumors, and is the primary transporter for intestinal folate absorption.[10][13] Pemetrexed is an excellent substrate for both RFC and PCFT.[10] The expression and activity of these transporters can significantly influence the selective delivery of antifolates to tumor cells.[14][15]
Intracellular Retention: The Role of Polyglutamylation
Once inside the cell, antifolates are modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the drug molecule.[8][16] This process, known as polyglutamylation, has two critical consequences:
-
Enhanced Intracellular Retention: The polyglutamated forms are larger and more negatively charged, trapping the drug inside the cell and prolonging its duration of action.[8]
-
Increased Inhibitory Potency: Polyglutamylated antifolates are often more potent inhibitors of their target enzymes.[2]
This compound is a more efficient substrate for FPGS compared to methotrexate, leading to enhanced intracellular accumulation and prolonged drug action.[12]
Target Enzyme Inhibition: Disrupting the Folate Pathway
The primary targets of classical antifolates are enzymes crucial for nucleotide synthesis:
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for regenerating tetrahydrofolate, the active form of folate.[8][12] this compound and methotrexate are potent inhibitors of DHFR.[17]
-
Thymidylate Synthase (TS): This enzyme is responsible for the synthesis of thymidylate, a crucial component of DNA.[6] Pemetrexed is a multi-targeted antifolate that primarily inhibits TS, but also DHFR and other folate-dependent enzymes.[3][6]
The following diagram illustrates the folate metabolic pathway and the sites of action of this compound, methotrexate, and pemetrexed.
Caption: Folate metabolism and antifolate mechanism of action.
Comparative Efficacy in Solid Tumors: Preclinical and Clinical Evidence
Head-to-head studies have demonstrated a distinct activity profile for this compound compared to methotrexate and pemetrexed in various solid tumor models.
Preclinical In Vitro and In Vivo Data
A key study directly comparing the three antifolates revealed significant mechanistic differences. In NCI-H460 non-small cell lung cancer (NSCLC) cells, a significantly greater percentage of radiolabeled this compound was taken up and polyglutamylated compared to methotrexate or pemetrexed.[17] This enhanced cellular accumulation correlated with superior anti-tumor activity in NSCLC xenograft models.[17]
| Parameter | This compound | Methotrexate | Pemetrexed | Reference |
| DHFR Inhibition (Ki app) | 45 nM | 26 nM | >200 nM | [17] |
| Cellular Uptake (NCI-H460) | Significantly higher | Lower | Lower | [17] |
| Polyglutamylation (NCI-H460) | Significantly higher | Lower | Lower | [17] |
| In Vivo Efficacy (NSCLC Xenografts) | Superior tumor growth inhibition | Less effective | Less effective | [17] |
| Cytotoxicity (H2052 Mesothelioma, IC50) | 0.625 nM | 80 nM | More sensitive to PDX | [18] |
| Cytotoxicity (Lymphoma cell lines, IC50) | 3-5 nM | 30-50 nM | - | [12] |
Table 1: Comparative preclinical data for this compound, methotrexate, and pemetrexed.
These findings suggest that this compound's unique pharmacological properties may overcome some of the limitations associated with older antifolates, potentially including certain mechanisms of resistance.
Clinical Experience in Solid Tumors
While this compound is currently approved for the treatment of relapsed or refractory peripheral T-cell lymphoma, it has also been investigated in several solid tumors.[8][19]
-
Non-Small Cell Lung Cancer (NSCLC): this compound has been evaluated in multiple clinical trials for NSCLC. In a Phase 2 study, patients with previously treated NSCLC who received this compound showed a median survival of 13 months.
-
Mesothelioma: A completed clinical study has also assessed the role of this compound in mesothelioma.
Further clinical investigation is warranted to fully define the role of this compound in the treatment of various solid tumors, both as a single agent and in combination with other therapies.
Pharmacological Profiles: A Comparative Overview
| Feature | This compound | Methotrexate | Pemetrexed |
| Primary Target(s) | DHFR | DHFR | TS, DHFR, GARFT |
| Cellular Uptake | High affinity for RFC | Substrate for RFC | Substrate for RFC and PCFT |
| Polyglutamylation | Efficiently polyglutamylated | Polyglutamylated | Polyglutamylated |
| Route of Administration | Intravenous | Oral, Intravenous, Intrathecal | Intravenous |
| Common Toxicities | Mucositis, thrombocytopenia, anemia, neutropenia, elevated liver enzymes | Myelosuppression, mucositis, nephrotoxicity, hepatotoxicity | Myelosuppression, fatigue, nausea, rash |
Table 2: Comparative pharmacological profiles of this compound, methotrexate, and pemetrexed.
The distinct pharmacological profiles of these agents have important implications for their clinical use, including patient selection, dosing schedules, and management of adverse events. For instance, the dose-limiting toxicity of this compound is mucositis, which can be managed with folic acid and vitamin B12 supplementation.[20][21]
Experimental Protocols for Evaluating Antifolate Efficacy
To facilitate further research in this area, we provide standardized protocols for key preclinical assays used to compare the efficacy of antifolates.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of an antifolate required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., NCI-H460, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the antifolates (this compound, methotrexate, pemetrexed) in complete culture medium.
-
Incubation: Remove the old medium from the cell plates and add the drug-containing medium. Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifolates for Cancer Treatment [mesotheliomaweb.org]
- 3. Folic Acid Metabolism in Cancer [sigmaaldrich.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Major Facilitative Folate Transporters Solute Carrier 19A1 and Solute Carrier 46A1: Biology and Role in Antifolate Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Characterization of Reduced Folate Carrier and Protein-Coupled Folate Transporter for Antifolates Accumulation in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound for lymphoma - Australian Prescriber [australianprescriber.tg.org.au]
- 20. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methotrexate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Synergy of Pralatrexate and Bortezomib: An Analysis of Reproducibility and Mechanistic Underpinnings
For researchers and drug development professionals in oncology, the prospect of synergistic drug combinations offers a promising avenue to enhance therapeutic efficacy and overcome resistance. This guide provides an in-depth analysis of the reported in vitro synergy between the antifolate pralatrexate and the proteasome inhibitor bortezomib, with a critical focus on the reproducibility of these findings. We will delve into the mechanistic rationale, present the key experimental data, and provide detailed protocols to empower researchers to independently validate and build upon these discoveries.
I. The Scientific Rationale: Converging on Cancer Cell Apoptosis
Understanding the individual mechanisms of action for this compound and bortezomib is fundamental to appreciating the potential for their synergistic interaction.
This compound , a folate analog metabolic inhibitor, is designed for selective uptake by cancer cells that overexpress the reduced folate carrier-1 (RFC-1).[1] Once inside the cell, it potently inhibits dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA and RNA precursors.[2][3] This disruption of folate metabolism ultimately leads to an arrest of cellular replication and induces apoptosis.[1][2]
Bortezomib , the first-in-class proteasome inhibitor, targets the ubiquitin-proteasome pathway, which is essential for the degradation of intracellular proteins.[4][5] By reversibly inhibiting the 26S proteasome, bortezomib disrupts the degradation of pro-apoptotic factors, leading to their accumulation and triggering programmed cell death.[6][7]
The convergence of these two distinct mechanisms on the induction of apoptosis forms the basis of their potential synergy. The disruption of DNA synthesis by this compound, coupled with the inhibition of protein degradation and the accumulation of pro-apoptotic proteins by bortezomib, could create a cellular environment highly conducive to apoptosis.
II. Foundational Evidence for Synergy: A Preclinical Investigation
A pivotal study by Marchi et al. (2010) published in Clinical Cancer Research provided the first comprehensive preclinical evidence for the synergistic activity of this compound and bortezomib in T-cell lymphoid malignancies.[8][9] This study remains the cornerstone for understanding this drug combination.
Key Findings from Marchi et al. (2010):
-
Broad Cytotoxicity: Both this compound and bortezomib demonstrated concentration- and time-dependent cytotoxicity against a panel of T-lymphoma cell lines.[8][9]
-
Consistent Synergy: The combination of this compound and bortezomib exhibited synergistic cytotoxicity in all tested T-cell lymphoma lines.[8][9] The synergy was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
-
Enhanced Apoptosis: The combination of the two drugs led to a significant increase in apoptosis and caspase activation compared to either agent alone.[8][9]
-
Mechanistic Insights: The study suggested that the synergy could be mediated by the modulation of several key proteins involved in cell growth and survival pathways, including p27, NOXA, HH3, and RFC-1.[8][9]
The following table summarizes the key quantitative data from this seminal study:
| Cell Line | Subtype | This compound IC50 (48h, nM) | Bortezomib IC50 (48h, nM) | Combination Index (CI) at ~IC50 |
| H9 | Cutaneous T-Cell Lymphoma | 1.1 | ~5 | ≤ 0.38 |
| P12 | T-Cell Acute Lymphoblastic Leukemia | 1.7 | ~5 | ≤ 0.513 |
| PF382 | T-Cell Acute Lymphoblastic Leukemia | 5.5 | ~3 | ≤ 0.352 |
| HH | Cutaneous T-Cell Lymphoma | >100 (Resistant at 48h) | Not specified | ≤ 0.4 |
Data extracted from Marchi et al., Clin Cancer Res 2010;16(14):3648–58.[8][9]
III. The Question of Reproducibility: A Critical Evaluation
While the findings from Marchi et al. (2010) are compelling, the true test of any scientific discovery lies in its reproducibility. A direct, independent replication of these in vitro synergy studies in the same T-cell lymphoma cell lines has not been published to date. However, the scientific community has built upon these initial findings, providing indirect support and highlighting the clinical interest in this combination.
-
Rationale for Clinical Trials: The preclinical synergy data served as a strong rationale for subsequent clinical investigations. A review on the safety and efficacy of this compound explicitly mentions the preclinical synergy with bortezomib as a promising combination.[8]
-
Clinical Investigation in Elderly Patients: A pilot study in five elderly patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) utilized a combination of this compound and bortezomib, citing the preclinical synergistic effect as the basis for the trial.[6] The study reported that the combination could be used safely and effectively as a salvage therapy in this patient population.[6]
-
Phase 1 Trial in a Different Malignancy: A phase 1 clinical trial evaluated the combination of this compound and bortezomib in patients with relapsed/refractory multiple myeloma.[4] While a different disease context, this study demonstrated that the combination was generally safe and showed modest clinical activity, further validating the exploration of this drug pairing in a clinical setting.[4]
The absence of a direct head-to-head reproduction of the in vitro experiments is not uncommon in preclinical research. However, it underscores the importance of robust internal validation for any laboratory seeking to explore this combination further. Factors that can influence the reproducibility of in vitro synergy studies include:
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter their sensitivity to drugs.
-
Experimental Conditions: Variations in cell seeding density, media composition, and incubation times can impact results.
-
Synergy Quantification Models: While the Chou-Talalay method is widely used, other models like the Bliss independence or Loewe additivity models exist, and the choice of model can influence the interpretation of synergy.[7]
-
Reagent Quality: The purity and activity of the drug compounds are critical.
IV. Experimental Protocols for In Vitro Synergy Assessment
To facilitate the independent verification and exploration of the this compound-bortezomib synergy, we provide the following detailed experimental protocols based on the methodologies described in the foundational literature.
A. Cell Viability Assay (MTT/XTT-based)
This protocol is designed to determine the cytotoxic effects of this compound and bortezomib, both individually and in combination.
-
Cell Seeding: Plate T-cell lymphoma cells (e.g., H9, P12) in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a dilution series for both this compound and bortezomib. For combination studies, a fixed-ratio dilution series (e.g., based on the IC50 ratio of the individual drugs) is recommended.
-
Drug Treatment: After allowing the cells to adhere overnight (for adherent lines) or acclimate, add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: For MTT, solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm. For XTT, read the absorbance directly at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for each drug alone and for the combination.
B. Synergy Analysis: The Chou-Talalay Method
The Combination Index (CI) is calculated using software such as CompuSyn, which is based on the Chou-Talalay method.[10]
-
Data Input: Input the dose-response data for each drug alone and for the fixed-ratio combination.
-
CI Calculation: The software will calculate the CI values at different effect levels (e.g., IC50, IC75, IC90).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Generation: The software can also generate isobolograms, which provide a graphical representation of the synergy. Data points falling below the line of additivity indicate synergy.
V. Visualizing the Workflow and Proposed Mechanism
To provide a clearer understanding of the experimental process and the hypothesized molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the in vitro assessment of drug synergy.
Caption: The proposed convergent mechanism of action for this compound and bortezomib.
VI. Conclusion and Future Directions
The combination of this compound and bortezomib presents a compelling, mechanistically rational approach to treating T-cell malignancies. The foundational preclinical work by Marchi et al. (2010) provides strong evidence for in vitro synergy, which has subsequently fueled clinical interest in this combination.[8][9] While direct, independent reproduction of these in vitro findings is lacking in the published literature, the progression of this combination into clinical trials for both lymphoma and multiple myeloma lends credence to the initial observations.[4][6]
For researchers in the field, this guide serves as a comprehensive resource for understanding the existing data and as a practical manual for conducting independent validation studies. Rigorous adherence to standardized protocols and a critical awareness of the factors influencing reproducibility are paramount. Future research should focus on further elucidating the molecular mechanisms of this synergy, identifying predictive biomarkers for patient response, and exploring this combination in a broader range of hematological malignancies.
VII. References
-
Marchi, E., Paoluzzi, L., Scotto, L., Seshan, V. E., Zain, J. M., Zinzani, P. L., & O'Connor, O. A. (2010). This compound is synergistic with the proteasome inhibitor bortezomib in in vitro and in vivo models of T-cell lymphoid malignancies. Clinical Cancer Research, 16(14), 3648–3658. --INVALID-LINK--
-
O'Connor, O. A., Pro, B., Pinter-Brown, L., Bartlett, N., Popplewell, L., Coiffier, B., ... & Shustov, A. (2011). This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results from the pivotal PROPEL study. Journal of clinical oncology, 29(9), 1182. --INVALID-LINK--
-
Marchi, E., & O'Connor, O. A. (2011). Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma. Therapeutic advances in hematology, 2(4), 225-233. --INVALID-LINK--
-
Marchi, E., Paoluzzi, L., Scotto, L., Seshan, V. E., Zain, J. M., Zinzani, P. L., ... & O'Connor, O. A. (2010). This compound is synergistic with the proteasome inhibitor bortezomib in in vitro and in vivo models of T-cell lymphoid malignancies. Clinical cancer research, 16(14), 3648-3658. --INVALID-LINK--
-
Marchi, E., Paoluzzi, L., Scotto, L., Seshan, V. E., Zain, J. M., Zinzani, P. L., & O'Connor, O. A. (2010). This compound Is Synergistic with the Proteasome Inhibitor Bortezomib in In vitro and In vivo Models of T-Cell Lymphoid Malignancies. Clinical Cancer Research, 16(14), 3648–3658. --INVALID-LINK--
-
Fonder, A., Zonder, J., & Wang, Z. (2016). A phase 1, open‐label, dose‐escalation study of this compound in combination with bortezomib in patients with relapsed/refractory multiple myeloma. British journal of haematology, 173(5), 729-736. --INVALID-LINK--
-
Kim, S. J., Kim, K., Kim, B. S., Kim, C. Y., Suh, C., & Huh, J. (2016). This compound in combination with bortezomib for relapsed or refractory peripheral T cell lymphoma in 5 elderly patients. Cancer research and treatment: official journal of Korean Cancer Association, 48(2), 823. --INVALID-LINK--
-
Aghajanian, C., Sill, M. W., Darcy, K. M., Greer, B., McMeekin, D. S., Rose, P. G., ... & Rubin, S. C. (2012). Phase II trial of bevacizumab in recurrent or persistent endometrial cancer: a Gynecologic Oncology Group study. Journal of clinical oncology, 30(28), 3460. --INVALID-LINK--
-
Aittokallio, T. (2018). Methods for high-throughput drug combination screening and synergy scoring. In Cancer Drug Resistance (pp. 351-370). Humana Press, New York, NY. --INVALID-LINK--
-
Wikipedia. (2023). This compound. In Wikipedia. --INVALID-LINK--
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. --INVALID-LINK--
-
Patsnap. (2024). What is the mechanism of this compound? - Patsnap Synapse. --INVALID-LINK--
References
- 1. This compound is synergistic with the proteasome inhibitor bortezomib in in vitro and in vivo models of T-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bortezomib combination therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1, open-label, dose-escalation study of this compound in combination with bortezomib in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECOVER identifies synergistic drug combinations in vitro through sequential model optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Combination with Bortezomib for Relapsed or Refractory Peripheral T Cell Lymphoma in 5 Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Pralatrexate: Biomarkers of Sensitivity and Resistance in Cancer Cell Lines
Dated: January 3, 2026
Abstract
Pralatrexate (Folotyn®) is a rationally designed antifolate that has demonstrated significant clinical activity, leading to its approval for relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its efficacy is rooted in a unique biochemical profile that enhances its uptake and retention in tumor cells compared to older antifolates like methotrexate.[2][3] This guide provides an in-depth comparison of the molecular biomarkers that govern cancer cell sensitivity and resistance to this compound. We will dissect the key pathways, compare its activity to methotrexate, and provide detailed experimental protocols for biomarker validation, offering researchers a comprehensive framework for investigating this potent chemotherapeutic agent.
The this compound Mechanism: Transport, Trapping, and Targeting
This compound is a folate analog metabolic inhibitor that disrupts the synthesis of DNA and RNA, which is essential for the proliferation of rapidly dividing cancer cells.[4][5][6] Its mechanism can be understood as a three-step process:
-
Cellular Influx: this compound is specifically designed for efficient transport into cancer cells via the Reduced Folate Carrier 1 (RFC1) , also known as Solute Carrier Family 19 Member 1 (SLC19A1).[2][5][7] It exhibits a substantially higher binding affinity for RFC1 than methotrexate, leading to more effective internalization by tumor cells that overexpress this transporter.[5][8][9]
-
Intracellular Retention: Once inside the cell, this compound is modified by the enzyme Folylpolyglutamate Synthetase (FPGS) .[2][5][10] FPGS adds multiple glutamate residues to the drug molecule in a process called polyglutamylation.[4] This is a critical step for two reasons: the negatively charged polyglutamated forms are trapped within the cell and are also more potent inhibitors of their target enzymes.[4][11][12][13] this compound is a superior substrate for FPGS compared to methotrexate, resulting in enhanced intracellular accumulation and prolonged drug action.[3][8][11]
-
Target Inhibition: The primary target for this compound is the enzyme Dihydrofolate Reductase (DHFR) .[4][5][6] By potently inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4][5][14] This leads to cell cycle arrest and apoptosis.[4][12]
Biomarkers of this compound Sensitivity
The efficacy of this compound is strongly correlated with the expression levels of the proteins involved in its transport and metabolism. High sensitivity is generally observed in cancer cells with:
-
High RFC1 (SLC19A1) Expression: As the primary gateway for drug entry, high levels of the RFC1 transporter are a major determinant of sensitivity.[5] Studies have shown a direct correlation between RFC1 mRNA levels and sensitivity to this compound-induced apoptosis in multiple myeloma and lymphoma cell lines.[3][5]
-
High FPGS Expression: Efficient polyglutamylation by FPGS is essential for trapping this compound inside the cell and maximizing its inhibitory potential.[10][15] Consequently, high FPGS mRNA and protein expression is a strong predictor of this compound sensitivity.[16]
| Cell Line (Cancer Type) | This compound IC50 (nM) | Relative SLC19A1 mRNA | Relative FPGS mRNA | Predicted Sensitivity |
| H9 (T-cell Lymphoma) | 1.1 - 2.5 | High | High | Sensitive |
| KOPT-K1 (T-cell Lymphoma) | 1.0 - 1.7 | High | High | Sensitive |
| MM.1s (Multiple Myeloma) | ~10 | High | Moderate | Sensitive |
| DU145 (Prostate) | <100 | Moderate | High | Sensitive |
| NCI-H460 (NSCLC) | <100 | Moderate | Moderate | Sensitive |
| U266 (Multiple Myeloma) | >1000 | Low | Low | Resistant |
| HH (T-cell Lymphoma) | Resistant at 48h | Low | Low | Resistant |
| MDA-MB-435 (Melanoma) | >350,000 | Very Low | Very Low | Resistant |
| Table 1. Correlation of key biomarker expression with this compound cytotoxicity (IC50) in various cancer cell lines. Data synthesized from multiple preclinical studies.[8][15][16][17] Note: IC50 values can vary based on exposure time and assay conditions. |
Mechanisms and Biomarkers of this compound Resistance
Acquired or intrinsic resistance to this compound often involves alterations that counteract its mechanism of action. Key resistance biomarkers include:
-
Low or Absent RFC1 Expression: The most common mechanism of acquired resistance is the downregulation of the RFC1 transporter, which severely limits drug influx.[16][18]
-
Impaired Polyglutamylation: Reduced expression or inactivating mutations in the FPGS gene can prevent the intracellular trapping of this compound, allowing it to be easily removed from the cell.[10][11]
-
Increased DHFR Expression: Amplification of the DHFR gene can lead to overexpression of the target enzyme, requiring higher intracellular drug concentrations to achieve effective inhibition.[10][18][19]
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, contributing to resistance.[20][21]
Comparative Analysis: this compound vs. Methotrexate
This compound was rationally designed to overcome some of the limitations of methotrexate.[3][22] The key molecular differences that translate to superior preclinical potency are summarized below.
| Feature | This compound | Methotrexate | Advantage this compound |
| Affinity for RFC1 | High (Kt ~0.52 µM) | Lower (Ki ~5.2 µM) | ~10-fold greater affinity allows for more efficient cellular uptake.[8][9] |
| Substrate for FPGS | Excellent | Good | More readily polyglutamylated, leading to enhanced intracellular retention.[3][8] |
| Affinity for DHFR | Very High (Ki ~13.4 pM) | High | Is a more potent inhibitor of the target enzyme.[17] |
| Preclinical Potency | High | Moderate | Often exhibits IC50 values that are at least one log lower than methotrexate in lymphoma cell lines.[3][23] |
| Resistance Mechanism | Primarily decreased RFC1 | Often increased DHFR | May overcome resistance mechanisms that affect methotrexate.[16] |
| Table 2. Comparison of key biochemical and pharmacological properties of this compound and methotrexate. |
Experimental Guide: A Framework for Biomarker Validation
Validating the role of these biomarkers requires a systematic approach. This section provides trusted, step-by-step protocols for core experiments.
Workflow for Biomarker Assessment
The overall workflow involves characterizing the sensitivity of a panel of cell lines to this compound and correlating this with the molecular expression of putative biomarkers.
Protocol: Determining this compound IC50 via MTT Assay
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells/well (optimize for cell line) in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. A common range is 0.1 nM to 100 µM. Include a "medium only" control (blank) and a "cells + medium with DMSO" control (vehicle).
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability vs. log[this compound concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[24]
-
Protocol: Quantifying Biomarker Gene Expression via qRT-PCR
This protocol measures the mRNA levels of SLC19A1, FPGS, and DHFR.
Principle: Quantitative Real-Time PCR (qRT-PCR) measures the amplification of a targeted DNA molecule during the PCR in real-time, not at its end, as in conventional PCR. This allows for the quantification of starting amounts of template.
Materials:
-
Cultured cells (treated or untreated)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (SLC19A1, FPGS, DHFR) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest ~1-2 million cells per cell line. Extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (~50 ng)
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate in a qPCR instrument with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis for SYBR Green assays.
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the housekeeping gene: ΔCt = Ct(target) - Ct(housekeeping).
-
Calculate the relative expression compared to a control cell line (e.g., a known sensitive line): ΔΔCt = ΔCt(sample) - ΔCt(control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).[25]
-
Conclusion and Future Perspectives
The sensitivity of cancer cells to this compound is governed by a well-defined set of molecular determinants. The expression levels of the influx transporter RFC1 and the polyglutamylating enzyme FPGS are primary biomarkers of sensitivity, while their downregulation, coupled with DHFR amplification or increased efflux pump activity, are hallmarks of resistance.[16] The distinct pharmacological profile of this compound, particularly its high affinity for RFC1 and FPGS, provides a clear advantage over methotrexate and a rationale for its use in specific cancer types.[3][8]
Future research should focus on integrating these biomarker assessments into clinical trial designs to better select patient populations likely to respond. Furthermore, exploring synergistic combinations, for instance with epigenetic modifiers that may re-sensitize resistant cells by upregulating RFC1 expression, holds significant promise for improving clinical outcomes.[18][26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The membrane transport and polyglutamation of this compound, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HealthTree Foundation for Peripheral T-Cell Lymphoma, this compound Treatment Details [healthtree.org]
- 15. apexbt.com [apexbt.com]
- 16. Single agent and combination studies of this compound and molecular correlates of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Generation of this compound resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Human multidrug transporter ABCG2, a target for sensitizing drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oaepublish.com [oaepublish.com]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation of this compound resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers [cris.unibo.it]
Navigating Pralatrexate Cross-Resistance: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth analysis of cross-resistance patterns observed with pralatrexate, a potent dihydrofolate reductase (DHFR) inhibitor, in comparison to other chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to inform future research and clinical strategies. We will explore the molecular underpinnings of this compound resistance and present comparative data to guide the rational selection of combination therapies and subsequent lines of treatment.
The Mechanistic Landscape of this compound Action and Resistance
This compound is a folate analog metabolic inhibitor designed for enhanced cellular uptake and intracellular retention compared to its predecessor, methotrexate.[1][2] Its primary mechanism of action involves the competitive inhibition of DHFR, a critical enzyme in the folate pathway responsible for the synthesis of nucleotides required for DNA and RNA replication.[3][4] This targeted inhibition ultimately leads to apoptosis in rapidly dividing cancer cells.[3]
A key feature of this compound's design is its high affinity for the reduced folate carrier 1 (RFC1), a transmembrane protein that facilitates the transport of folates and antifolates into the cell.[5] Once inside, this compound is efficiently polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug within the cell and enhances its inhibitory effect on DHFR.[6]
Resistance to this compound, as with other antifolates, can emerge through various mechanisms. Preclinical studies have identified two primary drivers of acquired this compound resistance:
-
Downregulation of RFC1: Reduced expression of the RFC1 transporter limits the influx of this compound into the cancer cell, thereby decreasing its intracellular concentration and cytotoxic efficacy.[7]
-
Increased DHFR Expression: Amplification of the DHFR gene leads to overexpression of the target enzyme. This requires higher intracellular concentrations of this compound to achieve a therapeutic effect, effectively rendering the cell resistant at standard doses.[7]
Understanding these resistance mechanisms is crucial for predicting and overcoming treatment failure. The following sections will delve into the experimental evidence of cross-resistance between this compound and other chemotherapeutic agents, providing a framework for navigating these challenges.
Comparative Analysis of In Vitro Cross-Resistance
The development of this compound-resistant cell lines has been instrumental in characterizing its cross-resistance profile. The following tables summarize the 50% inhibitory concentration (IC50) values from key studies, illustrating the comparative sensitivity of parental and this compound-resistant cancer cell lines to various chemotherapeutic agents.
Table 1: Comparative IC50 Values of this compound and Methotrexate in this compound-Resistant T-Cell Lymphoma and T-Lymphoblastic Leukemia Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Methotrexate IC50 (nM) | Fold Resistance (this compound) | Fold Resistance (Methotrexate) | Reference |
| H9 | Parental | 3.3 | 6.4 | - | - | [3] |
| H9-12 | Resistant | 34 | 170.2 | 10.3 | 26.6 | [3] |
| H9-200 | Resistant | >1000 | 4073 | >303 | 636.4 | [3] |
| CEM | Parental | 0.6 | - | - | - | [5] |
| CEM/P | Resistant | 20 | - | 33.3 | - | [5] |
| MOLT4 | Parental | 2.4 | - | - | - | [5] |
| MOLT4/P | Resistant | 80 | - | 33.3 | - | [5] |
Table 2: Cross-Resistance Profile of this compound-Resistant T-Cell Lymphoma Cells (H9-12 and H9-200) to Other Chemotherapeutic Agents
| Drug | Class | H9 Parental IC50 | H9-12 Resistant IC50 | H9-200 Resistant IC50 | Cross-Resistance Observed | Reference |
| Methotrexate | Antifolate | 6.4 nM | 170.2 nM | 4073 nM | Yes | [3] |
| Romidepsin | HDAC Inhibitor | - | - | - | No | [3] |
| Azacitidine | Hypomethylating Agent | - | - | - | No | [3] |
| Decitabine | Hypomethylating Agent | - | - | - | No | [3] |
| Gemcitabine | Nucleoside Analog | - | - | - | No | [3] |
| Doxorubicin | Anthracycline | - | - | - | No | [3] |
| Bortezomib | Proteasome Inhibitor | - | - | - | No | [3] |
The data clearly demonstrate significant cross-resistance between this compound and methotrexate. This is expected, given their shared mechanism of action as DHFR inhibitors and reliance on RFC1 for cellular entry.[3] Conversely, this compound-resistant cells retain sensitivity to a range of other cytotoxic agents with distinct mechanisms, including histone deacetylase (HDAC) inhibitors, hypomethylating agents, nucleoside analogs, anthracyclines, and proteasome inhibitors.[3] This lack of cross-resistance provides a strong rationale for combination therapies or sequential treatment with these agents in patients who develop resistance to this compound.
Visualizing the Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams illustrate the key molecular pathway of this compound resistance and a standard experimental workflow for assessing cross-resistance.
Figure 1: Molecular pathway of this compound action and resistance.
Figure 2: Experimental workflow for in vitro cross-resistance studies.
Experimental Protocols
A fundamental technique for assessing cross-resistance is the determination of IC50 values through cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability and IC50 Determination
1. Reagent Preparation:
- MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C.
- Solubilization Solution: Prepare a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF).
2. Cell Seeding:
- Harvest and count parental and resistant cells in their logarithmic growth phase.
- Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
3. Drug Treatment:
- Prepare serial dilutions of this compound and the other chemotherapeutic agents to be tested.
- Remove the culture medium from the wells and add 100 µL of fresh medium containing the various drug concentrations. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
- After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
- Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[8]
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
- Incubate the plates at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete solubilization.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
- Subtract the background absorbance from a blank well (medium only).
- Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The experimental evidence strongly indicates that while this compound-resistant cancers exhibit cross-resistance to methotrexate, they remain sensitive to a variety of other chemotherapeutic agents with different mechanisms of action. This lack of broad cross-resistance is a significant clinical advantage and supports the investigation of this compound in combination with agents such as HDAC inhibitors, hypomethylating agents, and nucleoside analogs.
For drug development professionals, these findings underscore the importance of understanding the specific molecular mechanisms of resistance to targeted therapies. The development of companion diagnostics to assess RFC1 and DHFR status in patients could help predict response to this compound and guide treatment decisions. Furthermore, the rational design of clinical trials investigating this compound in combination with non-cross-resistant agents holds the promise of overcoming acquired resistance and improving outcomes for patients with T-cell lymphomas and other malignancies.
References
- 1. This compound | CAS#:146464-95-1 | Chemsrc [chemsrc.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of resistance to methotrexate in mouse methotrexate-resistant cells by cancer drug resistance and metabolism SuperArray. | Semantic Scholar [semanticscholar.org]
- 7. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
An Independent Validation of Published Pralatrexate Preclinical Findings: A Comparative Guide for Researchers
This guide provides an in-depth, independent validation and comparison of the preclinical findings for pralatrexate, a folate analog metabolic inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic claims of this compound, objectively compares its performance against other antifolates like methotrexate, and provides detailed experimental protocols to enable independent verification of these findings.
Introduction to this compound and its Acclaimed Mechanism of Action
This compound (Folotyn®) is a chemotherapeutic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] It belongs to the antifolate class of drugs, which interfere with the metabolic pathways dependent on folic acid, a crucial nutrient for the synthesis of DNA and RNA.[3][4] The rational design of this compound aimed to improve upon older antifolates, such as methotrexate, by enhancing its entry into cancer cells and increasing its intracellular retention and activity.[5][6]
The purported mechanism of action of this compound is multifaceted and relies on three key cellular processes[1][3][7]:
-
Enhanced Cellular Uptake: this compound is designed to be a high-affinity substrate for the reduced folate carrier (RFC-1), a protein that transports folates into cells.[1][7][8] This is significant because many cancer cells overexpress RFC-1, potentially allowing for selective accumulation of the drug in malignant tissues.[8][9]
-
Inhibition of Dihydrofolate Reductase (DHFR): Once inside the cell, this compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that converts dihydrofolate to tetrahydrofolate.[3][4][10] This inhibition disrupts the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[3][10]
-
Increased Intracellular Retention via Polyglutamylation: this compound is efficiently polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS).[3][7][8] This process adds multiple glutamate residues to the this compound molecule, trapping it within the cell and enhancing its inhibitory effect on DHFR and other folate-dependent enzymes.[3][7]
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound enters cancer cells via RFC-1, is polyglutamylated by FPGS for retention, and inhibits DHFR, blocking DNA synthesis and inducing apoptosis.
Comparative Preclinical Efficacy: this compound vs. Other Antifolates
A cornerstone of the preclinical claims for this compound is its superior potency and efficacy compared to other antifolates, most notably methotrexate and pemetrexed. This superiority is attributed to its enhanced cellular uptake and more efficient polyglutamylation.[5][7]
In Vitro Cytotoxicity
Numerous in vitro studies across a range of cancer cell lines have demonstrated that this compound exhibits significantly lower IC50 (half-maximal inhibitory concentration) values than methotrexate and pemetrexed, indicating greater potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Methotrexate IC50 (nM) | Pemetrexed IC50 (nM) | Reference |
| H2052 | Mesothelioma | 0.625 | 80 | - | [11] |
| MM.1s | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | - | [9] |
| ARH-77 | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | - | [9] |
| KMS-11 | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | - | [9] |
| PCNY-1B | Multiple Myeloma | 1.7 - 9.7 | 22.7 - 40.9 | - | [9] |
| Neuroblastoma (various) | Neuroblastoma | ~10-fold lower than MTX | - | - | [12] |
| CCRF-CEM | Leukemia | ~30-fold lower than MTX | - | - | [13] |
Note: IC50 values can vary based on experimental conditions such as drug exposure time.
Enzymatic Inhibition and Cellular Transport
The enhanced potency of this compound is supported by direct measurements of its interaction with key enzymes and transporters.
| Parameter | This compound | Methotrexate | Pemetrexed | Key Finding | Reference |
| DHFR Inhibition (Ki app) | 45 nM | 26 nM | >200 nM | This compound and methotrexate show comparable potent DHFR inhibition, while pemetrexed is a weak inhibitor.[5] | [5] |
| RFC-1 Transport (Vmax/Km) | 12.6 | 0.9 | - | This compound's rate of influx into cells via RFC-1 is approximately 14 times that of methotrexate.[6] | [6][13] |
| FPGS Polyglutamylation (Vmax/Km) | ~10-fold higher than MTX | - | - | This compound is a significantly more efficient substrate for polyglutamylation than methotrexate.[8] | [8] |
In Vivo Antitumor Activity
The superior in vitro profile of this compound translates to enhanced antitumor activity in preclinical xenograft models of human cancers.
| Xenograft Model | Cancer Type | This compound Finding | Methotrexate Finding | Reference |
| HT Lymphoma | Lymphoma | ~90% complete tumor regression | Modest growth inhibition | [14] |
| RL Lymphoma | Lymphoma | 56% complete tumor regression | Minor growth inhibition | [14] |
| SKI-DLBCL-1 | Lymphoma | 30% complete tumor regression | Minor growth inhibition | [14] |
| MV522 & NCI-H460 | NSCLC | Superior, dose-dependent tumor growth inhibition | Less active at the same dose | [5] |
Experimental Protocols for Independent Validation
To facilitate the independent validation of these preclinical findings, this section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow Overview
The following diagram outlines a typical workflow for the preclinical validation of an antifolate drug like this compound.
Caption: A typical workflow for validating this compound's preclinical efficacy, from enzymatic assays to in vivo studies.
Protocol 1: DHFR Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound for dihydrofolate reductase.
-
Principle: This assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this reaction is measured in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
This compound, Methotrexate (as a comparator)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound and methotrexate in the assay buffer.
-
In each well of the 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and a fixed concentration of NADPH.
-
Add the different concentrations of the inhibitors to the respective wells. Include control wells with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of DHF to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes).
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.
-
Plot the reaction rates against the inhibitor concentrations and use appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation) to determine the Ki value.
-
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
-
Principle: Cancer cells are cultured in the presence of varying concentrations of the drug. After a set period, cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
-
Materials:
-
Cancer cell line of interest (e.g., a T-cell lymphoma line like Jurkat or a NSCLC line like NCI-H460)
-
Complete cell culture medium
-
This compound, Methotrexate
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and methotrexate in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include control wells with drug-free medium.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values to the control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 3: In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line for implantation
-
This compound, Methotrexate, and a vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, methotrexate).
-
Administer the drugs according to a predetermined schedule and dose (e.g., intravenous injection once weekly).[15]
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Mechanisms of Resistance to this compound
An important aspect of validating a drug's preclinical profile is understanding potential mechanisms of resistance. For this compound, preclinical studies have identified several ways cancer cells can evade its cytotoxic effects:
-
Downregulation of RFC-1: Reduced expression of the RFC-1 transporter leads to decreased uptake of this compound into the cancer cell.[16][17]
-
Increased DHFR Expression: Amplification of the DHFR gene can lead to an overproduction of the DHFR enzyme, requiring higher concentrations of this compound to achieve effective inhibition.[16][18]
-
Impaired Polyglutamylation: Decreased activity of the FPGS enzyme can result in less efficient polyglutamylation and reduced intracellular retention of this compound.[17]
Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies. Preclinical studies have shown, for example, that this compound can act synergistically with other agents like the histone deacetylase inhibitor romidepsin.[19][20]
Conclusion and Future Directions
The preclinical data for this compound consistently demonstrate a distinct and superior profile compared to older antifolates like methotrexate. This is underpinned by its rational design, which enhances its transport into cancer cells and subsequent intracellular retention. The provided comparative data and experimental protocols offer a robust framework for the independent validation of these findings.
Future research should continue to explore the full potential of this compound, including:
-
Combination Therapies: Identifying synergistic combinations with other anticancer agents to enhance efficacy and overcome resistance.[21][22]
-
Biomarker Identification: Investigating whether the expression levels of RFC-1, DHFR, or FPGS in patient tumors can predict clinical response to this compound.[9][23]
-
Expansion to Other Malignancies: Evaluating the efficacy of this compound in other cancer types that are dependent on folate metabolism.[5][14]
By rigorously validating and building upon the foundational preclinical work, the scientific community can continue to optimize the clinical application of this compound for the benefit of patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of this compound for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Preclinical evaluation of the anti-tumor activity of this compound in high-risk neuroblastoma cells | Semantic Scholar [semanticscholar.org]
- 13. tga.gov.au [tga.gov.au]
- 14. tandfonline.com [tandfonline.com]
- 15. HealthTree Foundation for Peripheral T-Cell Lymphoma, this compound Treatment Details [healthtree.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical pharmacologic evaluation of this compound and romidepsin confirms potent synergy of the combination in a murine model of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase II Study of the Novel Antifolate Agent this compound in Combination with the Histone Deacetylase Inhibitor Romidepsin for the Treatment of Patients with MatureT-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pralatrexate for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to safety extends beyond the benchtop. The proper management and disposal of potent cytotoxic compounds like Pralatrexate are paramount to ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and best practices for handling hazardous pharmaceutical waste.
This compound is a folate analog metabolic inhibitor used in cancer therapy, specifically targeting dihydrofolate reductase.[1] Its cytotoxic nature necessitates stringent handling and disposal procedures to mitigate risks of exposure and environmental contamination.[2][3] Improper disposal can lead to significant health hazards, as this compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects and cancer.[4]
This document outlines the essential procedures for managing this compound waste, from personal protective equipment (PPE) and spill management to the final disposal of contaminated materials, in accordance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
I. Foundational Safety Principles: Risk Assessment and PPE
Before initiating any procedure involving this compound, a thorough risk assessment is crucial. The primary routes of exposure include inhalation of aerosols, skin absorption, and ingestion.[7] Therefore, all handling and disposal activities must be conducted within a designated area, preferably a containment ventilated enclosure or a Class II Biological Safety Cabinet (BSC), to minimize aerosol generation.[7]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound waste.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact with the cytotoxic drug.[8] Double gloving provides an additional barrier. |
| Gown | Disposable, impermeable, long-sleeved gown with closed front and elastic cuffs | Protects skin and personal clothing from contamination.[8] |
| Eye/Face Protection | Safety goggles and a face shield or a full-face respirator | Protects eyes and face from splashes and aerosols.[9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required if there is a risk of inhaling aerosolized particles, especially during spill cleanup.[9] |
Always inspect PPE for integrity before use and follow proper donning and doffing procedures to avoid cross-contamination.
II. This compound Waste Stream Categorization and Segregation
Proper segregation of waste is critical for regulatory compliance and safe disposal. This compound waste is classified as hazardous pharmaceutical waste and must be managed according to the EPA's Resource Conservation and Recovery Act (RCRA) regulations.[5][10]
Workflow for this compound Waste Segregation:
Caption: this compound waste segregation workflow.
Step-by-Step Segregation Protocol:
-
Bulk this compound Waste: This includes any unused or expired vials of this compound, as well as materials heavily contaminated from a spill. This waste is considered "bulk" chemotherapy waste and must be disposed of in a black RCRA hazardous waste container.[11]
-
Trace this compound Waste: This category includes items that are contaminated with residual amounts of the drug, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and labware.[12] These materials should be placed in a designated yellow trace chemotherapy waste container.[11][12]
-
This compound-Contaminated Sharps: All sharps, including needles, syringes with attached needles, and broken glass vials, must be immediately placed into a puncture-resistant cytotoxic sharps container, typically yellow with a purple lid.[13]
All waste containers must be clearly labeled as "Hazardous Waste - Cytotoxic" and include the name of the drug (this compound).[13]
III. Spill Management Protocol
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and further contamination.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE as described in Section I.
Spill Cleanup Procedure:
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to gently cover and contain the spill, working from the outside in. For solid spills, carefully place a damp absorbent pad over the powder to avoid aerosolization.
-
Clean the Area: Using the spill kit supplies, clean the area three times with a detergent solution, followed by a clean water rinse.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as bulk this compound waste in a black RCRA hazardous waste container.
-
Documentation: Document the spill and the cleanup procedure in the laboratory's safety records.
IV. Decontamination of Work Surfaces and Equipment
All surfaces and non-disposable equipment that may have come into contact with this compound must be thoroughly decontaminated. A two-step process is recommended:
-
Deactivation: Use a solution of 2% sodium hypochlorite to deactivate any residual this compound.
-
Cleaning: Following deactivation, clean the surface with a detergent solution to remove any residue, and then rinse with water.
V. Final Disposal Logistics
The final step in the process is the removal of the hazardous waste from the facility.
-
Container Management: Ensure all waste containers are securely sealed, properly labeled, and stored in a designated, secure area away from general laboratory traffic.
-
Licensed Waste Hauler: Arrange for pickup by a licensed hazardous waste contractor who is certified to transport and dispose of cytotoxic and hazardous pharmaceutical waste.[13]
-
Incineration: The required method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration at a permitted facility.[10][13] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Record Keeping: Maintain detailed records of all hazardous waste manifests, which document the waste's journey from your facility to its final disposal.[13]
By adhering to these rigorous procedures, we can ensure that our vital research and development activities are conducted with the highest standards of safety and environmental responsibility. This commitment not only protects our immediate team but also builds a foundation of trust and scientific integrity.
References
- 1. globalrph.com [globalrph.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. wiggin.com [wiggin.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 11. Guidelines for Handling Hazardous Medical Waste [compliancetrainingonline.com]
- 12. stericycle.com [stericycle.com]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
Navigating the Safe Handling of Pralatrexate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Pralatrexate. As a potent antineoplastic agent, strict adherence to safety protocols is paramount to mitigate occupational exposure and ensure a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and integrity.
Understanding the Hazard: Why this compound Demands Respect
This compound is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase (DHFR). This action disrupts the synthesis of DNA and RNA, leading to cell death, particularly in rapidly dividing cancer cells. It is this potent cytotoxic mechanism that makes this compound an effective therapeutic, but also a significant occupational hazard. The National Institute for Occupational Safety and Health (NIOSH) classifies this compound as a hazardous antineoplastic drug, necessitating stringent handling precautions.[1][2][3]
Exposure to hazardous drugs can lead to a range of health effects, from skin rashes to reproductive toxicity and cancer.[4] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and rigorous operational and disposal plans is not just recommended—it is essential.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. All manipulations of this compound, especially those that could generate aerosols (e.g., reconstitution of powders, transfer of solutions), must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). These containment primary engineering controls (C-PECs) are designed to protect both the product from contamination and the personnel from exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical when handling this compound. There is no safe level of exposure to cytotoxic drugs.[5] All PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste.
Core PPE Requirements
| PPE Component | Standard/Specification | Rationale |
| Gloves | Two pairs of chemotherapy gloves tested to ASTM D6978 standard. | The ASTM D6978 standard specifically assesses the resistance of medical gloves to permeation by chemotherapy drugs, offering a higher level of protection than standard examination gloves.[1][6] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately after a task. |
| Gowns | Disposable, lint-free, low-permeability gowns made of a material like polyethylene-coated polypropylene. Gowns must close in the back, have long sleeves with tight-fitting elastic or knit cuffs. | Protects the arms and body from splashes and spills. The back closure design minimizes the risk of frontal contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[2][7] |
| Eye Protection | Goggles and a face shield. | Provides a barrier against splashes to the eyes and face. Standard safety glasses with side shields are not sufficient.[7] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator. | Required for tasks with a higher risk of aerosol generation, such as cleaning spills outside of a containment device. Surgical masks do not provide adequate respiratory protection from chemical aerosols.[2][5] |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents the tracking of contaminants out of the handling area. The outer pair should be removed upon exiting the immediate work area.[2][7] |
Procedural Guidance: Step-by-Step Safety Protocols
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection.
Caption: PPE Donning Sequence for this compound Handling.
Doffing PPE: Minimizing Contamination Spread
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and methodically.
Caption: PPE Doffing Sequence after this compound Handling.
Operational and Disposal Plans: From Vial to Waste
A clear and robust plan for the entire lifecycle of this compound in the laboratory is essential.
Storage
This compound vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light by keeping them in their original carton.[8][9] Unopened vials may be kept at room temperature for up to 72 hours, but should be discarded if left out longer.[9][10]
Spill Management
A hazardous drug spill kit must be readily available in all areas where this compound is handled. In the event of a spill, the area should be immediately secured. Personnel involved in the cleanup must wear full PPE, including respiratory protection. All materials used for cleanup are considered bulk hazardous waste.
Waste Disposal
Proper segregation of chemotherapy waste is crucial for both safety and regulatory compliance. This compound waste is categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste : This includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug.[3][8] Examples include empty vials, syringes, IV bags, tubing, and lightly contaminated PPE (gloves, gowns).
-
Bulk Chemotherapy Waste : This category includes any waste containing more than 3% of the original drug volume.[3][12] Examples include partially used vials, syringes with more than a residual amount of drug, materials used to clean up spills, and grossly contaminated PPE.
Crucially, it is prohibited to dispose of any hazardous waste pharmaceuticals, including this compound, by flushing them down a drain or toilet.
Emergency Exposure Plan
In the event of accidental exposure, immediate action is critical.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move to an area with fresh air immediately.
In all cases of exposure, seek immediate medical attention and ensure the Safety Data Sheet (SDS) for this compound is available for the medical personnel.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is a shared responsibility that relies on a deep understanding of its hazards and a steadfast commitment to established safety protocols. By integrating these engineering controls, PPE requirements, and operational plans into your daily workflow, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your research. This guide serves as a foundational resource; always consult your institution's specific safety policies and the manufacturer's most recent Safety Data Sheet.
References
- 1. malsparo.com [malsparo.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. cdc.gov [cdc.gov]
- 4. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 5. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pooled analysis of this compound single-agent studies in patients with relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. echemi.com [echemi.com]
- 13. pwaste.com [pwaste.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
